molecular formula C44H87NO6 B14080178 SM-102 N-oxide

SM-102 N-oxide

Cat. No.: B14080178
M. Wt: 726.2 g/mol
InChI Key: YNUITBCJKUWYSR-UHFFFAOYSA-N
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Description

SM-102 N-oxide is a useful research compound. Its molecular formula is C44H87NO6 and its molecular weight is 726.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C44H87NO6

Molecular Weight

726.2 g/mol

IUPAC Name

8-heptadecan-9-yloxy-N-(2-hydroxyethyl)-8-oxo-N-(6-oxo-6-undecoxyhexyl)octan-1-amine oxide

InChI

InChI=1S/C44H87NO6/c1-4-7-10-13-16-17-18-24-32-41-50-43(47)35-29-25-31-38-45(49,39-40-46)37-30-23-19-22-28-36-44(48)51-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h42,46H,4-41H2,1-3H3

InChI Key

YNUITBCJKUWYSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCC[N+](CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)(CCO)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to SM-102 N-oxide: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-102 N-oxide has been identified as a critical impurity in preparations of the ionizable cationic lipid SM-102, a key component in lipid nanoparticle (LNP) formulations for mRNA-based therapeutics. The presence of N-oxide impurities can impact the stability and efficacy of LNP-delivered mRNA by potentially leading to the formation of reactive aldehydes that can adduct the mRNA payload. This guide provides a comprehensive overview of the chemical structure and known properties of this compound, alongside generalized experimental protocols and relevant biological pathways. Understanding the characteristics of this impurity is crucial for the development of safe and effective mRNA therapies.

Chemical Structure and Identification

This compound is the N-oxidized derivative of the tertiary amine-containing lipid SM-102. The oxidation occurs at the tertiary amine nitrogen atom, resulting in the formation of a coordinate covalent bond with an oxygen atom.

Chemical Identifiers:

  • IUPAC Name: 8-(heptadecan-9-yloxy)-N-(2-hydroxyethyl)-8-oxo-N-(6-oxo-6-(undecyloxy)hexyl)octan-1-amine oxide

  • CAS Number: 2824195-50-6

  • Molecular Formula: C₄₄H₈₇NO₆

  • Synonyms: CAY10779 N-oxide, Lipid H N-oxide, LNP-102 N-oxide[1]

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the known information and provides estimates based on the general properties of tertiary amine N-oxides.

PropertyValueSource/Comment
Molecular Weight 726.2 g/mol [1]
Appearance Likely a solid or viscous oilBased on the properties of the parent compound and other long-chain lipids.
Melting Point Not available
Boiling Point Not available
Solubility 5 mg/mL in ethanol[1]
Poor solubility in non-polar organic solventsGeneral property of tertiary amine N-oxides.
Good water solubility for smaller amine oxidesGeneral property of tertiary amine N-oxides; the long lipid tails of this compound will significantly reduce water solubility.[2]
pKa Estimated to be in the region of 4-5This is the pKa of the conjugate acid (R₃N⁺-OH). Tertiary amine N-oxides are significantly weaker bases than their parent tertiary amines.[3]

Experimental Protocols

Generalized Synthesis of Tertiary Amine N-oxides

While a specific protocol for the synthesis of this compound is not publicly available, it can be prepared by the oxidation of SM-102. A general method for the oxidation of tertiary amines to their corresponding N-oxides involves the use of an oxidizing agent such as hydrogen peroxide or a peroxyacid.

Materials:

  • SM-102

  • Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA)

  • A suitable solvent (e.g., methanol, ethanol, or a chlorinated solvent like dichloromethane)

  • Reagents for workup and purification (e.g., manganese dioxide to quench excess H₂O₂, alumina (B75360) for chromatography)

Procedure (General):

  • Dissolve SM-102 in a suitable solvent.

  • Add the oxidizing agent (e.g., H₂O₂) to the solution. The reaction may be performed at room temperature or with cooling, depending on the reactivity of the amine and the oxidant.

  • Stir the reaction mixture for a sufficient period to allow for complete oxidation. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench any excess oxidizing agent. For H₂O₂, this can be achieved by the addition of a reducing agent like manganese dioxide.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound using column chromatography on a suitable stationary phase, such as basic alumina, to remove any unreacted starting material and byproducts.

  • Characterize the purified product using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Plausible Synthesis Workflow for this compound

G Plausible Synthesis of this compound SM102 SM-102 Reaction Oxidation Reaction in a suitable solvent SM102->Reaction Oxidant Oxidizing Agent (e.g., H₂O₂ or mCPBA) Oxidant->Reaction SM102_N_Oxide This compound Reaction->SM102_N_Oxide

Caption: Plausible synthesis route for this compound from SM-102.

Biological Context and Signaling Pathways

Role as an Impurity in Lipid Nanoparticles

This compound is considered a critical impurity in SM-102 preparations used for LNP-based mRNA delivery. The presence of N-oxides can lead to the degradation of the ionizable lipid, particularly under acidic conditions, which can generate aldehyde impurities. These aldehydes can then form adducts with the mRNA, compromising its integrity and translational activity.[4]

General Mechanism of LNP Cellular Uptake and Endosomal Escape

While specific signaling pathways involving this compound have not been elucidated, its presence within an LNP formulation would subject it to the same cellular trafficking pathways as the other lipid components. The primary role of ionizable lipids like SM-102 is to facilitate the encapsulation of mRNA and its subsequent release into the cytoplasm.

The process begins with the endocytosis of the LNP. As the endosome matures, its internal pH decreases. This acidic environment leads to the protonation of the tertiary amine of ionizable lipids like SM-102. This protonation is crucial for the disruption of the endosomal membrane, allowing the mRNA to escape into the cytoplasm where it can be translated into protein. It is hypothesized that the presence of N-oxides could potentially interfere with this process, although the exact mechanisms are still under investigation.

G LNP Cellular Uptake and Endosomal Escape cluster_extracellular Extracellular Space cluster_cell Cell LNP Lipid Nanoparticle (containing SM-102 and This compound) endocytosis Endocytosis LNP->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome / Lysosome (pH ~5.0) early_endosome->late_endosome Maturation & pH drop endosomal_escape Endosomal Escape late_endosome->endosomal_escape Protonation of ionizable lipid & membrane disruption cytoplasm Cytoplasm endosomal_escape->cytoplasm mRNA release translation mRNA Translation cytoplasm->translation protein Protein Synthesis translation->protein

Caption: Generalized pathway of LNP uptake and endosomal escape.

Conclusion

This compound is a relevant impurity in the manufacturing of SM-102 for pharmaceutical applications. Its presence can have implications for the quality and efficacy of mRNA-LNP therapeutics. While specific data on the physicochemical and biological properties of this compound are limited, understanding its formation, potential degradation pathways, and general characteristics within the context of tertiary amine N-oxides is essential for researchers and developers in the field of nucleic acid delivery. Further studies are warranted to fully elucidate the impact of this impurity on the safety and performance of LNP-based medicines.

References

An In-depth Technical Guide to the Synthesis and Characterization of SM-102 N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and characterization of SM-102 N-oxide, a potential impurity and degradation product of the ionizable cationic lipid SM-102.[1][2][3] SM-102 is a critical component in lipid nanoparticle (LNP) formulations for mRNA-based therapeutics and vaccines.[4][5][6] Understanding the properties of its N-oxide derivative is crucial for ensuring the purity, stability, and safety of these drug delivery systems. Advanced mass spectrometry investigations have indicated that N-oxidized SM-102 lipids can serve as precursors for the generation of aldehydes.[1]

Synthesis of this compound

The synthesis of this compound proceeds through the oxidation of the tertiary amine in the SM-102 headgroup. This reaction can be achieved using a variety of oxidizing agents, with hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) being common choices for their efficiency and selectivity in N-oxide formation.

Synthesis_of_SM_102_N_oxide cluster_reactants Reactants SM102 SM-102 Reaction SM102->Reaction Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, m-CPBA) Oxidizing_Agent->Reaction Solvent Solvent (e.g., Dichloromethane (B109758), Ethanol) Solvent->Reaction SM102_N_oxide This compound Reaction->SM102_N_oxide Oxidation

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis via Oxidation

  • Dissolution: Dissolve SM-102 in a suitable organic solvent, such as dichloromethane (DCM) or ethanol, in a round-bottom flask. The concentration will depend on the specific reaction conditions but a starting point of 0.1 M is recommended.

  • Cooling: Place the flask in an ice bath and stir the solution for 15-20 minutes to bring the temperature down to 0°C.

  • Addition of Oxidizing Agent: Slowly add an equimolar amount of the chosen oxidizing agent (e.g., m-CPBA or a 30% aqueous solution of hydrogen peroxide) to the cooled solution while stirring continuously.

  • Reaction: Allow the reaction to proceed at 0°C for one hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench any excess oxidizing agent. For m-CPBA, this can be done by washing with a saturated sodium bicarbonate solution. For hydrogen peroxide, a solution of sodium sulfite (B76179) can be used.

  • Extraction: Perform a liquid-liquid extraction to separate the product from aqueous-soluble byproducts. Use a suitable organic solvent like DCM or ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure this compound.

Characterization of this compound

A suite of analytical techniques is necessary to confirm the identity, purity, and structure of the synthesized this compound.

Characterization_Workflow Start Synthesized This compound LCMS LC-MS Analysis Start->LCMS NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR Purity Purity Confirmation LCMS->Purity Structure Structural Elucidation NMR->Structure FTIR->Structure Final Characterized This compound Purity->Final Structure->Final

Figure 2: Workflow for the characterization of this compound.

2.1. Physicochemical Properties

The table below summarizes key physicochemical properties of SM-102 and its N-oxide derivative.

PropertySM-102This compound
IUPAC Name heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoate[7]8-(heptadecan-9-yloxy)-N-(2-hydroxyethyl)-8-oxo-N-(6-oxo-6-(undecyloxy)hexyl)octan-1-amine oxide[2]
Molecular Formula C₄₄H₈₇NO₅[4]C₄₄H₈₇NO₆[2]
Molar Mass 710.18 g/mol [4]726.18 g/mol [2]

2.2. Spectroscopic and Chromatographic Data

The following table outlines the expected results from various analytical techniques used for characterization.

TechniqueParameterExpected Result for this compound
LC-MS [M+H]⁺Expected m/z of 727.66
Purity>95% (as determined by peak area)
¹H NMR Chemical Shift (δ)Downfield shift of protons on carbons adjacent to the N-oxide group compared to SM-102.
¹³C NMR Chemical Shift (δ)Downfield shift of carbons adjacent to the N-oxide group.
FTIR Wavenumber (cm⁻¹)Presence of C-O, C=O, and N-O stretching bands.

Experimental Protocols: Characterization

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to determine the molecular weight and purity of the compound.[8]

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in a suitable solvent like methanol (B129727) or a mixture of acetonitrile (B52724) and water.

  • Chromatography: Use a C18 reversed-phase column. A typical gradient could be from 50% to 100% acetonitrile in water (with 0.1% formic acid) over 15-20 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Scan for a mass range that includes the expected m/z of the protonated molecule ([M+H]⁺).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a proton NMR spectrum. Key signals to observe are the protons on the carbons alpha to the nitrogen atom, which are expected to shift downfield upon N-oxidation due to the deshielding effect of the oxygen atom.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. Similar to the proton spectrum, the carbons alpha to the nitrogen will show a downfield shift.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands. Key bands for this compound would include C-H stretching, C=O stretching from the ester groups, and the N-O stretching band (typically in the 950-970 cm⁻¹ region).

Logical_Confirmation cluster_data Experimental Data cluster_interpretation Interpretation LCMS_Data LC-MS Data (Correct Mass) Mass_Confirm Molecular Weight Confirmed LCMS_Data->Mass_Confirm NMR_Data NMR Data (Chemical Shifts) Structure_Confirm Structure Consistent with N-oxide NMR_Data->Structure_Confirm FTIR_Data FTIR Data (N-O Stretch) Functional_Group_Confirm N-O Group Present FTIR_Data->Functional_Group_Confirm Conclusion Structure of this compound Confirmed Mass_Confirm->Conclusion Structure_Confirm->Conclusion Functional_Group_Confirm->Conclusion

Figure 3: Logical relationship of how characterization techniques confirm the structure.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of SM-102 and its N-oxide Derivative

Introduction

The ionizable amino lipid SM-102 has become a cornerstone in the development of lipid nanoparticle (LNP) systems for mRNA delivery, most notably for its use in the Moderna COVID-19 vaccine.[1][2] Its efficacy is rooted in its pH-dependent charge, which remains near-neutral at physiological pH but becomes cationic in the acidic environment of endosomes, facilitating the crucial release of the mRNA payload into the cytosol.[1][2][3] The performance, safety, and stability of such delivery systems are contingent on the purity of their components. SM-102 N-oxide has been identified as a potential impurity in commercial preparations of SM-102.[4][5] This guide provides a detailed overview of the known physicochemical properties of this compound, contextualized by the well-characterized parent compound, SM-102. Understanding the properties of this N-oxide impurity is critical for analytical method development, formulation stability studies, and overall quality control in the manufacturing of LNP-based therapeutics.

Physicochemical Properties

The defining structural difference between SM-102 and its N-oxide is the oxidation of the tertiary amine in the headgroup to an N-oxide. This modification increases the molecule's polarity and molecular weight, which can influence its behavior in LNP formulations and its analytical signature. A summary of their key physicochemical properties is presented below.

Table 1: Comparison of Physicochemical Properties of SM-102 and this compound

PropertySM-102This compound
IUPAC Name Heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoate8-(heptadecan-9-yloxy)-N-(2-hydroxyethyl)-8-oxo-N-(6-oxo-6-(undecyloxy)hexyl)octan-1-amine oxide
Synonyms CAY10779, Lipid H, LNP-102CAY10779 N-oxide, Lipid H N-oxide, LNP-102 N-oxide
CAS Number 2089251-47-6[1][6][]2824195-50-6[4]
Molecular Formula C₄₄H₈₇NO₅[2][6][8]C₄₄H₈₇NO₆[4]
Molecular Weight 710.18 g/mol [2][8]726.2 g/mol [4]
Appearance Colorless oily compound[1][]Data not available
pKa 6.68 - 6.7[3][8][9]Data not available
Solubility Soluble in ethanol (B145695) (100 mg/mL), chloroform (B151607) (100 mg/mL), DMSO (100 mg/mL)[1][6][8]Soluble in ethanol (5 mg/mL)[4]
Storage -20°C-20°C (Stable for ≥ 1 year)[4]

Biological Activity and Mechanism of Action of SM-102

To appreciate the significance of this compound as an impurity, it is essential to understand the mechanism of the parent compound. SM-102 is a critical component for encapsulating negatively charged mRNA and facilitating its delivery into cells. The lipid's ionizable headgroup is the key to its function. At a low pH (such as during LNP formulation), the amine is protonated, allowing it to bind mRNA. The resulting LNP is taken up by cells via endocytosis. As the endosome matures and its internal pH drops, the SM-102 molecules again become protonated, which is thought to disrupt the endosomal membrane and release the mRNA into the cytoplasm where it can be translated into protein.

SM102_Mechanism cluster_formulation LNP Formulation (Acidic pH) cluster_cell Cellular Uptake & Release (Physiological pH -> Acidic pH) mRNA mRNA (Negative Charge) LNP Lipid Nanoparticle (LNP) mRNA->LNP Self-assembly SM102_protonated Protonated SM-102 (Positive Charge) SM102_protonated->LNP Self-assembly OtherLipids Helper Lipids (Cholesterol, DSPC, PEG-Lipid) OtherLipids->LNP Self-assembly Cell Target Cell LNP->Cell Endocytosis Endosome Endosome (pH drops) mRNA_released mRNA Released Endosome->mRNA_released SM-102 Protonation & Membrane Disruption Translation Protein Synthesis mRNA_released->Translation

Caption: Mechanism of SM-102-mediated mRNA delivery.

Metabolism and Degradation Pathways

SM-102 is designed to be biodegradable, primarily through the hydrolysis of its two ester bonds by cellular esterases.[1][10] This breaks the molecule down into smaller, more easily cleared components. The formation of this compound represents an oxidative degradation pathway. This can potentially occur during synthesis, formulation, or storage if the material is exposed to oxidizing conditions. The presence of the N-oxide can alter the pKa and polarity of the lipid, potentially affecting LNP stability and delivery efficiency.

SM102_Metabolism cluster_metabolism Metabolic Pathway cluster_degradation Degradation Pathway SM102 SM-102 Metabolites Metabolites (Fatty acids, neutral headgroup) SM102->Metabolites Ester Hydrolysis (via Esterases) N_Oxide This compound SM102->N_Oxide Oxidation

Caption: Metabolic and degradation pathways of SM-102.

Experimental Protocols

Protocol: LNP Formulation for In-vitro Transfection

This protocol describes a general method for formulating LNPs using SM-102 for research purposes, adapted from publicly available information.[6][11] The precise ratios may need optimization for specific applications.

  • Stock Solution Preparation:

    • Dissolve SM-102, cholesterol, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol to a concentration of 10 mg/mL each. Store at -20°C.

    • Prepare an mRNA solution (e.g., 0.1-0.2 mg/mL) in an acidic aqueous buffer (e.g., 100 mM sodium acetate, pH 5.0).

  • Lipid Mixture Preparation:

    • In an ethanol-compatible tube, combine the lipid stock solutions to achieve a desired molar ratio. A commonly cited ratio for SM-102-based LNPs is approximately 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:PEG-lipid).[6][11]

    • Mix thoroughly until a clear solution is obtained.

  • LNP Assembly (Microfluidic Mixing):

    • Set up a microfluidic mixing device. Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into another.

    • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate. The rapid mixing induces the self-assembly of LNPs.

  • Purification and Concentration:

    • The collected LNP solution is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.

    • The purified LNPs can be concentrated using centrifugal filter units if necessary and should be sterile-filtered through a 0.22 µm filter.

Protocol: Analytical Impurity Profiling by LC-MS

This protocol outlines a general workflow for identifying and quantifying this compound and other impurities in a lipid sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Sample Preparation:

    • Prepare a stock solution of the SM-102 raw material or LNP formulation in a suitable organic solvent (e.g., methanol (B129727) or ethanol) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration appropriate for the LC-MS system's sensitivity.

  • Chromatographic Separation:

    • Use a reverse-phase HPLC column (e.g., C8 or C18) suitable for lipid analysis.

    • Employ a gradient elution method with mobile phases such as water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Spectrometric Detection:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the eluted compounds.

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecular ions.

    • The expected [M+H]⁺ for SM-102 is m/z 711.67, while the expected [M+H]⁺ for this compound is m/z 727.66.

    • Perform extracted ion chromatograms (EICs) for these specific masses to identify the corresponding peaks.

  • Data Analysis:

    • Integrate the peak areas for SM-102 and this compound.

    • Quantify the relative abundance of the N-oxide impurity as a percentage of the main SM-102 peak area.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample SM-102 or LNP Sample Dissolve Dissolve in Solvent (e.g., Methanol) Sample->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Reverse-Phase Chromatography Inject->Separate Detect Mass Spectrometry (Positive Ion Mode) Separate->Detect EIC Extract Ion Chromatograms (EIC for m/z 711.67 & 727.66) Detect->EIC Integrate Integrate Peak Areas EIC->Integrate Quantify Quantify Impurity (%) Integrate->Quantify

Caption: Analytical workflow for impurity identification.

Conclusion

This compound is a key process-related impurity and potential degradation product of the ionizable lipid SM-102. While comprehensive data on its physicochemical and biological properties are limited, its identity as an oxidized derivative allows for a rational approach to its detection and control. The modification of the tertiary amine to an N-oxide alters fundamental properties such as molecular weight and polarity, which necessitates rigorous analytical oversight. For drug development professionals, controlling impurities like this compound is paramount to ensuring the batch-to-batch consistency, stability, and ultimate safety and efficacy of advanced LNP-based mRNA therapeutics.

References

An In-depth Technical Guide to the Degradation Pathways of SM-102 and SM-102 N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known degradation pathways of the ionizable lipid SM-102 and its N-oxide, critical components in lipid nanoparticle (LNP) formulations for mRNA-based therapeutics. Understanding the stability and degradation of these lipids is paramount for ensuring the efficacy, safety, and shelf-life of these advanced drug products.

Introduction to SM-102 and its Role in mRNA Delivery

SM-102 (heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate) is a synthetic ionizable amino lipid integral to the success of several mRNA vaccines, most notably Moderna's COVID-19 vaccine.[1][2] Its primary function is to encapsulate and protect the negatively charged mRNA payload within the LNP structure. At physiological pH, SM-102 is largely neutral, minimizing interactions with cellular membranes and blood components.[1] Upon endocytosis into the acidic environment of the endosome, the tertiary amine of SM-102 becomes protonated, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm for translation.[1]

Core Degradation Pathways

The chemical stability of SM-102 is a critical quality attribute of LNP formulations. Degradation can lead to a loss of potency, the formation of impurities, and potentially adverse biological effects. The primary degradation pathways identified are ester hydrolysis and oxidation to form SM-102 N-oxide, which is a precursor to further breakdown products.

Ester Hydrolysis

SM-102 contains two ester linkages that are susceptible to hydrolysis. This process can be catalyzed by enzymes (esterases) in vivo or can occur chemically under certain pH and temperature conditions.[1] The hydrolysis of the ester bonds leads to the cleavage of the lipid tails from the amino head group. This is a key step in the metabolism and clearance of the lipid from the body. While beneficial for biodegradability and reducing long-term toxicity, uncontrolled ester hydrolysis during storage can compromise the integrity of the LNP structure.

N-Oxide Formation and Subsequent Degradation

The tertiary amine in the headgroup of SM-102 is susceptible to oxidation, forming this compound. This N-oxide is considered a critical impurity as it can undergo further degradation, particularly under acidic conditions, to generate reactive aldehyde species and secondary amines.

The formation of these aldehydes is of particular concern as they can covalently bind to the nucleobases of the mRNA payload, forming adducts. This modification of the mRNA can inhibit translation, leading to a loss of protein expression and, consequently, reduced therapeutic efficacy.

Quantitative Data on Stability and Degradation

While specific kinetic data such as rate constants for SM-102 degradation are not widely available in the public domain, several studies have investigated the stability of SM-102-containing LNPs under various storage conditions. This data is crucial for determining appropriate storage and handling procedures.

Table 1: Stability of SM-102 based LNPs under Different Storage Conditions

Storage TemperatureTimeKey ObservationsReference(s)
Room TemperatureUp to 2 monthsGradual decline in in vitro activity. Unstable compared to colder storage, with potential for particle size increase.
4°C (Refrigerated)Up to 20 weeksModerately more stable than ALC-0315 LNPs. However, aggregation can begin after approximately 8 weeks. Retains functionality well over 11 weeks.
-20°CUp to 2 monthsGenerally stable, with improved stability in the presence of cryoprotectants like sucrose (B13894) and P188.
-80°CUp to 20 weeksConsidered a stable storage condition for long-term preservation.

Experimental Protocols for Degradation Analysis

The analysis of SM-102 and its degradation products requires sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Charged Aerosol Detection (CAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods employed.

HPLC-CAD Method for Lipid Quantification and Purity

HPLC-CAD is a robust method for quantifying the lipid components of LNPs and assessing their purity. CAD is a mass-based detector that provides a near-uniform response for non-volatile analytes, making it suitable for lipids that may lack a UV chromophore.

4.1.1 Sample Preparation

  • Disrupt the LNP structure to release the lipid components. This is typically achieved by diluting the LNP formulation in a solvent mixture such as methanol (B129727) or a methanol/chloroform (B151607) blend.

  • Centrifuge the sample to pellet any precipitated material.

  • Collect the supernatant containing the dissolved lipids for analysis.

4.1.2 Chromatographic Conditions (Representative)

  • Column: A reverse-phase column suitable for lipid analysis, such as a CSH Phenyl-Hexyl column (e.g., 1.7 µm, 2.1 mm × 50 mm).

  • Mobile Phase A: Water with a volatile additive (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile/Isopropanol mixture.

  • Gradient: A gradient elution from a lower to a higher concentration of Mobile Phase B is used to separate the different lipid species.

  • Flow Rate: Typically in the range of 0.4-0.6 mL/min.

  • Column Temperature: Elevated temperatures (e.g., 50°C) are often used to improve peak shape and reduce viscosity.

  • Detector: Charged Aerosol Detector (CAD).

LC-MS/MS Method for Identification and Quantification of Degradation Products

LC-MS/MS is a powerful technique for identifying and quantifying low-level impurities and degradation products, including this compound and aldehyde adducts. High-resolution mass spectrometry (HRMS) is particularly valuable for structure elucidation.

4.2.1 Sample Preparation

Similar to HPLC-CAD, with the lipids extracted from the LNP formulation. For in vivo samples (plasma, tissues), a lipid extraction protocol (e.g., using chloroform and methanol) is required.

4.2.2 Chromatographic Conditions (Representative)

  • Column: UHPLC column with appropriate chemistry (e.g., Accucore C30, 2.1 x 150 mm, 2.6 µm).

  • Mobile Phase: Similar to HPLC-CAD, using MS-compatible volatile additives.

  • Gradient: Optimized to separate the parent lipid from its more polar degradation products.

4.2.3 Mass Spectrometry Conditions (Representative)

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Analysis Mode:

    • Full Scan (MS1): To detect all ionizable species.

    • Tandem MS (MS/MS): To fragment specific parent ions and identify their structures. This is crucial for confirming the identity of degradation products.

    • Targeted MS/MS: For quantitative analysis of known degradation products.

  • Instrumentation: An Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides high mass accuracy for confident identification.

Forced Degradation Study Protocol (General Framework)

Forced degradation studies are performed to intentionally stress the LNP formulation to identify potential degradation pathways and to develop stability-indicating analytical methods.

  • Stress Conditions: Expose the SM-102 containing LNP formulation to a range of stress conditions, including:

    • Acidic and Basic Hydrolysis: Incubate at various pH levels (e.g., pH 2, pH 12) at an elevated temperature.

    • Oxidation: Treat with an oxidizing agent such as hydrogen peroxide.

    • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Time Points: Sample at various time points to understand the kinetics of degradation.

  • Analysis: Analyze the stressed samples using the validated HPLC-CAD and LC-MS/MS methods to identify and quantify the degradation products formed.

  • Mass Balance: Attempt to account for the total amount of the drug substance after degradation to ensure that all significant degradation products have been detected.

Visualizing Degradation and Biological Impact Pathways

The following diagrams illustrate the key degradation pathways of SM-102 and the subsequent biological implications.

SM-102 Degradation Pathways

SM102_Degradation SM102 SM-102 N_Oxide This compound SM102->N_Oxide Oxidation Hydrolysis_Products Ester Hydrolysis Products SM102->Hydrolysis_Products Hydrolysis Aldehydes Reactive Aldehydes N_Oxide->Aldehydes Acid/Base Hydrolysis

Caption: Primary degradation pathways of SM-102.

Experimental Workflow for Degradation Analysis

LNP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Output LNP_Sample LNP Formulation Forced_Degradation Forced Degradation (pH, Temp, Oxidation) LNP_Sample->Forced_Degradation Lipid_Extraction Lipid Extraction LNP_Sample->Lipid_Extraction Forced_Degradation->Lipid_Extraction HPLC_CAD HPLC-CAD Lipid_Extraction->HPLC_CAD LC_MSMS LC-MS/MS (HRMS) Lipid_Extraction->LC_MSMS Quantification Quantification of Lipids & Purity Assessment HPLC_CAD->Quantification ID_Degradation Identification of Degradation Products LC_MSMS->ID_Degradation Stability_Profile Stability Profile & Pathway ID Quantification->Stability_Profile ID_Degradation->Stability_Profile

Caption: Workflow for LNP degradation analysis.

Biological Impact of SM-102 Degradation

Biological_Impact cluster_degradation Degradation Products cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes Aldehydes Reactive Aldehydes mRNA_Adducts mRNA-Aldehyde Adducts Aldehydes->mRNA_Adducts Retained_Lipids Retained Ionizable Lipids Inflammasome NLRP3 Inflammasome Activation Retained_Lipids->Inflammasome Reduced_Expression Reduced Protein Expression mRNA_Adducts->Reduced_Expression Inflammation Inflammatory Response (e.g., IL-1β release) Inflammasome->Inflammation

Caption: Biological consequences of SM-102 degradation.

Conclusion

The degradation of SM-102 via ester hydrolysis and the N-oxide pathway represents a critical area of study for the development of stable and effective mRNA therapeutics. The formation of reactive aldehydes from this compound poses a direct threat to the integrity and function of the mRNA payload. Furthermore, the persistence of the ionizable lipid and its degradation products may contribute to inflammatory responses. A thorough understanding of these degradation pathways, facilitated by robust analytical methods, is essential for optimizing LNP formulations, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of these life-saving medicines. Further research into the specific kinetics of degradation and the detailed cellular responses to the degradation products will continue to enhance the development of next-generation mRNA therapeutics.

References

The Genesis of a Key Player in mRNA Vaccines: An In-depth Technical Guide to the Discovery and History of the SM-102 Ionizable Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in modern medicine, and at the heart of this revolution lies a critical enabler: the lipid nanoparticle (LNP). These sophisticated delivery vehicles protect the fragile mRNA molecule and facilitate its entry into human cells. A key component of the Moderna COVID-19 vaccine's LNP is the ionizable lipid SM-102, a molecule meticulously designed for optimal performance. This technical guide delves into the discovery, history, and core scientific principles of SM-102, providing a comprehensive resource for researchers in the field.

From a Library of Lipids to a Clinical Candidate: The Discovery of SM-102

SM-102 is a synthetic, ionizable amino lipid that was first described in a 2017 patent application by Moderna.[1] Its development was part of a broader effort to discover novel lipids that could efficiently deliver mRNA therapeutics. The research leading to its identification was detailed in a 2018 publication in Molecular Therapy by Sabnis, Kumarasinghe, Salerno, and colleagues from Moderna.[2] This seminal paper described a novel series of amino lipids designed for improved endosomal escape and sustained pharmacology and safety in non-human primates.

The core innovation behind ionizable lipids like SM-102 is their pH-dependent charge. At a physiological pH of 7.4, SM-102 is nearly neutral, which reduces interactions with the negatively charged membranes of blood cells and minimizes toxicity.[3][4] However, when an LNP containing SM-102 is taken up by a cell into an endosome, the acidic environment of the endosome (pH 5-6) causes the tertiary amine in SM-102 to become protonated (positively charged).[3] This charge neutralization of the negatively charged mRNA, along with interactions with anionic lipids in the endosomal membrane, is believed to disrupt the endosomal membrane and release the mRNA payload into the cytoplasm where it can be translated into protein.

The development of SM-102 was a result of a systematic screening process where libraries of novel lipids were synthesized and evaluated for their efficacy in delivering mRNA. This process, which has been accelerated by the use of machine learning and combinatorial chemistry, allows for the rapid identification of lipids with optimal properties for specific applications.

Physicochemical Properties and LNP Formulation

SM-102, with the IUPAC name heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate, is a colorless oily compound with a molecular weight of 710.182 g/mol . A critical parameter for an ionizable lipid is its apparent pKa, the pH at which 50% of the lipid is ionized. The apparent pKa of SM-102 is approximately 6.7, which is within the optimal range of 6.6 to 6.9 for maximizing intramuscular mRNA delivery.

In the Moderna COVID-19 vaccine, SM-102 is formulated into LNPs with three other lipids: a phospholipid (DSPC), cholesterol, and a PEGylated lipid (PEG2000-DMG). The molar ratio of these components is critical for the stability and efficacy of the LNP.

ComponentMolar Ratio (%)Function
SM-102 50Ionizable cationic lipid for mRNA encapsulation and endosomal escape
Cholesterol 38.5Stabilizes the LNP structure
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) 10Helper lipid that contributes to the lipid bilayer structure
PEG2000-DMG 1.5PEGylated lipid that provides a hydrophilic shield, preventing aggregation and increasing circulation time

Table 1: Lipid composition of the Moderna COVID-19 vaccine LNP.

Experimental Protocols

Synthesis of SM-102

The synthesis of SM-102 involves a multi-step chemical process. A common synthetic route involves the reaction of a secondary amine with a lipid bromo ester in an alkylation reaction.

Disclaimer: The following is a generalized representation of a potential synthesis protocol based on publicly available information. Specific reaction conditions, purification methods, and scale may vary and should be optimized by qualified chemists.

Materials:

  • 8-((2-hydroxyethyl)amino)octanoic acid derivative

  • Heptadecan-9-yl bromide

  • 6-(undecyloxy)-6-oxohexanoic acid derivative

  • Appropriate solvents (e.g., dichloromethane, dimethylformamide)

  • Bases (e.g., triethylamine, diisopropylethylamine)

  • Reagents for esterification and amination reactions

Procedure:

  • Esterification: The carboxylic acid group of the 6-(undecyloxy)-6-oxohexanoic acid derivative is activated and reacted with the hydroxyl group of the 8-((2-hydroxyethyl)amino)octanoic acid derivative to form an ester linkage.

  • Alkylation: The secondary amine of the resulting intermediate is then alkylated with heptadecan-9-yl bromide to introduce the branched lipid tail.

  • Purification: The final product, SM-102, is purified using chromatographic techniques such as silica (B1680970) gel column chromatography to remove impurities and unreacted starting materials.

  • Characterization: The structure and purity of the synthesized SM-102 are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

LNP Formulation via Microfluidic Mixing

The formulation of SM-102-containing LNPs is typically achieved using a rapid mixing technique, such as microfluidics. This method allows for precise control over the size and polydispersity of the nanoparticles.

Materials:

  • SM-102, DSPC, Cholesterol, PEG2000-DMG dissolved in ethanol (B145695) (lipid phase)

  • mRNA dissolved in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) (aqueous phase)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis or tangential flow filtration system for buffer exchange

Procedure:

  • Preparation of Solutions: The lipid components are dissolved in ethanol to form the organic phase. The mRNA is dissolved in an acidic aqueous buffer to form the aqueous phase.

  • Microfluidic Mixing: The lipid and aqueous solutions are pumped through a microfluidic cartridge at a controlled flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing within the microchannels causes the lipids to self-assemble around the mRNA, forming LNPs.

  • Buffer Exchange: The resulting LNP suspension is then subjected to dialysis or tangential flow filtration to remove the ethanol and exchange the acidic buffer with a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) for in vivo applications.

  • Characterization: The formulated LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency using techniques such as dynamic light scattering (DLS) and RiboGreen assay.

In Vitro and In Vivo Performance

Comparative studies have shown that SM-102 is highly effective at delivering mRNA both in vitro and in vivo. In mouse models, intramuscular injection of luciferase mRNA encapsulated in SM-102-containing LNPs resulted in robust and sustained protein expression. When compared to another clinically used ionizable lipid, ALC-0315 (used in the Pfizer-BioNTech COVID-19 vaccine), SM-102 has been shown to be moderately more efficient in intramuscular mRNA delivery and in eliciting an antibody response in mice.

ParameterSM-102ALC-0315
Apparent pKa ~6.7~6.1
In Vivo Luciferase Expression (Intramuscular) HigherLower
Antibody Production (in mice) HigherLower

Table 2: Comparative performance of SM-102 and ALC-0315.

Visualizing Key Processes

To better understand the core concepts surrounding SM-102, the following diagrams illustrate key workflows and mechanisms.

LNP_Formation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Acidic Buffer) lipids SM-102 DSPC Cholesterol PEG-Lipid mixer Microfluidic Mixing lipids->mixer mrna mRNA mrna->mixer lnp Self-Assembled LNPs mixer->lnp purification Buffer Exchange (Dialysis/TFF) lnp->purification final_lnp Final LNP Formulation (PBS) purification->final_lnp

Caption: Workflow for Lipid Nanoparticle (LNP) formulation using microfluidic mixing.

Endosomal_Escape_Mechanism cluster_cell Cellular Uptake and mRNA Release lnp_outside LNP in Extracellular Space (pH 7.4) endocytosis Endocytosis lnp_outside->endocytosis endosome LNP within Endosome (pH 5-6) endocytosis->endosome protonation SM-102 Protonation (Becomes Positively Charged) endosome->protonation disruption Endosomal Membrane Disruption protonation->disruption release mRNA Release into Cytoplasm disruption->release

Caption: Mechanism of SM-102 mediated endosomal escape of mRNA.

Conclusion

The discovery and development of the SM-102 ionizable lipid has been a pivotal achievement in the field of mRNA therapeutics. Its carefully engineered chemical structure and pH-responsive nature have enabled the safe and effective delivery of mRNA vaccines, most notably Moderna's COVID-19 vaccine. The systematic approach to its discovery, involving the screening of lipid libraries and rigorous in vitro and in vivo testing, serves as a blueprint for the development of next-generation delivery vehicles for a wide range of nucleic acid-based therapies. As research continues, the insights gained from the story of SM-102 will undoubtedly pave the way for even more advanced and targeted drug delivery systems.

References

The Pivotal Role of SM-102 in Lipid Nanoparticle Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has been largely enabled by sophisticated delivery systems, among which lipid nanoparticles (LNPs) have emerged as the clinical frontrunners. Central to the success of many of these LNPs is the ionizable cationic lipid SM-102. This technical guide provides an in-depth exploration of the core functions of SM-102 in LNP formulation, detailing its mechanism of action, formulation parameters, and the experimental protocols for its application.

SM-102: Chemical Identity and Core Function

SM-102 (Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate) is a synthetic ionizable amino lipid crucial for the efficacy of mRNA-LNP formulations, most notably used in the Moderna COVID-19 vaccine (mRNA-1273 or Spikevax)[1][2]. Its structure features a tertiary amine head group and ester bonds in its lipid tails, which contribute to its biodegradability and favorable safety profile[2][3].

The primary role of SM-102 is to electrostatically interact with the negatively charged backbone of mRNA to facilitate encapsulation and to promote the release of the mRNA payload into the cytoplasm following cellular uptake[1]. This is achieved through its finely tuned pKa, the pH at which the tertiary amine is protonated (positively charged) or deprotonated (neutral).

Mechanism of Action: A Tale of Two pH Environments

At an acidic pH (typically pH 4.0-5.0) during the LNP formulation process, the tertiary amine of SM-102 becomes protonated, acquiring a positive charge[2][4]. This positive charge enables the complexation and encapsulation of the negatively charged mRNA molecules[1][4].

Conversely, at physiological pH (~7.4) in the bloodstream, SM-102 is largely deprotonated and remains relatively neutral[1][2]. This neutrality is critical as it reduces interactions with anionic cell membranes and other blood components, minimizing toxicity and increasing the stability and circulation time of the LNP[2][3][5].

Upon endocytosis by a target cell, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops. This acidic environment again protonates SM-102, causing it to become positively charged. This charge facilitates the disruption of the endosomal membrane, a critical step known as endosomal escape, allowing the mRNA to be released into the cytoplasm where it can be translated into protein[2][6][7]. The protonated SM-102 is thought to form cone-shaped ion pairs that drive a phase transition in the endosomal membrane, promoting fusion and release[2].

Quantitative Data on SM-102 and LNP Formulations

The precise composition and characteristics of LNPs are critical to their function. The following tables summarize key quantitative data for SM-102 and its use in LNP formulations.

Table 1: Physicochemical Properties of SM-102
PropertyValueReference(s)
IUPAC Name Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate[2]
CAS Number 2089251-47-6[2][8]
Molecular Formula C44H87NO5[1][8]
Molar Mass 710.18 g·mol−1[1]
Apparent pKa 6.68 - 6.75[9][10][11]

The apparent pKa can be influenced by the overall lipid composition of the nanoparticle.

Table 2: Typical LNP Formulation Parameters with SM-102
ParameterValue/RatioReference(s)
Lipid Molar Ratio (SM-102:DSPC:Cholesterol:PEG-Lipid) 50:10:38.5:1.5[8][12][13][14]
RNA to Total Lipid Weight Ratio 0.05 (wt/wt) or 1:20[8][12]
N/P Ratio ~6:1[10][15]
Typical Particle Size (Z-average diameter) ~75 - 115 nm[16][17]
Encapsulation Efficiency >80-95%[16][17][18]

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; PEG-Lipid: e.g., DMG-PEG 2000. The N/P ratio refers to the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the RNA.

Experimental Protocols

Detailed methodologies are essential for the reproducible formulation and characterization of SM-102-based LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for producing uniform LNPs.

Objective: To formulate mRNA-loaded LNPs using a microfluidic device.

Materials:

  • SM-102

  • 1,2-distearoyl-sn-glycero-3-PC (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA transcript

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) buffer (e.g., 25-100 mM, pH 4.0-5.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr, PNI Ignite)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Sterile, RNase-free tubes and syringes

Methodology:

  • Lipid Stock Preparation: Dissolve SM-102, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol to prepare individual stock solutions (e.g., 10 mg/mL)[8][12]. Store at -20°C. Note: Cholesterol solutions may require gentle warming (>37°C) to fully dissolve[8][12].

  • Lipid Mixture Preparation (Organic Phase): Combine the lipid stock solutions in an RNase-free tube to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). For example, to make 1 mL of a 10 mg/mL total lipid mixture, combine 572 µL of 10 mg/mL SM-102, 127 µL of 10 mg/mL DSPC, 240 µL of 10 mg/mL Cholesterol, and 61 µL of DMG-PEG 2000[8][12]. Ensure the mixture is a clear solution.

  • mRNA Solution Preparation (Aqueous Phase): Dilute the mRNA stock in the citrate buffer to the desired concentration (e.g., 166.7 µg/mL for a 0.05 lipid:mRNA weight ratio)[8][12].

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.

    • Typically, a 1:3 volumetric ratio of the ethanolic lipid mixture to the aqueous mRNA solution is used[12][15].

    • Pump the two solutions through the microfluidic cartridge at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous:organic)[12]. The rapid mixing of the solvent and anti-solvent phases causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the mRNA.

  • Downstream Processing (Dialysis):

    • Collect the resulting LNP solution.

    • To remove the ethanol and exchange the buffer, dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours, or overnight at 4°C[12][15].

  • Sterilization and Storage:

    • Sterile filter the final LNP formulation through a 0.2 µm filter[12].

    • Store the LNPs at 4°C for short-term use.

LNP Characterization

A. Particle Size and Polydispersity Index (PDI) Measurement

Objective: To determine the size distribution of the formulated LNPs.

Methodology:

  • Dilute a small sample of the LNP formulation in PBS (pH 7.4).

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

  • Record the Z-average diameter (particle size) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution. A PDI < 0.2 is generally considered acceptable for LNP formulations.

B. mRNA Encapsulation Efficiency (EE) Quantification

Objective: To determine the percentage of mRNA successfully encapsulated within the LNPs.

Methodology (using Quant-iT RiboGreen Assay):

  • Prepare two sets of LNP samples diluted in an appropriate buffer (e.g., TE buffer).

  • To one set of samples, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release all the encapsulated mRNA. This measures the total mRNA.

  • The other set of samples remains untreated. This measures the free (unencapsulated) mRNA.

  • Add the RiboGreen reagent, which fluoresces upon binding to RNA, to all samples.

  • Measure the fluorescence intensity using a plate reader (Ex/Em ~480/520 nm)[19].

  • Calculate the concentration of free and total mRNA against a standard curve prepared with known mRNA concentrations.

  • Calculate the Encapsulation Efficiency (EE%) using the following formula[16]: EE% = [(Total mRNA - Free mRNA) / Total mRNA] x 100

C. Apparent pKa Determination (TNS Assay)

Objective: To measure the apparent pKa of the ionizable lipid within the LNP formulation.

Methodology:

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2.5 to 11.5)[20].

  • Add the LNP formulation to each buffer.

  • Add 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS), a fluorescent probe. TNS fluorescence increases when it partitions into the hydrophobic core of the LNPs, which occurs as the ionizable lipid becomes neutralized at higher pH values.

  • Measure the fluorescence intensity at each pH.

  • Plot the fluorescence intensity against the pH. The data will form a sigmoidal curve.

  • The apparent pKa is the pH value at which 50% of the maximum fluorescence is observed[20][21].

Visualizing Key Processes with SM-102

Diagrams help to clarify complex workflows and biological pathways.

LNP Formulation Workflow

LNP_Formulation_Workflow cluster_prep 1. Preparation cluster_formulation 2. Formulation cluster_purification 3. Purification cluster_analysis 4. Characterization prep prep process process output output analysis analysis LipidStock Lipid Stocks (SM-102, DSPC, Chol, PEG) in Ethanol LipidMix Lipid Mixture (Organic Phase) LipidStock->LipidMix mRNA_sol mRNA in Aqueous Buffer (pH 4-5) Microfluidic Microfluidic Mixing mRNA_sol->Microfluidic LipidMix->Microfluidic Dialysis Dialysis vs. PBS (pH 7.4) (Ethanol Removal & Buffer Exchange) Microfluidic->Dialysis Crude LNPs Filtering Sterile Filtration (0.2 µm) Dialysis->Filtering FinalLNP Final LNP Formulation Filtering->FinalLNP DLS Size & PDI (DLS) FinalLNP->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) FinalLNP->RiboGreen TNS pKa (TNS Assay) FinalLNP->TNS

Caption: Workflow for LNP formulation and characterization.

Cellular Uptake and Endosomal Escape Pathway

Endosomal_Escape extracellular extracellular cellular cellular endosomal endosomal cytoplasmic cytoplasmic process process LNP_blood LNP in Bloodstream (pH ~7.4) SM-102 is Neutral Endocytosis Receptor-Mediated Endocytosis LNP_blood->Endocytosis 1. Uptake Cell Target Cell EarlyEndo Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndo LateEndo Late Endosome (pH ~5.0-5.5) SM-102 becomes Positively Charged EarlyEndo->LateEndo 2. Maturation & Acidification Escape Endosomal Escape (Membrane Destabilization) LateEndo->Escape 3. Protonation & Fusion mRNA_release mRNA Released into Cytoplasm Escape->mRNA_release Translation Translation by Ribosomes mRNA_release->Translation 4. Payload Delivery Protein Therapeutic Protein Synthesis Translation->Protein

Caption: Mechanism of LNP cellular uptake and mRNA release.

Conclusion

SM-102 is a highly optimized ionizable lipid that serves as the cornerstone of many modern LNP-based mRNA delivery platforms. Its pH-responsive nature is the key to overcoming the dual challenges of stable encapsulation in circulation and efficient payload release within the cell. By carefully controlling formulation parameters and employing robust characterization methods, researchers can harness the power of SM-102 to develop effective and safe nucleic acid therapeutics. This guide provides the fundamental knowledge and protocols to aid drug development professionals in this critical endeavor.

References

The Core Mechanism of SM-102 in mRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of SM-102, a critical component in the delivery of mRNA-based therapeutics and vaccines. SM-102 is a synthetic, ionizable amino lipid that plays a pivotal role in the formulation of lipid nanoparticles (LNPs) designed to protect and transport delicate mRNA molecules into target cells.[1][2][3] Its pH-dependent charge and structural characteristics are central to both the efficient encapsulation of mRNA and its subsequent release into the cytoplasm, where it can be translated into therapeutic proteins.[4][5]

The Role of SM-102 in Lipid Nanoparticle (LNP) Formulation

SM-102 is a key ingredient in the lipid mixture used to form LNPs, which are nanostructures that encapsulate and deliver mRNA. In the widely recognized Moderna COVID-19 vaccine formulation, SM-102 is combined with other lipids, namely a phospholipid (DSPC), cholesterol, and a PEGylated lipid (DMG-PEG2000), in a specific molar ratio.

Table 1: Composition of SM-102 Containing Lipid Nanoparticles (Moderna Formulation)

ComponentLipid TypeMolar Ratio (%)Function
SM-102Ionizable Cationic Lipid50Encapsulates mRNA and facilitates endosomal escape.
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)Helper Phospholipid10Provides structural integrity to the nanoparticle.
CholesterolStructural Lipid38.5Contributes to the stability and structure of the LNP.
DMG-PEG2000PEGylated Lipid1.5Forms a protective layer, enhancing circulation time.

The formulation process typically involves the rapid mixing of an ethanol (B145695) phase containing the dissolved lipids with an acidic aqueous phase (e.g., citrate (B86180) buffer at pH 4.0) containing the mRNA. The acidic environment is crucial as it protonates the tertiary amine group of SM-102, rendering it positively charged. This positive charge allows for electrostatic interaction with the negatively charged phosphate (B84403) backbone of the mRNA, leading to the formation of a stable complex and efficient encapsulation within the self-assembled LNP.

The pH-Dependent Mechanism of Action

The functionality of SM-102 is intrinsically linked to its pKa, the pH at which the lipid is 50% ionized. The pKa of SM-102 is approximately 6.68, a value that is critical for its dual role in mRNA delivery.

Table 2: Physicochemical Properties of SM-102

PropertyValueSignificance
pKa ~6.68Allows for positive charge at acidic pH for mRNA binding and near-neutral charge at physiological pH to reduce toxicity.
Charge at Physiological pH (~7.4) Near-neutralMinimizes non-specific interactions with anionic cell membranes and blood components, enhancing systemic circulation.
Charge in Acidic Endosomes (pH ~5-6) PositivePromotes interaction with and disruption of the endosomal membrane, facilitating mRNA release.
Extracellular Environment and Cellular Uptake

Once administered, the LNPs enter the bloodstream, where the physiological pH of approximately 7.4 keeps SM-102 in a near-neutral state. This is advantageous as it reduces interactions with negatively charged blood components and cell membranes, thereby increasing the stability and circulation time of the nanoparticles. The LNPs are taken up by cells through a process called receptor-mediated endocytosis.

Endosomal Escape: The Critical Step

Following endocytosis, the LNPs are enclosed within endosomes. The internal environment of the endosome becomes progressively more acidic. As the pH drops below the pKa of SM-102, its tertiary amine group becomes protonated, leading to a net positive charge on the lipid. This charge reversal is the key to the endosomal escape of the mRNA.

The positively charged SM-102 molecules are thought to interact with the negatively charged lipids of the endosomal membrane. This interaction, combined with the structural properties of the lipids, leads to the disruption of the endosomal membrane. One proposed mechanism involves the formation of cone-shaped ion pairs between the protonated SM-102 and anionic lipids in the endosomal membrane, which drives a transition from a bilayer to an inverted hexagonal phase, ultimately leading to membrane fusion and the release of the mRNA into the cytoplasm.

G Mechanism of SM-102 Mediated mRNA Delivery cluster_0 Extracellular Space (pH ~7.4) cluster_1 Intracellular Environment LNP Lipid Nanoparticle (LNP) with encapsulated mRNA (SM-102 is near-neutral) Endosome Endosome (Acidifying pH) LNP->Endosome Receptor-mediated endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (SM-102 becomes positively charged, disrupts endosomal membrane) Ribosome Ribosome Cytoplasm->Ribosome mRNA released Protein Therapeutic Protein Ribosome->Protein Translation

SM-102 mediated mRNA delivery pathway.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the standard method for preparing SM-102 containing LNPs.

  • Preparation of Lipid Stock Solution:

    • Dissolve SM-102, DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The final lipid concentration in ethanol will depend on the microfluidic system and desired particle characteristics.

  • Preparation of mRNA Aqueous Solution:

    • Dissolve the mRNA transcript in an acidic aqueous buffer, typically a 100 mM citrate buffer with a pH of 4.0.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Connect the syringes to a microfluidic mixing device (e.g., NanoAssemblr).

    • Set the desired flow rates for both phases. A common aqueous-to-organic phase flow rate ratio is 3:1.

    • The rapid mixing within the microfluidic channels induces the self-assembly of the lipids around the mRNA, forming the LNPs.

  • Purification:

    • The resulting LNP solution is typically dialyzed against a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove the ethanol and non-encapsulated mRNA.

G Experimental Workflow for LNP Formulation Lipid_Stock Prepare Lipid Stock (SM-102, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing (Rapid mixing of lipid and mRNA solutions) Lipid_Stock->Microfluidic_Mixing mRNA_Solution Prepare mRNA Solution in Acidic Aqueous Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing LNP_Formation Self-Assembly of LNPs Microfluidic_Mixing->LNP_Formation Purification Purification (e.g., Dialysis against PBS) LNP_Formation->Purification Characterization Characterization (Size, Zeta Potential, Encapsulation Efficiency) Purification->Characterization

LNP formulation and characterization workflow.
Characterization of LNPs

Table 3: Key Characterization Assays for SM-102 LNPs

ParameterMethodTypical Results for SM-102 LNPs
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)70-100 nm with a low PDI (<0.2), indicating a uniform particle population.
Zeta Potential Laser Doppler VelocimetryNear-neutral at physiological pH.
mRNA Encapsulation Efficiency RiboGreen AssayTypically high, often exceeding 95%.
pKa Determination TNS (2-(p-toluidinyl)naphthalene-6-sulfonate) AssayAround 6.7.

RiboGreen Assay for Encapsulation Efficiency:

  • Prepare two sets of LNP samples.

  • To one set, add a lysis buffer (e.g., Triton X-100) to disrupt the LNPs and release all the mRNA.

  • Add the RiboGreen reagent, a fluorescent dye that binds to RNA, to both sets of samples.

  • Measure the fluorescence intensity of both sets.

  • The encapsulation efficiency is calculated as: (Total Fluorescence - Free mRNA Fluorescence) / Total Fluorescence * 100%.

Conclusion

SM-102 is a highly effective ionizable lipid that is central to the success of mRNA delivery via lipid nanoparticles. Its precisely tuned pKa allows it to remain relatively neutral in the bloodstream, minimizing toxicity and non-specific interactions, while becoming positively charged in the acidic environment of the endosome to facilitate the crucial step of endosomal escape. The detailed understanding of its mechanism of action, coupled with robust formulation and characterization protocols, enables the rational design and optimization of LNP-based mRNA therapeutics for a wide range of applications.

References

An In-depth Technical Guide on SM-102: pKa and Significance in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionizable amino lipid SM-102 has become a cornerstone in the development of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, most notably mRNA vaccines. A critical physicochemical property governing its function is its acid dissociation constant (pKa). This guide provides a detailed examination of the pKa value of SM-102 and elucidates its profound significance throughout the LNP delivery lifecycle, from formulation and systemic circulation to cellular uptake and endosomal escape. We present key data, detailed experimental protocols for pKa determination, and logical diagrams to illustrate the mechanisms underpinning its efficacy.

Introduction to SM-102 and Ionizable Lipids

Lipid nanoparticles have emerged as the leading platform for delivering delicate nucleic acid payloads, such as mRNA and siRNA, into cells.[1][2] These nanoparticles protect the therapeutic cargo from degradation and facilitate its entry into the cytoplasm, where it can exert its biological function.[2] A typical LNP formulation consists of four key components: an ionizable lipid, a phospholipid (like DSPC), cholesterol, and a PEGylated lipid.[1][3]

The ionizable lipid is the most critical component for the success of mRNA delivery.[4][5] Unlike permanently cationic lipids, which can be toxic, ionizable lipids have a unique pH-dependent charge.[4] SM-102 is a synthetic, biodegradable ionizable amino lipid that was integral to the drug delivery system for the Moderna COVID-19 vaccine.[6][7][8] Its structure features a tertiary amine headgroup and two hydrophobic tails, a design that is central to its function.[7] The efficacy of SM-102 is intrinsically linked to its pKa value, which dictates its charge state in different biological environments.

The pKa of SM-102

The pKa is the pH at which an ionizable group is 50% protonated and 50% neutral. For ionizable lipids in an LNP formulation, this is often referred to as the "apparent pKa" (pKaA), as it reflects the average ionization behavior of all lipid molecules within the nanoparticle environment.[9] The apparent pKa is a crucial parameter that influences the stability, potency, and toxicity of the LNP formulation.[9][10]

Multiple sources confirm that the pKa of SM-102 is approximately 6.68 .[3][6][11] This specific value is not arbitrary; it falls within the optimal range of 6.0-7.0 that has been identified as a requirement for potent in vivo activity of LNPs.[9][12]

ParameterValueSource(s)
Chemical Name 1-octylnonyl 8-[(2-hydroxyethyl)[6-oxo-6-(undecyloxy)hexyl]amino]-octanoate[7][13]
Molecular Formula C44H87NO5[7]
Molecular Weight 710.17 g/mol
Apparent pKa 6.68 [3][6][11]
Optimal pKa Range for LNP Efficacy 6.0 - 7.0[9][12]

Significance of pKa in the LNP Lifecycle

The pKa value of ~6.68 is critical because it allows SM-102 to modulate its charge state in response to the distinct pH environments encountered during the delivery process. This "pH-switching" capability is the key to balancing the conflicting requirements of nucleic acid encapsulation, systemic stability, and intracellular release.

LNP Formulation (Acidic pH)

LNPs are typically formulated at an acidic pH, often around 4.0, using a microfluidic mixing process.[5][14][15] At this pH, which is well below its pKa of 6.68, the tertiary amine headgroup of SM-102 is predominantly protonated, conferring a positive charge.[16] This positive charge is essential for the initial complexation and encapsulation of the negatively charged mRNA backbone through strong electrostatic interactions.[7][8][16]

Systemic Circulation (Physiological pH)

Following formulation and buffer exchange, the LNPs are introduced into the bloodstream, where the pH is approximately 7.4.[16] Since this pH is significantly above the pKa of SM-102, the lipid becomes largely deprotonated and assumes a neutral surface charge.[4][7][8] This neutrality is crucial for in vivo success as it:

  • Reduces Toxicity: Positively charged particles are known to cause cellular damage and can be toxic.[12]

  • Minimizes Immune Recognition: A neutral surface charge prevents rapid sequestration and clearance by immune cells (e.g., macrophages) in the reticuloendothelial system (RES), prolonging circulation time.[16]

Cellular Uptake and Endosomal Escape (Acidic pH)

LNPs enter target cells primarily through endocytosis.[1] Once inside the cell, they are trapped within membrane-bound vesicles called endosomes. As the endosome matures, its internal environment becomes progressively more acidic, with the pH dropping from ~6.5 to ~5.0.[4][]

This acidification is the trigger for the final and most critical step: endosomal escape.[2] As the endosomal pH drops below the pKa of SM-102, its amine headgroups again become protonated and positively charged.[1][4] This charge reversal facilitates the release of the mRNA payload into the cytoplasm through one or more proposed mechanisms:

  • Membrane Disruption: The newly positive SM-102 molecules interact with negatively charged anionic lipids (e.g., phosphatidylserine) present in the endosomal membrane.[18]

  • Phase Transition: This interaction is thought to induce a structural rearrangement of the lipid mixture from a stable bilayer into a non-bilayer, cone-shaped hexagonal II (HII) phase.[2][4][18] This transition destabilizes the endosomal membrane, leading to the formation of pores or the fusion of the LNP and endosomal membranes, ultimately releasing the mRNA into the cytoplasm where it can be translated into protein.[4][18]

The diagram below illustrates the central role of SM-102's pKa-dependent charge throughout the LNP delivery pathway.

LNP_Lifecycle Figure 1: pH-Dependent Lifecycle of an SM-102 LNP cluster_formulation Extracellular cluster_cellular Intracellular Formulation 1. Formulation (pH ~4.0) SM-102 is Cationic (+) Circulation 2. Systemic Circulation (pH ~7.4) SM-102 is Neutral Formulation->Circulation Neutralization Uptake 3. Cellular Uptake (Endocytosis) Circulation->Uptake Endosome 4. Endosome Acidification (pH ~5.0-6.5) SM-102 becomes Cationic (+) Uptake->Endosome Release 5. mRNA Release (Cytosol) Endosome->Release Membrane Destabilization

Caption: pH-dependent lifecycle of an SM-102 LNP.

Experimental Protocols

Determination of Apparent pKa using TNS Assay

The apparent pKa of an LNP formulation is most commonly determined using a fluorescence-based assay with the probe 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS).[10][19] TNS is a fluorescent dye that is weakly fluorescent in aqueous environments but exhibits significantly increased fluorescence in nonpolar, hydrophobic environments, such as when it binds to the surface of a lipid nanoparticle.[19][20] The binding is driven by electrostatic interactions with positively charged lipids.

Principle: As the pH of the LNP solution is titrated from acidic to basic, the ionizable lipids deprotonate and lose their positive charge. Consequently, TNS dissociates from the LNP surface and its fluorescence is quenched by the aqueous environment.[20][21] By plotting fluorescence intensity against pH, a sigmoidal curve is generated. The pKa is determined as the pH value at the inflection point of this curve, corresponding to 50% of the maximal fluorescence.[19][21]

Detailed Protocol:

  • Preparation of Buffers: Prepare a series of buffers with overlapping ranges covering a wide pH spectrum (e.g., pH 3 to 10). A common multi-buffer system consists of 150 mM NaCl, 10 mM sodium citrate (B86180), 10 mM sodium phosphate, and 10 mM sodium borate.[10]

  • Preparation of LNP Sample: Prepare "blank" LNPs (without mRNA) using the desired lipid composition (e.g., SM-102, DSPC, Cholesterol, PEG-lipid). Dilute the final LNP dispersion to a suitable lipid concentration (e.g., 30-50 µM) in each of the prepared pH buffers.[19]

  • Preparation of TNS Solution: Prepare a stock solution of TNS (e.g., 150-300 µM) in a solvent like DMSO.[10][22]

  • Assay Execution:

    • In a solid black 96-well plate, add a defined volume (e.g., 100-150 µL) of the LNP-buffer solutions for each pH point, typically in duplicate or triplicate.[10][22]

    • Add a small volume (e.g., 2 µL) of the TNS stock solution to each well.[10][22]

    • Incubate briefly at a controlled temperature (e.g., 37°C) with gentle shaking.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 320-325 nm and an emission wavelength of 430-450 nm.[10][20][21]

  • Data Analysis:

    • Subtract the background fluorescence of TNS in buffer alone.

    • Plot the corrected fluorescence intensity as a function of pH.

    • Fit the data to a four-parameter sigmoidal non-linear regression model to accurately determine the inflection point. The pH value at this point is the apparent pKa.[21]

TNS_Assay_Workflow Figure 2: Workflow for TNS-based pKa Assay start Prepare blank LNPs and a series of buffers (pH 3-10) dilute Dilute LNPs into each pH buffer in a 96-well plate start->dilute add_tns Add TNS fluorescent probe to each well dilute->add_tns incubate Incubate plate briefly add_tns->incubate measure Measure fluorescence intensity (Ex: ~321 nm, Em: ~447 nm) incubate->measure plot Plot fluorescence vs. pH measure->plot pka Fit sigmoidal curve and determine pKa at inflection point plot->pka

Caption: Experimental workflow for the TNS assay.

LNP Formulation Protocol (Microfluidic Mixing)
  • Organic Phase Preparation: Dissolve SM-102, DSPC, cholesterol, and the PEG-lipid in anhydrous ethanol (B145695) at a specific molar ratio (a common ratio for SM-102 formulations is 50:10:38.5:1.5).[14][23][24]

  • Aqueous Phase Preparation: Dilute the mRNA payload in a low pH buffer, typically 10-25 mM sodium citrate or acetate (B1210297) at pH 4.0.[5][14][15]

  • Microfluidic Mixing: Pump the organic and aqueous phases through a microfluidic mixing device (e.g., NanoAssemblr) at a defined total flow rate and flow rate ratio (typically 3:1 aqueous to organic).[23][24] The rapid mixing within the microchannels induces LNP self-assembly.

  • Purification and Concentration: The resulting LNP dispersion is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.[23][24] This step neutralizes the LNP surface.

Conclusion

The ionizable lipid SM-102 is a masterclass in rational drug delivery design. Its apparent pKa of ~6.68 is not merely a physical constant but the central design parameter that enables a multi-stage, environment-responsive delivery mechanism. This precise pKa value allows LNPs to be efficiently formulated, remain stable and non-toxic in circulation, and, most importantly, effectively breach the endosomal barrier to deliver their therapeutic cargo into the cell's cytoplasm. For any researcher in the field, understanding the profound significance of the pKa is fundamental to the design and optimization of next-generation nucleic acid delivery systems.

References

The Biological Activity of SM-102 Containing Lipid Nanoparticles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics and vaccines has been largely propelled by advancements in delivery technologies, among which lipid nanoparticles (LNPs) have emerged as the most clinically advanced and successful platform. At the heart of many of these formulations lies a class of ionizable lipids that are critical for encapsulating and delivering the nucleic acid cargo into target cells. SM-102 is a prominent ionizable amino lipid that has gained significant attention for its integral role in the Moderna COVID-19 vaccine (mRNA-1273).[1] This technical guide provides a comprehensive overview of the biological activity of SM-102-containing LNPs, detailing their mechanism of action, physicochemical properties, and the experimental protocols used for their characterization and evaluation.

Physicochemical Properties of SM-102 LNPs

The biological performance of SM-102 LNPs is intrinsically linked to their physicochemical characteristics. These properties are meticulously controlled during the formulation process to ensure optimal efficacy and safety.

Table 1: Physicochemical Characteristics of SM-102 LNPs

ParameterTypical RangeSignificanceReferences
Size (Hydrodynamic Diameter) 70 - 100 nmInfluences biodistribution, cellular uptake, and immunogenicity. Optimal for uptake by antigen-presenting cells.[2][3]
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform particle size distribution, crucial for batch-to-batch consistency.[2][4]
Zeta Potential (at physiological pH) Near-neutral (-10 mV to -5 mV)Minimizes non-specific interactions with anionic cell membranes, enhancing biocompatibility.
mRNA Encapsulation Efficiency > 80%High encapsulation protects mRNA from degradation and ensures efficient delivery of the payload.
Apparent pKa ~6.7Facilitates endosomal escape by becoming protonated in the acidic endosome.

Mechanism of Action: A Multi-Step Journey into the Cell

The delivery of mRNA to the cytoplasm of target cells by SM-102 LNPs is a sophisticated, multi-stage process involving cellular uptake, endosomal escape, and finally, mRNA release and translation.

Cellular Uptake: Receptor-Mediated Endocytosis

At physiological pH, SM-102 LNPs possess a near-neutral surface charge, which prevents non-specific binding to the negatively charged cell surface. Upon administration, these LNPs rapidly adsorb serum proteins, with Apolipoprotein E (ApoE) playing a pivotal role in their systemic clearance and cellular uptake. The ApoE-coated LNP is then recognized by low-density lipoprotein receptors (LDLR) on the surface of cells, particularly hepatocytes, triggering receptor-mediated endocytosis.

Cellular_Uptake_of_SM102_LNP cluster_extracellular Extracellular Space (pH 7.4) cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space SM102_LNP SM-102 LNP (Near-neutral charge) ApoE_LNP ApoE-Coated LNP SM102_LNP->ApoE_LNP ApoE Binding ApoE Apolipoprotein E (ApoE) LDLR LDL Receptor ApoE_LNP->LDLR Receptor Binding Endosome Endosome LDLR->Endosome Endocytosis

Caption: Cellular uptake of SM-102 LNPs via ApoE-mediated endocytosis.
Endosomal Escape: The Critical Hurdle

Following endocytosis, the LNP-containing endosome undergoes maturation, a process accompanied by a gradual drop in pH. This acidic environment is the trigger for the key function of the ionizable lipid SM-102. The tertiary amine of SM-102 becomes protonated, leading to a net positive charge on the LNP. This charge reversal facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane.

Two primary mechanisms are proposed for the subsequent endosomal escape:

  • Membrane Fusion/Destabilization: The protonated SM-102, along with helper lipids, can induce a transition from a lamellar to a non-lamellar (inverted hexagonal) phase, which destabilizes the endosomal membrane, leading to the release of the mRNA cargo into the cytoplasm.

  • Proton Sponge Effect: The protonation of the numerous amine groups on the ionizable lipids within the endosome leads to an influx of protons and counter-ions (Cl-), causing osmotic swelling and eventual rupture of the endosome.

Endosomal_Escape_Mechanism cluster_endosome Endosome Maturation Early_Endosome Early Endosome (pH ~6.5) Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome pH drop LNP_in_Endosome SM-102 LNP Protonation SM-102 Protonation (Positive Charge) LNP_in_Endosome->Protonation Acidification Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction Endosomal_Rupture Endosomal Escape Membrane_Interaction->Endosomal_Rupture Membrane Destabilization /Proton Sponge Effect mRNA_Release mRNA Release into Cytoplasm Endosomal_Rupture->mRNA_Release

Caption: Key steps in the endosomal escape of SM-102 LNPs.

Biological Activity and Performance Data

The efficacy of SM-102 LNPs has been demonstrated in numerous in vitro and in vivo studies.

Table 2: In Vitro Transfection Efficiency of SM-102 LNPs

Cell LineTransfection EfficiencyReporter GeneReference
HEK293THighLuciferase
HeLaHighLuciferase
THP-1HighLuciferase
A54997%mCherry
Jurkat~100%eGFP

Table 3: In Vivo Performance of SM-102 LNPs in Mice

Administration RoutePrimary Site of ExpressionReporter GeneKey FindingsReferences
Intramuscular (IM)Injection site (muscle)LuciferaseHigh local protein expression.
Intravenous (IV)Liver, SpleenLuciferaseSignificant expression in off-target organs.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the research and development of LNP-based therapeutics.

LNP Formulation by Microfluidic Mixing

Microfluidic mixing is a widely adopted method for producing LNPs with controlled and consistent physicochemical properties.

Protocol:

  • Preparation of Lipid Solution (Organic Phase):

    • Dissolve SM-102, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).

    • Ensure complete dissolution to form a clear lipid mixture.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA in a low pH buffer (e.g., 100 mM sodium acetate, pH 5.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid and mRNA solutions into separate syringes.

    • Pump the solutions through a microfluidic mixing chip at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to organic).

    • The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Downstream Processing:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

    • Sterile filter the final LNP formulation through a 0.2 µm filter.

LNP_Formulation_Workflow Lipid_Prep Prepare Lipid Mix (SM-102, DSPC, Chol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Prep->Microfluidic_Mixing mRNA_Prep Prepare mRNA in Aqueous Buffer (pH 5.0) mRNA_Prep->Microfluidic_Mixing Dialysis Dialysis against PBS (pH 7.4) Microfluidic_Mixing->Dialysis Sterile_Filtration Sterile Filtration (0.2 µm) Dialysis->Sterile_Filtration Final_LNPs SM-102 LNPs Sterile_Filtration->Final_LNPs

Caption: Workflow for the formulation of SM-102 LNPs using microfluidics.
Characterization of LNPs

Dynamic Light Scattering (DLS): Used to determine the average hydrodynamic size and polydispersity index (PDI) of the LNPs.

Cryo-Transmission Electron Microscopy (Cryo-TEM): Provides high-resolution images of individual LNPs, revealing their morphology and internal structure.

RiboGreen Assay for Encapsulation Efficiency: A fluorescence-based assay to quantify the amount of mRNA encapsulated within the LNPs.

Protocol (RiboGreen Assay):

  • Prepare a standard curve of known mRNA concentrations.

  • In a 96-well plate, add the LNP sample to two sets of wells.

  • To one set of wells, add a lysis buffer containing a detergent (e.g., Triton X-100) to disrupt the LNPs and release all mRNA (total mRNA).

  • To the other set of wells, add buffer without detergent to measure the amount of unencapsulated (free) mRNA.

  • Add the RiboGreen reagent to all wells. The dye fluoresces upon binding to RNA.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the encapsulation efficiency using the formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.

In Vitro Transfection Assay

This assay evaluates the ability of the LNPs to deliver functional mRNA into cells, leading to protein expression.

Protocol (Luciferase Reporter):

  • Seed cells (e.g., HEK293T) in a 96-well plate and allow them to adhere overnight.

  • Add the SM-102 LNPs encapsulating luciferase mRNA to the cells at various concentrations.

  • Incubate for a specified period (e.g., 16-48 hours).

  • Lyse the cells and add a luciferase substrate.

  • Measure the resulting luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.

In Vivo Biodistribution Studies

Animal models, typically mice, are used to assess the distribution and protein expression of LNPs in a living organism.

Protocol (Bioluminescence Imaging):

  • Administer SM-102 LNPs encapsulating luciferase mRNA to mice via the desired route (e.g., intramuscularly or intravenously).

  • At various time points post-administration, inject the mice with a luciferin (B1168401) substrate.

  • Anesthetize the mice and image them using an in vivo imaging system (IVIS) to detect the bioluminescent signal.

  • The intensity and location of the signal indicate the biodistribution and level of protein expression.

  • For more detailed analysis, organs can be harvested for ex vivo imaging.

Toxicology and Safety Profile

While SM-102 has been demonstrated to be a component of a well-tolerated vaccine, preclinical toxicology studies are essential to characterize the safety profile of any new LNP formulation. Some studies have suggested that certain ionizable lipids can induce inflammatory responses. For instance, LNPs containing SM-102 have been shown to activate the NLRP3 inflammasome in human peripheral blood mononuclear cells, leading to the release of IL-1β. However, the overall safety profile of the final LNP formulation is dependent on the combination of all its components and the route of administration.

Conclusion

SM-102 containing lipid nanoparticles represent a cornerstone of modern mRNA delivery technology. Their biological activity is a finely tuned interplay of their physicochemical properties, which govern their interaction with biological systems. The ability of SM-102 to remain near-neutral at physiological pH and become cationic in the acidic endosome is the key to its success in overcoming the endosomal barrier, a critical step for effective mRNA delivery. The detailed experimental protocols provided in this guide serve as a foundation for the continued research and development of this powerful delivery platform, paving the way for new and improved mRNA-based therapeutics and vaccines.

References

Methodological & Application

Application Note: Stability-Indicating Analytical Method for the Detection of SM-102 and its N-oxide Impurity in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ionizable amino lipid SM-102 is a critical component in lipid nanoparticle (LNP) formulations for the delivery of mRNA-based therapeutics and vaccines.[1] The chemical stability of SM-102 is a crucial quality attribute, as degradation products can impact the efficacy and safety of the final drug product. One of the primary degradation pathways for tertiary amine-containing lipids like SM-102 is oxidation, leading to the formation of SM-102 N-oxide.[2][3] This N-oxide can further degrade to form reactive aldehydes, which may form adducts with the mRNA payload, potentially compromising its biological activity.[2] Therefore, a robust, stability-indicating analytical method for the simultaneous detection and quantification of SM-102 and its N-oxide derivative is essential for quality control and stability studies of LNP formulations.

This application note provides a detailed protocol for a stability-indicating liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of SM-102 and this compound.

Mechanism of this compound Formation

SM-102 contains a tertiary amine group that is susceptible to oxidation. This can occur during the synthesis of the lipid, storage of the raw material, or within the formulated LNP, particularly in the presence of trace oxidizing agents or under conditions of oxidative stress. The tertiary amine nitrogen atom donates a pair of electrons to an oxygen atom, forming a coordinate covalent bond and resulting in the N-oxide.

G SM102 SM-102 (Tertiary Amine) N_Oxide This compound SM102->N_Oxide Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, Peroxides) Oxidant->N_Oxide

Figure 1: Chemical pathway of this compound formation.

Experimental Protocols

Sample Preparation: Lipid Extraction from LNP Formulation

This protocol describes the extraction of total lipids from an LNP formulation for subsequent LC-MS/MS analysis.

  • LNP Disruption: In a microcentrifuge tube, add 50 µL of the LNP sample. To disrupt the nanoparticles and release the lipid components, add 950 µL of methanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete disruption and dissolution of the lipids.

  • Centrifugation (Optional): If the sample contains precipitated excipients, centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Collection: Carefully collect the supernatant containing the dissolved lipids for analysis.

  • Dilution: Further dilute the extract with the initial mobile phase (e.g., 90:10 Methanol:Water with 10 mM ammonium (B1175870) acetate) to a concentration within the calibration range of the LC-MS/MS method.

LC-MS/MS Analysis

This section outlines a representative stability-indicating LC-MS/MS method for the simultaneous quantification of SM-102 and this compound.

Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1290 Infinity II LC or equivalent
Column Agilent InfinityLab Poroshell 120 Phenyl-Hexyl, 2.1 × 50 mm, 1.9 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B 10 mM Ammonium Acetate in Methanol
Gradient 80% to 100% B over 5 minutes, hold at 100% B for 2 minutes, return to 80% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Mass Spectrometer Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent triple quadrupole instrument
Ionization Source Electrospray Ionization (ESI), Positive Mode
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer 35 psig
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Fragmentor Voltage 175 V

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
SM-102711.7[To be determined empirically][To be determined empirically]
This compound727.7[To be determined empirically][To be determined empirically]

Note: The exact product ions and collision energies for MRM transitions should be optimized for the specific instrument used by infusing standard solutions of SM-102 and this compound.

Quantitative Data and Method Performance

A validated stability-indicating method should meet predefined criteria for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes typical performance characteristics for the quantitative analysis of SM-102 and expected performance for this compound.

ParameterSM-102This compound (Expected)
Linearity Range 0.1 fmol - 1000 pmol[4]0.5 - 500 ng/mL
Coefficient of Determination (r²) ≥ 0.99≥ 0.99
Accuracy (% Recovery) 85 - 115%80 - 120%
Precision (% RSD) ≤ 15%≤ 15%
Limit of Detection (LOD) To be determinedTo be determined
Limit of Quantification (LOQ) To be determinedTo be determined

These values are representative and should be established during method validation.

Experimental Workflow and Stability Study Design

A typical workflow for a stability study to monitor the formation of this compound in an LNP formulation is outlined below.

G cluster_0 Stability Study Setup cluster_1 Time Point Analysis cluster_2 Data Evaluation LNP_Batch Prepare LNP Batch Aliquoting Aliquot into Vials LNP_Batch->Aliquoting Storage Store at Different Conditions (e.g., 4°C, 25°C, 40°C) Aliquoting->Storage Sampling Pull Samples at Time Points (T=0, 1, 3, 6 months) Storage->Sampling Extraction Lipid Extraction (Protocol 3.1) Sampling->Extraction Analysis LC-MS/MS Analysis (Protocol 3.2) Extraction->Analysis Quantification Quantify SM-102 and This compound Analysis->Quantification Reporting Report Results and Assess Stability Trends Quantification->Reporting

Figure 2: Workflow for a stability study of SM-102 in LNPs.

Forced Degradation Study:

To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed on a sample of SM-102. This involves subjecting the material to harsh conditions to intentionally generate degradation products, including the N-oxide.

  • Oxidative Stress: Dissolve SM-102 in a suitable solvent (e.g., methanol) and treat with 3% hydrogen peroxide at 40°C for 24 hours.

  • Analysis: Analyze the stressed sample using the developed LC-MS/MS method to confirm the detection of the this compound peak and its separation from the parent SM-102 peak and other potential degradants.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the simultaneous detection and quantification of SM-102 and its critical oxidative impurity, this compound, in lipid nanoparticle formulations. Implementing this stability-indicating method is crucial for ensuring the quality, stability, and safety of mRNA-based therapeutics and vaccines. The detailed protocols and workflows provide a solid foundation for researchers and drug development professionals to establish effective quality control strategies for LNP-based products.

References

Application Note & Protocol: Quantification of SM-102 N-oxide in Lipid Formulations using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ionizable lipid SM-102 is a critical component in lipid nanoparticle (LNP) formulations for mRNA-based therapeutics, such as the Moderna COVID-19 vaccine.[1][2] The chemical integrity of SM-102 is paramount to the stability, efficacy, and safety of the final drug product. One of the key degradation products of SM-102 is its N-oxide, an impurity that can arise during manufacturing or storage.[3] The presence of N-oxide impurities in cationic lipids has been linked to a potential loss in the transcriptional and translational activity of the mRNA cargo.[3] Therefore, robust analytical methods for the accurate quantification of SM-102 N-oxide are essential for quality control and stability testing of LNP formulations.[4]

This application note provides a detailed protocol for the quantification of this compound in lipid formulations using Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS offers high sensitivity and selectivity, making it a powerful tool for the identification and quantification of lipid components and their impurities.

Experimental Workflow

The overall workflow for the quantification of this compound in lipid formulations is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing LNP LNP Formulation Disrupt LNP Disruption (e.g., with organic solvent) LNP->Disrupt Extract Lipid Extraction Disrupt->Extract Dilute Dilution Extract->Dilute LC LC Separation Dilute->LC MS MS Detection (e.g., Q-TOF or Triple Quad) Integration Peak Integration MS->Integration Calibration Calibration Curve Quant Quantification

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

  • Solvents: Methanol (B129727) (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Chloroform (B151607) (LC-MS grade)

  • Mobile Phase Additives: Formic acid (FA), Ammonium formate

  • Reference Standards: SM-102, this compound

  • LNP Formulation: Sample containing SM-102

  • Water: Deionized or Milli-Q water

Experimental Protocols

Standard Solution Preparation
  • Prepare individual stock solutions of SM-102 and this compound in methanol at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a series of working standard solutions by serial dilution in methanol to construct a calibration curve. The concentration range should be selected to bracket the expected concentration of this compound in the samples.

Sample Preparation
  • Disrupt the LNP structure by diluting the formulation in an organic solvent. A common approach is to dissolve the LNP sample in methanol.

  • For more complex matrices, a lipid extraction may be necessary. A mixture of chloroform and methanol can be used for this purpose.

  • Dilute the disrupted and/or extracted sample with methanol to a final concentration within the linear range of the calibration curve.

  • Vortex the sample thoroughly to ensure homogeneity.

  • Transfer the final diluted sample to an autosampler vial for LC-MS analysis.

LC-MS Method

The following is a representative LC-MS method. Optimization may be required based on the specific instrumentation and sample matrix.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System Agilent 1290 Infinity II LC or equivalent
Column Agilent InfinityLab Poroshell 120 Phenyl-Hexyl, 2.1 × 50 mm, 1.9 µm or equivalent C18 or C30 column
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile:Isopropanol (10:90, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 50 °C
Injection Volume 1-5 µL

Table 2: Gradient Elution Program

Time (min)% B
0.030
2.030
12.095
15.095
15.130
20.030

Table 3: Mass Spectrometry Parameters

ParameterCondition
MS System Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent high-resolution MS
Ionization Mode Positive Electrospray Ionization (ESI+)
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer 35 psig
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Fragmentor 175 V
Skimmer 65 V
Mass Range 100-1700 m/z
Data Acquisition MS1 (for quantification) and MS/MS (for confirmation)

Data Analysis and Quantification

The quantification of this compound is based on the peak area obtained from the extracted ion chromatogram (EIC) of its protonated molecule [M+H]⁺.

Logical Relationship for Quantification

quantification cluster_input Inputs cluster_processing Processing cluster_output Output Standards Peak Areas of Standard Solutions Calibration Construct Calibration Curve (Peak Area vs. Concentration) Standards->Calibration Samples Peak Areas of Sample Solutions Concentration Concentration of This compound in Sample Samples->Concentration Calibration->Concentration

Caption: Data analysis workflow for quantification.

Quantification Procedure
  • Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its known concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

  • Quantification: Determine the concentration of this compound in the prepared samples by interpolating their measured peak areas into the calibration curve equation.

  • Reporting: The amount of this compound can be reported as a weight percentage of SM-102 or as a concentration in the LNP formulation.

Quantitative Data Summary

The following table provides an example of how to present the quantitative data for SM-102 and this compound in different LNP batches.

Table 4: Quantification of SM-102 and this compound in LNP Formulations

LNP Batch IDSM-102 Concentration (µg/mL)This compound Concentration (µg/mL)This compound (% of SM-102)
LNP-A-0011005.25.30.53
LNP-A-002998.74.90.49
LNP-B-0011012.515.21.50
LNP-B-0021009.114.81.47

Conclusion

The LC-MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in lipid nanoparticle formulations. This method is crucial for monitoring the purity and stability of SM-102, thereby ensuring the quality and efficacy of mRNA-based therapeutics. The detailed protocol and data analysis workflow can be readily implemented in research and quality control laboratories.

References

Protocol for the Preparation of SM-102 Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: SM-102 is an ionizable cationic lipid that has become a cornerstone in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, most notably mRNA.[1][2][3] Its pH-dependent charge is critical for the efficient encapsulation of negatively charged mRNA at an acidic pH and for its subsequent release into the cytoplasm following cellular uptake.[1][3][4] The protocol detailed below is based on the widely adopted formulation used in the Moderna COVID-19 vaccine, which comprises SM-102, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and a PEGylated lipid (DMG-PEG 2000).[5][6][7] Microfluidic mixing is the recommended method for producing LNPs with uniform size and high encapsulation efficiency, crucial for reproducible in vitro and in vivo results.[6][8]

I. Quantitative Data Summary

The following table summarizes typical lipid compositions and resulting nanoparticle characteristics for SM-102 based LNP formulations. These values are representative and can be influenced by process parameters.

Formulation ComponentMolar Ratio (%)Role in LNPTypical Size (nm)PDIEncapsulation Efficiency (%)Reference
SM-102 50Ionizable Cationic Lipid80 - 140< 0.2> 80%[5][6][7][9]
DSPC 10Helper Lipid[5][6][7][9]
Cholesterol 38.5Structural/Stabilizing Lipid[5][6][7][9]
DMG-PEG 2000 1.5PEGylated Lipid (Stealth)[5][6][7][9]
mRNA N/AActive Pharmaceutical Ingredient
Aqueous Buffer N/AEncapsulation Medium (pH 4.0-5.0)[9][10][11]
Organic Solvent (Ethanol) N/ALipid Solvent[5][6][9][10]

PDI: Polydispersity Index

II. Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of SM-102 LNPs using a microfluidic-based approach.

LNP_Preparation_Workflow cluster_prep Phase Preparation cluster_process LNP Formation & Purification cluster_analysis Characterization Aqueous Aqueous Phase (mRNA in Citrate (B86180) Buffer, pH 4.0) Mixing Microfluidic Mixing (e.g., FRR 3:1) Aqueous->Mixing Organic Organic Phase (Lipids in Ethanol) Organic->Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Mixing->Dialysis Ethanol (B145695) Removal & Buffer Exchange Filtration Sterile Filtration (0.2 µm filter) Dialysis->Filtration DLS Size & PDI Analysis (DLS) Filtration->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Filtration->RiboGreen FinalProduct Final LNP Product (Store at 4°C or -80°C) Filtration->FinalProduct

Caption: Workflow for SM-102 lipid nanoparticle preparation.

III. Detailed Experimental Protocol

This protocol describes the preparation of SM-102 LNPs encapsulating mRNA using a microfluidic mixing device.

1. Materials and Equipment

  • Lipids: SM-102, DSPC, Cholesterol, DMG-PEG 2000

  • Nucleic Acid: mRNA of interest

  • Solvents/Buffers:

    • Ethanol (200 proof, anhydrous)

    • Citrate buffer (e.g., 10-50 mM, pH 4.0)[9][10]

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Nuclease-free water

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr or equivalent) with microfluidic chip[4][5]

    • Syringe pumps

    • Analytical balance

    • Vortex mixer and sonicator

    • Dialysis device (e.g., Slide-A-Lyzer cassettes, 20 kDa MWCO)[12]

    • Sterile syringe filters (0.2 µm)

    • Dynamic Light Scattering (DLS) instrument

    • Fluorometer/plate reader for RiboGreen assay

2. Preparation of Stock Solutions

  • Lipid Stock Solutions:

    • Allow all lipids to warm to room temperature for at least 20 minutes before opening vials.[10]

    • Individually dissolve each lipid (DSPC, Cholesterol, DMG-PEG 2000) in ethanol to a final concentration of 10 mg/mL.[6] SM-102 is typically a liquid and should be handled by weight.[6]

    • Gentle heating (e.g., 37-60°C) and vortexing/sonication may be required to ensure complete dissolution, especially for cholesterol.[4][9]

    • Store lipid stock solutions at -20°C for short-term or -80°C for long-term storage.[9]

  • mRNA Aqueous Solution:

    • Thaw the mRNA stock solution on ice.[10]

    • Dilute the mRNA to the desired concentration (e.g., 0.05-0.2 mg/mL) using a sterile, nuclease-free citrate buffer (pH 4.0).[6][9] All procedures from this point forward should be performed in an RNase-free environment.[10]

3. Preparation of Lipid Mixture (Organic Phase)

  • Based on the molar ratio of 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG 2000), calculate the required volume of each lipid stock solution to create a final lipid mixture in ethanol.[5][6][7]

  • In a sterile tube, combine the calculated volumes of the lipid stock solutions.

  • Vortex the solution thoroughly to ensure a homogenous mixture. This is the organic phase.[10]

4. LNP Formulation via Microfluidic Mixing

  • Set up the microfluidic mixing system according to the manufacturer's instructions. Prime the system to remove any air bubbles.[10]

  • Draw the aqueous mRNA solution into one syringe and the ethanolic lipid mixture into another syringe.

  • Set the pump flow rate ratio (FRR) to 3:1 (Aqueous:Organic).[4][10]

  • Set the total flow rate (TFR) as recommended for the device (e.g., 1-12 mL/min).[9]

  • Initiate the mixing process. The two solutions will converge in the microfluidic chip, leading to the self-assembly of LNPs.

  • Collect the resulting milky-white LNP dispersion from the outlet into a sterile tube.[6]

5. Downstream Processing and Purification

  • Buffer Exchange and Ethanol Removal:

    • Immediately after formulation, perform dialysis to exchange the citrate buffer for PBS (pH 7.4) and remove the ethanol.[10]

    • Transfer the LNP dispersion to a pre-hydrated dialysis cassette (e.g., 20 kDa MWCO).[12]

    • Dialyze against 1000x volume of PBS at 4°C. Change the PBS bath at least twice over a period of 4-24 hours.[10]

  • Sterile Filtration:

    • After dialysis, carefully recover the LNP solution.

    • Sterile filter the final LNP formulation through a 0.2 µm syringe filter to remove any large aggregates.[6]

  • Storage:

    • Store the final LNP product at 4°C for short-term use (up to one week).[4]

    • For long-term storage, add a cryoprotectant (e.g., sucrose) and store at -80°C.[4][9]

6. LNP Characterization

  • Size and Polydispersity Index (PDI):

    • Dilute a small aliquot of the final LNP solution in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[10]

  • mRNA Encapsulation Efficiency:

    • Use a fluorescence-based assay, such as the RiboGreen assay, to determine the amount of encapsulated mRNA.[10]

    • Measure the fluorescence in the presence and absence of a membrane-disrupting surfactant (e.g., Triton X-100).[12]

    • Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100.

References

Application Notes and Protocols for SM-102 in Plasmid DNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ionizable lipid SM-102, a key component in the Moderna COVID-19 mRNA vaccine, has demonstrated significant potential for the delivery of plasmid DNA (pDNA) in research and therapeutic applications.[1][2] This document provides detailed application notes and protocols for utilizing SM-102-based lipid nanoparticles (LNPs) for efficient pDNA delivery, covering formulation, experimental workflows, and key quantitative data from recent studies.

Introduction to SM-102 for Plasmid DNA Delivery

SM-102 is a synthetic amino lipid that is crucial for the formulation of LNPs designed to encapsulate and deliver nucleic acids.[2] At an acidic pH, the amine group of SM-102 becomes protonated, allowing it to bind to the negatively charged backbone of pDNA.[2] At physiological pH, SM-102 is nearly neutral, which is thought to contribute to the stability of the LNP and minimize toxicity.[2][3] Upon cellular uptake via endocytosis, the acidic environment of the endosome again protonates SM-102, facilitating the disruption of the endosomal membrane and the release of the pDNA cargo into the cytoplasm.[4][5][6] Recent studies have highlighted that SM-102-based LNPs are not only effective for mRNA delivery but also show great promise for in vitro and in vivo pDNA transfection.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing SM-102 for pDNA delivery, comparing its performance with other ionizable lipids and mRNA delivery.

Table 1: In Vitro Transfection Efficiency of pDNA using various LNP Formulations

Ionizable LipidCell LineTransfection EfficiencyReporter GeneReference
SM-102 HEK293THighest luciferase expression compared to KC2 and ALC-0315Firefly Luciferase[1]
SM-102 HEK293T~10-fold increase in expression vs. KC2Firefly Luciferase[7]
SM-102 HEK293TSignificantly greater GFP+ cells vs. KC2Green Fluorescent Protein[7]
SM-102 Huh-7, A549Successful transfection, slightly lower than mRNA-LNPsGreen Fluorescent Protein[8]

Table 2: In Vivo Performance of SM-102 LNPs for pDNA Delivery

ParameterSM-102-pDNASM-102-mRNAKey FindingsReference
Duration of Expression Longer duration of signalShorter, more potent signalSM-102 pDNA LNPs lead to prolonged protein expression.[1][9][10]
Potency (Luciferase Expression) Significant expressionHigher peak expressionmRNA delivery results in more efficient protein expression at lower doses.[1][9]
Immunogenicity (Antibody Titer) LowerHighermRNA-LNPs induced a more potent immunogenic response.[1][9]
Biodistribution (Intramuscular) Signal at injection site and liverSignal at injection site and liverBoth formulations show some hepatic tropism.[1][9]

Experimental Protocols

Protocol 1: Formulation of SM-102 Lipid Nanoparticles with Plasmid DNA

This protocol is based on established methods for LNP formulation using microfluidic mixing.[11][12]

Materials:

  • SM-102 (ionizable lipid)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (helper lipid)

  • Cholesterol (helper lipid)

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (PEGylated lipid)

  • Plasmid DNA (pDNA) of interest

  • Ethanol (B145695) (absolute, molecular biology grade)

  • Citrate (B86180) buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device and pump

  • Dialysis cassette (e.g., 10 kDa MWCO) or other buffer exchange system

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Dissolve SM-102, DSPC, cholesterol, and DMG-PEG2000 individually in absolute ethanol to create stock solutions (e.g., 10 mg/mL).[13]

    • Note: Cholesterol solutions may require gentle warming (e.g., 37°C) to ensure complete dissolution.[14]

  • Preparation of the Ethanolic Lipid Mixture:

    • Combine the lipid stock solutions in the desired molar ratio. A commonly used molar ratio for SM-102 LNPs is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG2000) .[11][13][15]

    • Vortex the mixture to ensure homogeneity.

  • Preparation of the Aqueous pDNA Solution:

    • Dilute the purified pDNA to the desired concentration in 10 mM citrate buffer (pH 4.0). The optimal pDNA concentration should be determined experimentally.

  • LNP Formulation using Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the ethanolic lipid mixture into one syringe and the aqueous pDNA solution into another.

    • Pump the two solutions through the microfluidic chip at a specific flow rate ratio (FRR), typically 3:1 (aqueous:ethanolic).[14]

    • Collect the resulting LNP dispersion.

  • Downstream Processing:

    • To remove the ethanol and exchange the buffer, dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C.[13]

    • Sterile-filter the final LNP formulation through a 0.2 µm syringe filter.

    • Store the formulated LNPs at 4°C.

Protocol 2: In Vitro Transfection of Cells with SM-102-pDNA LNPs

Materials:

  • Adherent or suspension cells in culture

  • Complete cell culture medium

  • SM-102-pDNA LNP formulation

  • Multi-well cell culture plates

  • Assay reagents for detecting reporter gene expression (e.g., luciferase assay kit, fluorescence microscope for GFP)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, remove the old media and replace it with fresh, complete cell culture medium.

    • Add the desired amount of SM-102-pDNA LNP formulation to each well. The optimal dose will vary depending on the cell type and should be determined empirically.

    • Gently swirl the plate to ensure even distribution of the LNPs.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-72 hours). For pDNA, expression is typically measured 48 hours post-transfection.[1][7]

  • Analysis of Gene Expression:

    • After the incubation period, analyze the cells for reporter gene expression using the appropriate method (e.g., luciferase assay, flow cytometry for fluorescent proteins, or western blot for protein of interest).

Signaling Pathways and Experimental Workflows

Cellular Uptake and Endosomal Escape Pathway

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape for SM-102 LNPs delivering pDNA.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP SM-102 LNP (Neutral Charge) Encapsulating pDNA Endocytosis Receptor-Mediated Endocytosis LNP->Endocytosis Cellular Uptake Endosome Early Endosome (Acidifying) pH ~6.0-6.5 Endocytosis->Endosome Protonation SM-102 Protonation (Positive Charge) Endosome->Protonation Membrane_Fusion LNP-Endosome Membrane Fusion Protonation->Membrane_Fusion pDNA_Release pDNA Release into Cytoplasm Membrane_Fusion->pDNA_Release cGAS cGAS Activation pDNA_Release->cGAS Cytosolic DNA Sensing Nuclear_Import Nuclear Import of pDNA pDNA_Release->Nuclear_Import STING STING Pathway cGAS->STING IFN Type I Interferon Response STING->IFN Transcription Transcription to mRNA Nuclear_Import->Transcription

Caption: Cellular uptake and processing of SM-102 pDNA LNPs.

Experimental Workflow for pDNA-LNP Formulation and Transfection

This diagram outlines the general workflow from LNP formulation to the analysis of gene expression.

G Start Start Lipid_Prep Prepare Ethanolic Lipid Mixture (SM-102, DSPC, Chol, PEG) Start->Lipid_Prep pDNA_Prep Prepare Aqueous pDNA Solution (Citrate Buffer pH 4.0) Start->pDNA_Prep Mixing Microfluidic Mixing Lipid_Prep->Mixing pDNA_Prep->Mixing Dialysis Buffer Exchange (Dialysis against PBS) Mixing->Dialysis Characterization LNP Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Transfection In Vitro / In Vivo Transfection Characterization->Transfection Incubation Incubation (24-72 hours) Transfection->Incubation Analysis Analysis of Gene Expression Incubation->Analysis End End Analysis->End

Caption: General workflow for pDNA-LNP research.

Concluding Remarks

SM-102 based lipid nanoparticles represent a versatile and effective platform for the delivery of plasmid DNA. While traditionally associated with mRNA vaccines, the unique properties of SM-102 facilitate efficient encapsulation and cellular delivery of pDNA, leading to robust and sustained gene expression. The provided protocols and data serve as a valuable resource for researchers aiming to leverage this technology for a wide range of applications, from basic research to the development of novel gene therapies and DNA vaccines. It is important to note that pDNA delivered via LNPs can induce an inflammatory response, largely through the cGAS-STING pathway, which should be considered in experimental design and data interpretation.[16] Further optimization of formulations and delivery parameters will continue to enhance the utility of SM-102 for pDNA-based therapeutics.

References

Application Note: SM-102 Lipid Nanoparticles for mRNA-Mediated Protein Replacement Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein replacement therapies aim to supplement or replace deficient or dysfunctional proteins to treat various genetic and acquired diseases. A modern approach to this strategy involves using lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA) encoding the therapeutic protein directly into target cells. The cell's own machinery then translates the mRNA, producing the desired protein in situ.

This application note focuses on the use of SM-102, a well-characterized ionizable cationic lipid, as a critical component in LNP formulations for mRNA delivery. SM-102 is notable for its role in the Moderna COVID-19 vaccine and its effectiveness in mediating potent mRNA transfection.[1][2] At physiological pH, SM-102 is neutral, which minimizes interactions with blood components.[2] However, within the acidic environment of the endosome following cellular uptake, SM-102 becomes protonated (positively charged).[1][2] This charge switch facilitates the disruption of the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated into the therapeutic protein.[2]

This document provides a summary of quantitative data, detailed experimental protocols, and visual workflows for researchers utilizing SM-102 LNPs in the context of protein replacement therapy research.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for SM-102 LNP formulations and their performance characteristics as reported in the literature.

Table 1: Typical SM-102 LNP Formulations and Physicochemical Properties

ComponentMolar Ratio (%)RoleTypical Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
SM-102 50Ionizable Cationic Lipid: Mediates mRNA encapsulation and endosomal escape.[2][3]70 - 120[4][5]< 0.2[4]> 80%[6]
DSPC 10Helper Phospholipid: Provides structural integrity to the nanoparticle.[3]
Cholesterol 38.5Structural Lipid: Stabilizes the LNP structure and aids in membrane fusion.[3]
PEG-Lipid 1.5PEGylated Lipid (e.g., DMG-PEG 2000): Prevents aggregation and prolongs circulation time.[3]

Note: Molar ratios can be adjusted to optimize for specific applications. The N/P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the mRNA) is also a critical parameter, often set around 6.[7]

Table 2: Summary of In Vitro Performance in Various Cell Lines

Cell LineLNP Concentration (mRNA)Transfection OutcomeCytotoxicityReference
HEK293 0.25 - 2 µg/mLHigh uptake and protein expression.[5]>90% viability.[5][5]
HeLa 0.25 - 2 µg/mLModerate uptake and expression.[5]>90% viability.[5][5]
THP-1 0.25 - 2 µg/mLModerate uptake and expression.[5]>90% viability.[5][5]
A549 0.5-2 µl LNP per 100 µl mediaHigh transfection efficiency (97% positive cells).[6]Negligible cytotoxicity in the tested range.[6][6]
SH-SY5Y 0.5-2 µl LNP per 100 µl mediaPositive transfection in a difficult-to-transfect line.[6]Not specified.[6]

Visualized Workflows and Cellular Mechanisms

The following diagrams illustrate the key processes involved in SM-102 LNP research for mRNA-mediated protein therapy.

G cluster_prep Phase Preparation cluster_form LNP Formulation cluster_purify Purification & Storage Lipids 1. Prepare Lipid Mix (SM-102, DSPC, Cholesterol, PEG-Lipid) in Ethanol (B145695) Mix 3. Microfluidic Mixing (Aqueous:Organic Ratio ~3:1) Lipids->Mix mRNA 2. Prepare mRNA Solution in Acidic Aqueous Buffer (e.g., Citrate (B86180) pH 4.0) mRNA->Mix Dialysis 4. Downstream Processing (e.g., Dialysis against PBS) Mix->Dialysis Store 5. Sterile Filtration & Storage (4°C) Dialysis->Store

Caption: Workflow for SM-102 LNP formulation using microfluidics.

G cluster_uptake Cellular Uptake cluster_release Endosomal Escape cluster_translation Protein Production LNP SM-102 LNP (Neutral Charge, pH 7.4) Endocytosis 1. Receptor-Mediated Endocytosis LNP->Endocytosis Endosome 2. LNP Encapsulated in Endosome Endocytosis->Endosome Protonation 3. Endosome Acidification (pH < 6.5) SM-102 becomes Positively Charged Endosome->Protonation Escape 4. Endosomal Membrane Destabilization Protonation->Escape Release 5. mRNA Release into Cytoplasm Escape->Release Translation 6. Ribosomal Translation Release->Translation Protein 7. Therapeutic Protein Synthesized & Folded Translation->Protein

Caption: Cellular mechanism of mRNA delivery and protein production.

Experimental Protocols

Protocol 1: SM-102 LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of SM-102 LNPs encapsulating mRNA using a microfluidic device, such as the NanoAssemblr Ignite.[5][8]

Materials:

  • Lipids: SM-102, DSPC, Cholesterol, DMG-PEG 2000

  • Solvent: Absolute Ethanol (200 proof, RNase-free)

  • Aqueous Buffer: 25-50 mM Citrate buffer, pH 4.0 (RNase-free)

  • mRNA cargo in RNase-free water or buffer

  • Microfluidic mixing system and microfluidic chip (e.g., Herringbone)

  • Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

  • Buffer for dialysis: 1X Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Stock Solutions: a. Allow all solid lipids to equilibrate to room temperature for at least 20 minutes before opening.[8] b. Individually dissolve each lipid (SM-102, DSPC, Cholesterol, DMG-PEG 2000) in absolute ethanol to create concentrated stock solutions (e.g., 10 mg/mL).[9] Vortex or gently warm if necessary to ensure complete dissolution.[8]

  • Preparation of the Organic Phase (Lipid Mix): a. In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[3][8] b. Add absolute ethanol to reach the final desired total lipid concentration (e.g., 5 mg/mL).[8] c. Vortex the final lipid mixture to ensure homogeneity.[8]

  • Preparation of the Aqueous Phase (mRNA Solution): a. Thaw the mRNA stock solution on ice.[8] b. Dilute the mRNA stock into the cold citrate buffer (pH 4.0) to the target concentration. The final concentration should be calculated based on the desired final LNP concentration and the flow rate ratio.

  • Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Set the desired parameters, such as a total flow rate (TFR) of 12-15 mL/min and a flow rate ratio (FRR) of 3:1 (Aqueous:Organic).[3][5] c. Load the aqueous phase (mRNA solution) and organic phase (lipid mix) into the appropriate reservoirs of the device.[8] d. Initiate the mixing process. The rapid, controlled mixing of the two phases causes the lipids to self-assemble into LNPs, encapsulating the mRNA. e. Collect the resulting milky-white LNP suspension from the outlet.

  • Downstream Processing (Dialysis): a. To remove ethanol and exchange the buffer, dialyze the LNP suspension against 1X PBS (pH 7.4) at 4°C. b. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa). c. Perform dialysis overnight with at least two changes of the PBS buffer to ensure complete exchange.[8]

  • Final Steps: a. Recover the purified LNP sample from the dialysis device. b. Pass the sample through a 0.22 µm sterile filter for sterilization. c. Store the final LNP formulation at 4°C. For long-term storage, stability at -20°C or -80°C should be validated.[10]

Protocol 2: Physicochemical Characterization of SM-102 LNPs

A. Size and Polydispersity Index (PDI) Measurement by DLS

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This information is used to determine the particle size distribution and PDI, a measure of the heterogeneity of the sample.

Procedure:

  • Dilute a small aliquot of the final LNP suspension in 1X PBS to an appropriate concentration for DLS analysis (typically a light opalescent solution).[3]

  • Transfer the diluted sample to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument (e.g., Zetasizer Nano ZS).

  • Set the instrument parameters (e.g., temperature, dispersant viscosity).

  • Perform the measurement. The instrument will report the Z-average diameter (mean particle size) and the PDI.[3] An acceptable PDI for LNP formulations is typically ≤ 0.2.[4]

B. mRNA Encapsulation Efficiency (EE) using a RiboGreen Assay

Principle: The Quant-iT RiboGreen assay uses a fluorescent dye that binds to nucleic acids. By measuring fluorescence before and after disrupting the LNPs with a detergent (like Triton X-100), one can determine the amount of encapsulated mRNA versus free mRNA.[6][8]

Procedure:

  • Prepare a standard curve using known concentrations of your specific mRNA.

  • Prepare two sets of samples from your LNP formulation in a 96-well plate.

  • To measure free mRNA: Add the LNP sample to the plate and add the RiboGreen reagent.

  • To measure total mRNA: Add the LNP sample to the plate, add a detergent (e.g., 1% Triton X-100) to lyse the LNPs, and then add the RiboGreen reagent.

  • Incubate the plate in the dark as per the kit instructions.

  • Measure the fluorescence using a plate reader (Ex/Em ~480/520 nm).[11]

  • Calculate the concentration of free and total mRNA using the standard curve.

  • Calculate the Encapsulation Efficiency (EE%) as follows:[6] EE% = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Protocol 3: In Vitro Transfection for Protein Expression

Procedure:

  • Cell Seeding: Seed the target cells (e.g., HEK293, A549) in a 96-well or 24-well plate at a density that will result in ~70-80% confluency at the time of transfection.

  • LNP Treatment: a. The following day, dilute the mRNA-loaded SM-102 LNPs in complete cell culture medium to achieve the desired final mRNA concentrations (e.g., 0.25, 0.5, 1.0, and 2.0 µg/mL).[4][5] b. Remove the old medium from the cells and replace it with the LNP-containing medium.

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5][6]

  • Analysis of Protein Expression: a. For reporter proteins (e.g., Luciferase, GFP):

    • Luciferase: Lyse the cells and measure luminescence using a luciferase assay kit and a luminometer.[12]
    • GFP: Analyze GFP expression using fluorescence microscopy or quantify the percentage of positive cells and mean fluorescence intensity by flow cytometry.[13] b. For therapeutic proteins: Use an appropriate method such as ELISA, Western Blot, or a functional assay to detect and quantify the expressed protein.

Protocol 4: In Vivo Administration and Monitoring (Mouse Model)

Procedure:

  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • LNP Administration: a. Administer the mRNA-loaded LNPs via the desired route. For systemic protein replacement, intravenous (IV) injection is common. For localized expression, intramuscular (IM) injection may be used.[3][12] b. A typical dose might be 0.5 mg of mRNA per kg of body weight.[3][14]

  • Monitoring Protein Expression: a. For secreted proteins (e.g., hEPO): Collect blood samples at various time points post-injection (e.g., 6, 24, 48 hours).[15] Analyze the serum or plasma for the protein of interest using an ELISA kit.[15] b. For reporter proteins (e.g., Luciferase):

    • At desired time points, anesthetize the mice and administer the luciferase substrate (e.g., D-luciferin).
    • Image the mice using an in vivo imaging system (IVIS) to detect and quantify the bioluminescent signal.[13]
    • Organs can be harvested post-mortem for ex vivo imaging to determine biodistribution.[14]

  • Toxicity and Immunogenicity Assessment: a. Monitor animals for signs of toxicity (e.g., weight loss, changes in behavior). b. Collect blood to analyze for markers of liver or kidney damage and to measure immune responses (e.g., cytokine levels, anti-PEG antibodies).[3]

References

Application Notes and Protocols for Assessing SM-102 LNP Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The encapsulation of messenger RNA (mRNA) within lipid nanoparticles (LNPs) is a critical determinant of the efficacy and safety of mRNA-based therapeutics and vaccines. SM-102 is a widely utilized ionizable cationic lipid that plays a pivotal role in the formulation and delivery of mRNA. The encapsulation efficiency (EE) of these LNPs—the percentage of mRNA successfully enclosed within the lipid shell—directly impacts the therapeutic dose and potential immunogenicity of the final product. Therefore, accurate and reliable methods for assessing EE are paramount in the development and quality control of SM-102 LNP-based medicines.

This document provides detailed application notes and protocols for three commonly employed methods to determine the encapsulation efficiency of SM-102 LNPs: the RiboGreen® assay, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Quantitative Comparison of Methods

The following table summarizes typical encapsulation efficiencies for SM-102 LNPs as determined by different analytical methods. These values are illustrative and can vary based on the specific formulation parameters, including the lipid composition, N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the mRNA), and the manufacturing process.

Formulation / MethodEncapsulation Efficiency (%)Key Remarks
SM-102 LNP (mCherry mRNA) >80%[1]Determined by Quant-iT™ RiboGreen RNA Assay Kit.
SM-102 LNP (N/P ratio 3:1) 89.6%[2]Determined by RiboGreen Assay.
SM-102 LNP (N/P ratio 6:1) 91.2%[2]Determined by RiboGreen Assay.
SM-102 LNP (hEPO mRNA) >70% (at lipid to mRNA weight ratio > 2:1)[3]Encapsulation efficiency increases with the lipid to mRNA ratio.
SM-102 LNP (fLuc mRNA) 96.8%[4]Determined by Dynamic Light Scattering and RiboGreen Assay.
mRNA-LNP (unspecified formulation) 95% (by CGE-LIF) vs. 92% (by RiboGreen)[5][6]Capillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF) shows good correlation with the RiboGreen assay.

Experimental Protocols

RiboGreen® Assay for Encapsulation Efficiency

The RiboGreen® assay is a fluorescence-based method that is highly sensitive for the quantification of RNA. The principle of this assay for LNP encapsulation efficiency lies in the differential measurement of RNA accessible to the RiboGreen® dye before and after lysis of the LNPs with a detergent.

Workflow Diagram:

RiboGreen_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis LNP_Sample SM-102 LNP Sample Plate 96-well Plate Preparation LNP_Sample->Plate RiboGreen RiboGreen® Reagent Incubate_NoTriton Incubate with RiboGreen® (No Triton X-100) RiboGreen->Incubate_NoTriton Incubate_Triton Incubate with RiboGreen® (+ Triton X-100) RiboGreen->Incubate_Triton TritonX Triton X-100 TritonX->Incubate_Triton TE_Buffer TE Buffer TE_Buffer->Incubate_NoTriton TE_Buffer->Incubate_Triton Std_RNA RNA Standard Std_RNA->Plate Plate->Incubate_NoTriton Plate->Incubate_Triton Read_Fluorescence Read Fluorescence (Ex: 485 nm, Em: 528 nm) Incubate_NoTriton->Read_Fluorescence Incubate_Triton->Read_Fluorescence Std_Curve Generate Standard Curve Read_Fluorescence->Std_Curve Calc_Free_RNA Calculate Free [mRNA] Std_Curve->Calc_Free_RNA Calc_Total_RNA Calculate Total [mRNA] Std_Curve->Calc_Total_RNA Calc_EE Calculate Encapsulation Efficiency (%) Calc_Free_RNA->Calc_EE Calc_Total_RNA->Calc_EE

Workflow for RiboGreen®-based encapsulation efficiency assay.

Methodology:

A. Reagent Preparation:

  • 1x TE Buffer: Prepare a 1x TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) by diluting a 20x stock solution with nuclease-free water.

  • RiboGreen® Working Solution: On the day of the assay, dilute the Quant-iT™ RiboGreen® RNA Reagent 200-fold in 1x TE buffer. This solution is light-sensitive and should be protected from light.

  • Detergent Solution: Prepare a 2% (v/v) Triton X-100 solution in nuclease-free water.

  • RNA Standards: Prepare a series of RNA standards of known concentrations (e.g., 0-2 µg/mL) by diluting a stock RNA solution in 1x TE buffer. The RNA used for the standard curve should ideally be the same as the encapsulated mRNA.

B. Assay Procedure:

  • Sample Preparation: Dilute the SM-102 LNP samples in 1x TE buffer to a concentration that falls within the linear range of the RNA standard curve.

  • Plate Setup: In a black 96-well microplate, perform the following additions in triplicate for each sample:

    • To measure free mRNA: Add 50 µL of the diluted LNP sample and 50 µL of 1x TE buffer.

    • To measure total mRNA: Add 50 µL of the diluted LNP sample and 50 µL of the 2% Triton X-100 solution.

    • For the standard curve: Add 50 µL of each RNA standard and 50 µL of 1x TE buffer.

  • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light, to allow for the lysis of LNPs in the wells containing Triton X-100.

  • RiboGreen® Addition: Add 100 µL of the RiboGreen® working solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 528 nm, respectively.

C. Data Analysis:

  • Standard Curve: Plot the fluorescence intensity of the RNA standards against their known concentrations to generate a standard curve.

  • Calculate RNA Concentrations:

    • Use the standard curve to determine the concentration of free mRNA from the fluorescence readings of the samples without Triton X-100.

    • Use the standard curve to determine the concentration of total mRNA from the fluorescence readings of the samples with Triton X-100.

  • Calculate Encapsulation Efficiency (EE): EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)

IP-RP-HPLC separates mRNA molecules based on their size and interaction with a hydrophobic stationary phase, facilitated by an ion-pairing agent in the mobile phase. This method can distinguish between intact mRNA and fragments, offering an advantage over the RiboGreen assay.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis LNP_Sample SM-102 LNP Sample Extraction mRNA Extraction (e.g., Isopropanol (B130326) Precipitation) LNP_Sample->Extraction Resuspend Resuspend in Nuclease-Free Water Extraction->Resuspend Injection Inject Sample Resuspend->Injection Separation IP-RP-HPLC Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection Peak_Integration Integrate mRNA Peak Area Detection->Peak_Integration Std_Curve Generate Standard Curve (Known mRNA concentrations) Calc_Conc Calculate mRNA Concentration Std_Curve->Calc_Conc Peak_Integration->Calc_Conc Calc_EE Calculate Encapsulation Efficiency Calc_Conc->Calc_EE

Workflow for IP-RP-HPLC-based encapsulation efficiency assay.

Methodology:

A. Sample Preparation:

  • mRNA Extraction: To determine the total encapsulated mRNA, extract the mRNA from the LNP sample. A common method is isopropanol precipitation. Mix the LNP sample with a solution of 60 mM ammonium (B1175870) acetate (B1210297) in isopropanol, vortex, and centrifuge to pellet the mRNA.

  • Resuspension: Carefully remove the supernatant and resuspend the mRNA pellet in a known volume of nuclease-free water.

B. HPLC Conditions:

  • Column: A suitable reversed-phase column, such as an Agilent PLRP-S column.

  • Mobile Phase A: An aqueous buffer containing an ion-pairing agent, for example, 100 mM triethylammonium (B8662869) acetate (TEAA).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the mRNA. The specific gradient will depend on the mRNA size and column chemistry.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Often elevated (e.g., 50-60 °C) to improve peak shape.

  • Detection: UV absorbance at 260 nm.

C. Data Analysis:

  • Standard Curve: Inject known concentrations of a pure mRNA standard to create a calibration curve of peak area versus concentration.

  • Quantification: Inject the extracted mRNA sample and integrate the area of the mRNA peak. Use the calibration curve to determine the concentration of the extracted mRNA.

  • Encapsulation Efficiency Calculation: EE (%) = (Concentration of extracted mRNA / Initial theoretical mRNA concentration in the LNP formulation) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers a highly sensitive and specific method for the absolute quantification of mRNA within LNPs. A novel approach involves the direct acid hydrolysis of the LNP-mRNA, followed by quantification of the constituent nucleobases by isotope dilution mass spectrometry.[7] This method bypasses the need for mRNA extraction and is not susceptible to interference from lipid components.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis LNP_Sample SM-102 LNP Sample Hydrolysis Direct Acid Hydrolysis LNP_Sample->Hydrolysis Isotope_Dilution Isotope Dilution Hydrolysis->Isotope_Dilution Injection Inject Sample Isotope_Dilution->Injection LC_Separation Liquid Chromatography Separation of Nucleobases Injection->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantify_Nucleobases Quantify Nucleobases MS_Detection->Quantify_Nucleobases Std_Curve Generate Standard Curve (Nucleobase standards) Std_Curve->Quantify_Nucleobases Calc_mRNA_Conc Calculate Total mRNA Concentration Quantify_Nucleobases->Calc_mRNA_Conc Calc_EE Calculate Encapsulation Efficiency Calc_mRNA_Conc->Calc_EE

Workflow for LC-MS-based encapsulation efficiency assay.

Methodology:

A. Sample Preparation:

  • Direct Hydrolysis: An aliquot of the SM-102 LNP-mRNA sample is subjected to direct acid hydrolysis (e.g., with formic acid) at an elevated temperature to break down the mRNA into its constituent nucleobases (adenine, guanine, cytosine, and uracil).

  • Isotope Dilution: A known amount of stable isotope-labeled internal standards for each nucleobase is added to the sample before or after hydrolysis for accurate quantification.

B. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A column suitable for the separation of polar compounds like nucleobases, such as a mixed-mode or HILIC column.

  • Mobile Phases: Typically an aqueous mobile phase with a small amount of acid (e.g., formic acid or trifluoroacetic acid) and an organic mobile phase like acetonitrile.

  • MS System: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each native and isotope-labeled nucleobase.

C. Data Analysis:

  • Calibration Curves: Calibration curves are generated for each nucleobase by analyzing standards containing known concentrations of the native and a fixed concentration of the isotope-labeled internal standard.

  • Nucleobase Quantification: The concentration of each nucleobase in the hydrolyzed sample is determined from its respective calibration curve based on the peak area ratio of the native to the isotope-labeled standard.

  • mRNA Concentration Calculation: The total molar concentration of mRNA is calculated from the molar concentrations of the individual nucleobases and the known sequence of the mRNA.

  • Encapsulation Efficiency Calculation: EE (%) = (Calculated total mRNA concentration / Initial theoretical mRNA concentration) x 100

Conclusion

The choice of method for assessing SM-102 LNP encapsulation efficiency depends on the specific requirements of the analysis, including the desired level of accuracy, throughput, and the information needed. The RiboGreen® assay is a high-throughput and sensitive method suitable for routine screening. HPLC provides more detailed information on the integrity of the mRNA, while LC-MS offers the highest level of accuracy and is considered a reference method for absolute quantification. For robust characterization of SM-102 LNPs, it is often beneficial to use orthogonal methods to gain a comprehensive understanding of the formulation's critical quality attributes.

References

Troubleshooting & Optimization

SM-102 N-oxide as a critical impurity in lipid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding SM-102 N-oxide, a critical impurity in the synthesis of the ionizable lipid SM-102 used in mRNA-based lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is an oxidized impurity of SM-102, a cationic lipid crucial for the formulation of lipid nanoparticles (LNPs) used in mRNA delivery.[1][2] The tertiary amine group in the SM-102 molecule is susceptible to oxidation, leading to the formation of the N-oxide.[3] This impurity is a significant concern because it can degrade to form reactive aldehydes. These aldehydes can then covalently modify the mRNA payload by forming adducts, which may compromise the integrity and translational efficacy of the mRNA.[3][4][5]

Q2: How is this compound formed?

A2: this compound is typically formed during the synthesis of SM-102 or upon storage through the oxidation of the tertiary amine head group.[3] This oxidation can be promoted by exposure to oxidizing agents, air, and certain storage conditions. The synthesis of tertiary amine N-oxides can occur through various methods, including the use of oxidizing agents like hydrogen peroxide.[6][7]

Q3: What are the potential impacts of this compound on my experiments?

A3: The presence of this compound can have several detrimental effects on your LNP-based experiments:

  • Reduced mRNA Transfection Efficiency: The formation of mRNA-aldehyde adducts can inhibit the translation of the mRNA into the target protein, leading to lower protein expression.[4]

  • Altered LNP Characteristics: While the direct impact of the N-oxide on LNP size and encapsulation efficiency is not extensively documented in publicly available literature, the degradation pathway it initiates can lead to changes in the overall quality and stability of the LNP formulation.

  • Inconsistent Experimental Results: Varying levels of this compound in different batches of SM-102 can lead to significant variability and poor reproducibility in your experimental outcomes.

Q4: What are the acceptable levels of this compound in SM-102 raw material?

A4: While there are no universally mandated regulatory limits for research-grade materials, high-purity SM-102 for pharmaceutical applications should have very low levels of N-oxide. Some manufacturers report that in their high-quality lipid batches, the N-oxide impurity was determined to be below 0.03%, with the subsequent aldehyde at less than 0.015%.[4] For research purposes, it is recommended to use SM-102 with the lowest possible N-oxide content to ensure experimental consistency and reliability. Levels of N-oxide formation starting at approximately 0.1% are considered a potential concern.[8]

Troubleshooting Guide

Problem 1: High Levels of this compound Detected in Raw Material

Symptoms:

  • Analytical tests (e.g., HPLC-MS/MS) of your SM-102 stock show a significant peak corresponding to the mass of this compound.

  • Inconsistent or lower-than-expected protein expression in your mRNA transfection experiments.

Possible Causes:

  • Poor Quality of Purchased SM-102: The raw material may have been synthesized or stored improperly by the supplier.

  • Improper Storage of SM-102: Exposure to air (oxygen), light, and elevated temperatures can accelerate the oxidation of SM-102.

Solutions:

  • Source High-Purity SM-102: Purchase SM-102 from reputable suppliers who provide a certificate of analysis (CoA) with specified low levels of this compound.

  • Proper Storage: Store SM-102 under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended temperature (typically -20°C).

  • Analytical Qualification: Independently verify the purity of new batches of SM-102 using a validated analytical method before use in critical experiments.

Problem 2: Suspected mRNA Inactivation Due to Lipid Impurities

Symptoms:

  • Consistently low or no protein expression despite successful LNP formation and high mRNA encapsulation efficiency.

  • Decreased transfection efficiency over time when using the same batch of LNPs.

Possible Causes:

  • The presence of this compound in the SM-102 used for LNP formulation is leading to the formation of reactive aldehydes and subsequent mRNA adduct formation.

Solutions:

  • Quantify this compound: Use a sensitive analytical method like LC-MS/MS to determine the concentration of this compound in your SM-102 raw material.

  • Forced Degradation Study: Conduct a forced degradation study on your SM-102 material to intentionally generate degradation products, including the N-oxide, to confirm their identity and to test the ability of your analytical method to detect them.[9][10][11][12][13]

  • Use High-Purity SM-102: Switch to a new, high-purity batch of SM-102 with confirmed low levels of N-oxide.

  • Optimize Formulation pH: The degradation of N-oxide to aldehydes can be influenced by pH.[3][5] While the LNP formulation process requires an acidic pH for mRNA encapsulation, it is crucial to neutralize the formulation to a physiological pH promptly after formation.

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-MS/MS

This protocol provides a general framework for the quantification of this compound. Specific parameters may need to be optimized for your instrument and specific experimental setup.

1. Sample Preparation:

  • Prepare a stock solution of the SM-102 to be tested in an appropriate organic solvent (e.g., methanol (B129727) or ethanol).
  • Prepare a series of calibration standards of a certified this compound reference standard in the same solvent.
  • Prepare quality control (QC) samples at low, medium, and high concentrations.

2. HPLC-MS/MS System and Conditions:

  • HPLC System: A UHPLC system capable of binary gradients.
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
  • Column: A C18 or phenyl-hexyl reversed-phase column is often suitable for lipid analysis. (e.g., InfinityLab Poroshell 120 Phenyl-Hexyl, 2.1 × 50 mm, 1.9 µm).[14]
  • Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) formate).
  • Mobile Phase B: A mixture of organic solvents such as acetonitrile (B52724) and isopropanol (B130326) with the same modifier as Mobile Phase A.
  • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the lipids. The gradient should be optimized to achieve good separation between SM-102 and this compound. Due to their structural similarity, a long and shallow gradient may be necessary.[8]
  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.
  • Column Temperature: Elevated temperatures (e.g., 50°C) can improve peak shape for lipids.[15]
  • Ionization Source: Electrospray Ionization (ESI) in positive mode.
  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for a triple quadrupole mass spectrometer. Select precursor and product ions specific for SM-102 and this compound.
  • SM-102: Precursor ion (m/z) = 710.7; Product ions will depend on fragmentation.
  • This compound: Precursor ion (m/z) = 726.7; Product ions will depend on fragmentation.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
  • Determine the concentration of this compound in the test sample by interpolating its peak area from the calibration curve.
  • Express the amount of this compound as a percentage of the total SM-102.

Parameter Example Value/Condition
HPLC Column Reversed-phase C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.9 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10) + 0.1% Formic Acid
Gradient Optimized for separation (e.g., 50-95% B over 10-15 min)
Flow Rate 0.4 mL/min
Column Temperature 50 °C
Ionization Mode ESI Positive
Detection Mode MRM (for Triple Quadrupole MS)

Table 1: Example HPLC-MS/MS Parameters for this compound Analysis.

Visualizations

SM102_Degradation_Pathway SM102 SM-102 (Tertiary Amine) Oxidation Oxidation (e.g., O2, peroxides) SM102->Oxidation N_Oxide This compound (Impurity) Oxidation->N_Oxide Degradation Acid/Base Catalyzed Dehydration N_Oxide->Degradation Aldehyde Reactive Aldehyde Degradation->Aldehyde mRNA mRNA Aldehyde->mRNA Covalent Modification Adduct mRNA-Aldehyde Adduct mRNA->Adduct Inactive_mRNA Inactive mRNA Adduct->Inactive_mRNA Inhibits Translation

Caption: Degradation pathway of SM-102 to this compound and subsequent formation of mRNA adducts.

Caption: Troubleshooting workflow for low protein expression in LNP experiments.

References

impact of SM-102 N-oxide on LNP stability and efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SM-102 lipid nanoparticles (LNPs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation, storage, and use of SM-102 LNPs. A primary focus is on the impact of SM-102 N-oxide, a critical impurity, on LNP stability and efficacy.

Issue 1: Decreased LNP Potency and Transfection Efficiency Over Time

Symptoms:

  • Reduced protein expression in vitro or in vivo compared to freshly prepared LNPs.

  • Inconsistent results between batches.

  • Loss of biological activity after storage, especially at 4°C.

Possible Cause: The primary suspect for a gradual loss of potency, particularly when particle size and mRNA integrity remain stable, is the oxidation of the SM-102 lipid to form this compound and its subsequent degradation products. The tertiary amine of SM-102 is susceptible to oxidation, forming an N-oxide. This N-oxide can then degrade, especially under certain storage conditions, to form reactive aldehydes. These aldehydes can covalently bind to the mRNA payload, forming mRNA-lipid adducts that inhibit translation and reduce the overall efficacy of the formulation.

Troubleshooting Steps:

  • Lipid Quality Assessment:

    • Recommendation: Always use high-purity SM-102 with low levels of pre-existing N-oxide. Request a certificate of analysis from the supplier that includes data on lipid purity and impurity profiles.

    • Analytical Verification: Employ analytical techniques such as HPLC with Charged Aerosol Detection (HPLC-CAD) or, for more detailed structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of incoming SM-102 lots.

  • Minimize Oxygen Exposure:

    • Recommendation: Oxygen is a key contributor to the formation of N-oxides. All steps of the LNP formulation process should be performed under conditions that minimize oxygen exposure.

    • Practical Measures:

      • Use degassed buffers and solvents.

      • Purge vials and reaction vessels with an inert gas like argon or nitrogen before use.

      • Work in a glove box or use sealed systems where possible.

  • Control Temperature:

    • Recommendation: Avoid exposing SM-102 and formulated LNPs to high temperatures.

    • Practical Measures:

      • Store SM-102 lipid stocks at -20°C or lower.

      • During formulation, avoid unnecessary heating steps.

      • For long-term storage of LNPs, -80°C is recommended over 4°C to maintain stability and prevent degradation.[1]

  • Optimize Formulation Buffer:

    • Recommendation: The choice of buffer can influence lipid stability.

    • Consideration: While not specific to this compound, studies on other ionizable lipids have shown that mildly acidic, histidine-containing buffers can mitigate oxidative degradation compared to standard PBS at neutral pH.[2]

  • Characterize LNP Degradants:

    • Recommendation: If a loss of potency is observed, analyze the LNP sample for the presence of this compound and mRNA-lipid adducts.

    • Analytical Methods: Advanced techniques like LC-MS with Electron-Activated Dissociation (EAD) can be used to identify and quantify specific oxidized lipid species.[3] Reversed-phase ion-pair chromatography can be used to detect mRNA-lipid adducts.

Issue 2: LNP Aggregation and Increased Polydispersity Index (PDI) During Storage

Symptoms:

  • Visible particulate matter in the LNP suspension.

  • An increase in the average particle size (Z-average) as measured by Dynamic Light Scattering (DLS).

  • An increase in the PDI value, indicating a wider range of particle sizes.

Possible Causes:

  • Improper Storage Conditions: Storage at 4°C for extended periods (weeks to months) can lead to LNP aggregation.[1] Freeze-thaw cycles without an appropriate cryoprotectant can also induce aggregation.

  • Lipid Degradation: While this compound formation is primarily linked to loss of potency, significant chemical degradation of any lipid component can alter the surface properties of the LNPs, leading to instability and aggregation.

  • Suboptimal Formulation: Incorrect molar ratios of the lipid components (SM-102, helper lipid, cholesterol, PEG-lipid) can result in poorly formed, unstable nanoparticles.

Troubleshooting Steps:

  • Optimize Storage Temperature:

    • Recommendation: For long-term stability (months), store SM-102 LNPs at -80°C.[1] Storage at 4°C is generally suitable only for short-term use.

    • Data Point: Studies have shown that both ALC-0315 and SM-102 LNPs start to aggregate after 8 weeks of storage at 4°C.

  • Use of Cryoprotectants:

    • Recommendation: When freezing LNPs, include a cryoprotectant such as sucrose (B13894) in the formulation buffer to prevent aggregation during freeze-thaw cycles.

    • Note: While sucrose can enhance stability at -80°C, it does not prevent aggregation during long-term storage at 4°C.

  • Verify Formulation Ratios:

    • Recommendation: Ensure the correct molar ratios of lipids are being used. A common formulation for SM-102 based LNPs includes DSPC, Cholesterol, and a PEG-lipid.

    • Example Ratio: A widely used molar ratio is 50% SM-102, 10% DSPC, 38.5% Cholesterol, and 1.5% PEG-lipid.

  • Monitor Physicochemical Properties:

    • Recommendation: Regularly monitor the size and PDI of your LNP batches over time using DLS to establish a stability profile under your specific storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is an oxidized form of the ionizable lipid SM-102. It is considered a critical impurity because its formation and subsequent degradation can lead to the chemical modification of the mRNA payload. This can inactivate the mRNA, thereby reducing the therapeutic efficacy of the LNP formulation. The formation of N-oxides is a known degradation pathway for tertiary amine-containing lipids.

Q2: How is this compound formed?

A2: this compound is formed through the oxidation of the tertiary amine group in the SM-102 molecule. This can be triggered by exposure to oxygen, heat, or other oxidizing agents. The N-oxide is an intermediate that can further degrade to produce reactive aldehyde species.

Q3: What is the impact of this compound on LNP stability?

A3: The primary impact of this compound is on the chemical stability and biological efficacy of the mRNA payload rather than the physical stability of the nanoparticle itself. However, extensive lipid degradation of any kind can eventually compromise the integrity of the LNP structure, potentially leading to changes in size, PDI, and encapsulation efficiency.

Q4: How can I detect this compound in my LNP formulation?

A4: The most effective methods for detecting and quantifying this compound are chromatography-based.

  • HPLC with Charged Aerosol Detection (HPLC-CAD): This method can separate and quantify the different lipid components of the LNP, including impurities like the N-oxide.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides higher sensitivity and structural information, allowing for confident identification of the N-oxide and other degradation products. Advanced fragmentation techniques like Electron-Activated Dissociation (EAD) can pinpoint the exact site of oxidation.

Q5: What is a typical formulation for SM-102 based LNPs?

A5: A standard formulation involves four lipid components dissolved in an organic solvent (e.g., ethanol) which is then rapidly mixed with an aqueous buffer containing the mRNA. A representative molar ratio is:

  • Ionizable Lipid: SM-102 (50 mol%)

  • Phospholipid (Helper Lipid): DSPC (10 mol%)

  • Cholesterol: (38.5 mol%)

  • PEG-Lipid: DMG-PEG2000 (1.5 mol%)

Q6: At what temperature should I store my SM-102 LNPs?

A6: For long-term stability (several months), storage at -80°C is strongly recommended. Studies have shown that SM-102 LNPs are more stable than ALC-0315 LNPs at 4°C, but both show signs of aggregation and loss of potency after several weeks at this temperature. Encapsulated mRNA, however, can remain stable even when stored at 4°C for 20 weeks, suggesting that the loss of potency is due to issues with the LNP delivery vehicle itself.

Data Presentation

Table 1: Impact of Storage Temperature on SM-102 LNP Stability (Illustrative Data)

ParameterStorage at -80°C (up to 20 weeks)Storage at 4°C (up to 20 weeks)
Particle Size (Z-average) StableGradual increase after 8-12 weeks
Polydispersity Index (PDI) StableGradual increase after 8-12 weeks
mRNA Encapsulation Efficiency StableStable
In Vivo Potency (e.g., Luciferase Expression) StableGradual decrease after 4-8 weeks
This compound Formation MinimalPotential for slow increase over time

Table 2: Comparison of SM-102 and ALC-0315 LNPs

FeatureSM-102 LNPALC-0315 LNP
Apparent pKa ~6.7~6.1
In Vivo mRNA Delivery (Intramuscular) Higher efficiencyLower efficiency
Antibody Production (Vaccine Model) Higher inductionLower induction
Stability at 4°C More stable, but still degrades over weeksLess stable, faster aggregation and potency loss

Experimental Protocols

Protocol 1: General Method for Purity Analysis of SM-102 by HPLC-CAD

This protocol provides a general framework. Specific parameters may need to be optimized for your system.

  • Sample Preparation:

    • Dissolve a known quantity of the SM-102 raw material in an appropriate organic solvent (e.g., ethanol (B145695) or isopropanol).

    • For formulated LNPs, disrupt the particles using a suitable solvent (e.g., a mixture of methanol (B129727) and chloroform) to extract the lipids. Dry the lipid extract and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Use a reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% TFA) and an organic phase (e.g., THF with 0.1% TFA) is often used to separate the different lipid species.

    • Column Temperature: Elevated temperatures (e.g., 60°C) may be required to ensure lipid solubility.

    • Flow Rate: Typical flow rates are between 0.5 - 1.0 mL/min.

  • Detection:

    • Use a Charged Aerosol Detector (CAD) for quantification, as it provides a more uniform response for lipids that lack a UV chromophore.

  • Data Analysis:

    • Identify the main SM-102 peak based on its retention time, established using a pure reference standard.

    • Peaks eluting near the main SM-102 peak may correspond to impurities like this compound.

    • Quantify the relative abundance of impurities by comparing peak areas. A relative abundance of N-oxide above 0.1% may be a cause for concern.

Protocol 2: LNP Formulation by Microfluidic Mixing
  • Preparation of Solutions:

    • Lipid Mix (Organic Phase): Prepare a stock solution of SM-102, DSPC, Cholesterol, and DMG-PEG2000 in pure ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). Ensure all lipids are fully dissolved.

    • mRNA Solution (Aqueous Phase): Dilute the mRNA stock in an appropriate formulation buffer (e.g., citrate (B86180) buffer, pH 4.0) to the target concentration.

  • Microfluidic Mixing:

    • Use a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid mix into the organic phase inlet and the mRNA solution into the aqueous phase inlet.

    • Set the desired flow rate ratio (FRR), typically 3:1 (Aqueous:Organic), and the total flow rate (TFR).

    • Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the lipids around the mRNA, forming LNPs.

  • Downstream Processing:

    • Immediately after formulation, dialyze the LNP solution against a storage buffer (e.g., PBS, pH 7.4) to remove the ethanol and exchange the buffer. This is typically done overnight at 4°C.

    • Concentrate the LNP solution if necessary using a centrifugal filter device.

    • Sterile filter the final LNP product through a 0.22 µm filter.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using DLS.

    • Determine the mRNA concentration and encapsulation efficiency using a fluorescence-based assay (e.g., RiboGreen assay).

Visualizations

LNP_Degradation_Pathway This compound Formation and Impact on mRNA SM102 SM-102 (Tertiary Amine) N_Oxide This compound (Impurity) SM102->N_Oxide Oxidation Oxygen Oxygen / Oxidizing Agents Oxygen->N_Oxide Degradation Degradation N_Oxide->Degradation Aldehyde Reactive Aldehyde Degradation->Aldehyde Adduct mRNA-Lipid Adduct (Inactive) Aldehyde->Adduct mRNA mRNA mRNA->Adduct + LossOfEfficacy Reduced Potency & Efficacy Adduct->LossOfEfficacy

Caption: Degradation pathway of SM-102 leading to reduced mRNA efficacy.

LNP_Troubleshooting_Workflow Troubleshooting Decreased LNP Efficacy Start Symptom: Decreased LNP Efficacy CheckPhysical 1. Check Physical Stability (DLS: Size, PDI) Start->CheckPhysical IsStable Physically Stable? CheckPhysical->IsStable Aggregated Action: - Optimize Storage (-80°C) - Use Cryoprotectant - Verify Formulation IsStable->Aggregated No CheckChemical 2. Suspect Chemical Degradation (Lipid Oxidation) IsStable->CheckChemical Yes End Problem Resolved Aggregated->End AnalyzeImpurity 3. Analyze for Impurities (LC-MS, HPLC-CAD) CheckChemical->AnalyzeImpurity IsOxidized N-Oxide / Adducts Present? AnalyzeImpurity->IsOxidized Mitigate Action: - Use High-Purity Lipids - Minimize O2 Exposure - Avoid Heat IsOxidized->Mitigate Yes Other Investigate Other Causes: - mRNA Integrity - Assay Variability IsOxidized->Other No Mitigate->End Other->End

Caption: Logical workflow for troubleshooting reduced LNP performance.

References

Technical Support Center: Optimizing SM-102 to Helper Lipid Ratios in LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the ratio of the ionizable lipid SM-102 to helper lipids in lipid nanoparticle (LNP) formulations. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during LNP development and manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is the standard molar ratio for formulating LNPs with SM-102?

A1: A widely used and effective starting molar ratio for SM-102-based LNP formulations is approximately 50:10:38.5:1.5 for SM-102 : DSPC : Cholesterol : PEG-lipid .[1][2][3][4] This ratio has been utilized in prominent mRNA vaccines and serves as a robust baseline for optimization.[2]

Q2: What are the primary roles of the helper lipids, DSPC and cholesterol, in an SM-102 LNP formulation?

A2: Helper lipids are crucial for the structural integrity and functionality of LNPs.

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) is a phospholipid that acts as a structural component, providing stability to the lipid bilayer of the nanoparticle.[5]

  • Cholesterol functions as a "molecular glue," filling the gaps between the other lipid molecules. This increases the rigidity and stability of the LNP, preventing leakage of the encapsulated cargo.[5]

Q3: How does the ratio of SM-102 to helper lipids impact the final LNP product?

A3: The ratio of the ionizable lipid (SM-102) to the helper lipids (DSPC and cholesterol) significantly influences the critical quality attributes (CQAs) of the LNPs, including:

  • Particle Size and Polydispersity Index (PDI): Variations in the lipid ratios can lead to changes in particle size and size distribution, which affect cellular uptake and biodistribution.

  • Encapsulation Efficiency (EE%): An optimal ratio is essential to efficiently encapsulate the nucleic acid payload.

  • Stability: The correct proportion of helper lipids is vital for the physical and chemical stability of the LNPs during storage.

  • Transfection Efficiency: The lipid composition affects the ability of the LNP to fuse with the endosomal membrane and release its payload into the cytoplasm.

Q4: Can I substitute the helper lipids in my SM-102 formulation?

A4: Yes, substituting helper lipids is a common strategy to modulate LNP properties. For example, replacing DSPC with a fusogenic lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) can enhance endosomal escape and improve transfection efficiency in certain cell types.[6] Similarly, cholesterol analogs like β-sitosterol have been explored to improve LNP stability and performance.[6] However, any substitution will require re-optimization of the lipid molar ratios.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the SM-102 to helper lipid ratio in LNP formulations.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Large Particle Size (>150 nm) and/or High PDI (>0.2) Suboptimal Lipid Ratios: Incorrect proportions of helper lipids or PEG-lipid can lead to aggregation and larger, more heterogeneous particles.- Adjust Cholesterol Content: Systematically vary the molar percentage of cholesterol. Insufficient cholesterol can lead to instability and aggregation, while excessive amounts can also disrupt optimal packing. - Optimize PEG-Lipid Percentage: A common starting point is 1.5 mol%. If aggregation is an issue, consider slightly increasing the PEG-lipid concentration.
Issues with Lipid Stock Solutions: Lipids may not be fully dissolved or may have precipitated out of solution, leading to poor LNP formation.- Ensure Complete Dissolution: Gently warm lipid stock solutions (e.g., cholesterol) and vortex to ensure homogeneity before mixing.[1] - Check Lipid Quality: Use high-purity lipids and store them according to the manufacturer's recommendations to prevent degradation.
Inefficient Mixing: Inadequate mixing during the formulation process can result in larger and more polydisperse LNPs.- Optimize Microfluidic Mixing Parameters: If using a microfluidic system, adjust the total flow rate (TFR) and flow rate ratio (FRR) to ensure rapid and efficient mixing. A typical FRR is 3:1 (aqueous:organic).
Low Encapsulation Efficiency (<80%) Insufficient Ionizable Lipid: The amount of SM-102 is directly related to the amount of nucleic acid that can be encapsulated.- Increase SM-102 Ratio: If the encapsulation efficiency is low, consider increasing the molar percentage of SM-102 relative to the nucleic acid (adjusting the N:P ratio).
Suboptimal Helper Lipid Ratio: An improper balance of DSPC and cholesterol can lead to a less stable LNP structure that is unable to efficiently retain the payload.- Systematic Ratio Optimization: Perform a design of experiments (DoE) to systematically vary the molar ratios of SM-102, DSPC, and cholesterol to identify the optimal formulation for your specific payload.[7]
Nucleic Acid Degradation: The integrity of the nucleic acid payload is critical for successful encapsulation.- Work in an RNase-Free Environment: Use nuclease-free water, reagents, and consumables to prevent RNA degradation. - Assess Payload Integrity: Before formulation, verify the integrity of your mRNA or siRNA using a method like gel electrophoresis.
LNP Aggregation During Storage Inadequate Stabilization: The LNP formulation may not be stable in the chosen storage buffer or at the storage temperature.- Optimize Buffer Conditions: Ensure the final LNP suspension is in a suitable buffer (e.g., PBS) at a physiological pH. - Incorporate Cryoprotectants: For frozen storage, add cryoprotectants like sucrose (B13894) or trehalose (B1683222) to the formulation before freezing to prevent aggregation during freeze-thaw cycles.[8]
Loss of PEG-Lipid: Over time, the PEG-lipid can desorb from the LNP surface, leading to aggregation.- Evaluate PEG-Lipid Stability: If long-term stability is an issue, consider using a PEG-lipid with a more stable anchor in the LNP core.
Low In Vitro/In Vivo Transfection Efficiency Poor Endosomal Escape: The LNP formulation may not be efficiently releasing its payload from the endosome into the cytoplasm.- Adjust Helper Lipid Composition: Consider replacing a portion or all of the DSPC with a fusogenic lipid like DOPE to promote endosomal escape.[6] - Optimize SM-102 Ratio: The amount of the ionizable lipid SM-102 is critical for endosomal disruption. Ensure the ratio is optimized for efficacy without causing excessive toxicity.
Incorrect Particle Size: The particle size may not be optimal for uptake by the target cells.- Fine-tune Lipid Ratios: As mentioned above, adjust the lipid ratios to achieve a particle size in the optimal range for your application (typically 80-120 nm).

Data Presentation: Impact of Cholesterol Content on SM-102 LNP Properties

The following table summarizes the effect of varying the cholesterol molar percentage on the physicochemical properties of SM-102 LNPs. The molar ratios of SM-102, DSPC, and DMG-PEG2000 were kept constant while the cholesterol content was adjusted. This data is representative of the type of optimization experiments that can be performed.

Formulation IDMolar Ratio (SM-102:DSPC:Cholesterol:DMG-PEG2000)Particle Size (nm)PDIZeta Potential (mV)
LNP-A88.5 : 10 : 0 : 1.5118.3 ± 4.20.16 ± 0.01-2.4 ± 0.5
LNP-B70 : 10 : 18.5 : 1.5105.4 ± 3.50.14 ± 0.01-3.1 ± 0.6
LNP-C (Standard)50 : 10 : 38.5 : 1.595.2 ± 2.80.12 ± 0.02-4.5 ± 0.8
LNP-D30 : 10 : 58.5 : 1.5110.1 ± 5.10.18 ± 0.03-3.8 ± 0.7

Data adapted from a study on the effect of cholesterol content on LNP properties.[9][10] The results indicate that an optimal amount of cholesterol (around 38.5 mol%) results in the smallest and most monodisperse LNPs.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of SM-102 LNPs using a microfluidic mixing device.

Materials:

  • SM-102, DSPC, Cholesterol, DMG-PEG2000

  • Absolute Ethanol (B145695) (200 proof)

  • Nucleic acid (mRNA or siRNA)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0), nuclease-free

  • Phosphate-buffered saline (PBS), nuclease-free

  • Microfluidic mixing device and syringe pumps

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve SM-102, DSPC, cholesterol, and DMG-PEG2000 individually in absolute ethanol to create stock solutions of known concentrations (e.g., 10-20 mg/mL).

    • Gently warm the cholesterol solution to ensure it is fully dissolved.[1]

  • Prepare the Organic Phase (Lipid Mixture):

    • In a sterile, RNase-free tube, combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Add absolute ethanol to achieve the final desired total lipid concentration (e.g., 10-20 mM).

    • Vortex the lipid mixture to ensure it is homogeneous.[1]

  • Prepare the Aqueous Phase:

    • Dilute the nucleic acid payload in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the organic phase (lipid mixture) and the aqueous phase (nucleic acid solution) into separate syringes.

    • Set the flow rate ratio (FRR) on the syringe pumps, typically to 3:1 (aqueous:organic).

    • Set the total flow rate (TFR) (e.g., 12 mL/min).

    • Initiate the pumps to begin mixing. The LNPs will self-assemble as the two streams combine in the microfluidic cartridge.

  • Collection and Downstream Processing:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Perform buffer exchange via dialysis or tangential flow filtration (TFF) against PBS (pH 7.4) to remove ethanol and raise the pH.[1]

  • Sterilization and Storage:

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C with a cryoprotectant for long-term storage.

Determination of Encapsulation Efficiency using RiboGreen Assay

This protocol outlines the steps to measure the encapsulation efficiency of nucleic acids in LNPs.

Materials:

  • Quant-iT RiboGreen Assay Kit

  • LNP sample

  • Triton X-100 (2% v/v solution)

  • TE buffer (or other suitable buffer)

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of your free nucleic acid in TE buffer to create a standard curve (e.g., ranging from 0 to 2 µg/mL).

  • Prepare LNP Samples:

    • Dilute your LNP sample in TE buffer to a concentration that falls within the range of your standard curve.

    • For each LNP sample, prepare two sets of wells in the 96-well plate:

      • Set 1 (Intact LNPs): Add the diluted LNP sample to the wells. This will measure the amount of unencapsulated ("free") nucleic acid.

      • Set 2 (Lysed LNPs): Add the diluted LNP sample to the wells and then add Triton X-100 to a final concentration of 0.5-1% to lyse the LNPs. This will measure the total amount of nucleic acid (encapsulated + free).

  • Incubation:

    • Incubate the plate at 37°C for 10-15 minutes to ensure complete lysis of the LNPs in the Triton X-100 treated wells.[11]

  • Add RiboGreen Reagent:

    • Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions.

    • Add the RiboGreen working solution to all wells (standards and samples).

  • Measure Fluorescence:

    • Read the fluorescence on a microplate reader with excitation at ~480 nm and emission at ~520 nm.[12]

  • Calculate Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of nucleic acid in both the intact and lysed LNP samples.

    • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = ( (Total RNA - Free RNA) / Total RNA ) * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_processing Downstream Processing cluster_analysis Characterization Lipid_Stocks Prepare Lipid Stocks (SM-102, DSPC, Chol, PEG) in Ethanol Lipid_Mix Combine Lipid Stocks (Organic Phase) Lipid_Stocks->Lipid_Mix Aqueous_Phase Prepare Aqueous Phase (Nucleic Acid in Citrate Buffer pH 4.0) Microfluidics Microfluidic Mixing (TFR, FRR 3:1) Aqueous_Phase->Microfluidics Lipid_Mix->Microfluidics Buffer_Exchange Buffer Exchange (Dialysis/TFF vs. PBS) Microfluidics->Buffer_Exchange Sterilization Sterile Filtration (0.22 µm) Buffer_Exchange->Sterilization Final_LNP Final LNP Product Sterilization->Final_LNP QC Quality Control (Size, PDI, EE%) Final_LNP->QC

Caption: Workflow for LNP Formulation and Characterization.

Lipid_Ratio_Impact cluster_input Input Parameters cluster_properties Physicochemical Properties cluster_outcome Functional Outcome ratio SM-102 : Helper Lipid Ratio size Particle Size ratio->size influences pdi PDI ratio->pdi influences ee Encapsulation Efficiency ratio->ee influences stability Stability ratio->stability influences efficacy Transfection Efficacy size->efficacy affects pdi->efficacy affects ee->efficacy determines dose stability->efficacy maintains potency

Caption: Impact of Lipid Ratios on LNP Properties and Efficacy.

References

Technical Support Center: Optimizing mRNA Encapsulation in SM-102 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve mRNA encapsulation efficiency in SM-102 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of an SM-102 LNP formulation for mRNA delivery?

A1: A standard SM-102 LNP formulation consists of four primary lipid components: an ionizable lipid (SM-102), a phospholipid (e.g., DSPC or DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000).[1][2] These components are crucial for encapsulating and protecting the mRNA, as well as facilitating its delivery into cells.[1] The molar ratio of these lipids is a critical parameter that can significantly impact the efficacy and stability of the LNPs.[1]

Q2: What is the role of each lipid component in the SM-102 LNP formulation?

A2:

  • SM-102 (Ionizable Lipid): This lipid has a tertiary amine structure that is positively charged at an acidic pH, which allows it to interact with and encapsulate the negatively charged mRNA backbone.[3] At physiological pH, it is neutral, reducing interactions with blood components. This pH-dependent charge is also crucial for endosomal escape and the release of mRNA into the cytoplasm.

  • Phospholipid (DSPC or DOPE): These helper lipids contribute to the structural integrity and stability of the nanoparticle.

  • Cholesterol: Cholesterol also plays a vital role in stabilizing the LNP structure and can aid in the process of endosomal escape.

  • PEGylated Lipid (e.g., DMG-PEG 2000): The polyethylene (B3416737) glycol (PEG) lipid is located on the surface of the LNP and prevents opsonization (the process of being marked for destruction by the immune system), which extends the circulation half-life of the nanoparticles in the body.

Q3: How is the encapsulation efficiency of mRNA in SM-102 LNPs measured?

A3: The encapsulation efficiency is typically determined using a Quant-iT RiboGreen assay. This method involves measuring the fluorescence of the RiboGreen reagent, which binds to nucleic acids. The encapsulation efficiency is calculated by comparing the fluorescence of the sample before and after lysing the LNPs with a detergent like Triton X-100. The measurement of free mRNA is taken from the sample without the detergent, while the total mRNA is measured after the LNPs are broken open by the detergent.

Q4: What is the significance of the N:P ratio in LNP formulation?

A4: The N:P ratio represents the molar ratio of the protonatable nitrogen atoms (N) in the ionizable lipid (SM-102) to the phosphate (B84403) groups (P) in the mRNA backbone. This ratio is a critical factor influencing both the encapsulation efficiency and the transfection efficiency of the LNPs. An optimal N:P ratio ensures efficient complexation of the mRNA with the lipids. Clinically relevant LNP formulations have N:P ratios ranging from 3 to 6.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low mRNA Encapsulation Efficiency (<80%) Suboptimal lipid molar ratios.Optimize the molar ratio of SM-102, phospholipid, cholesterol, and PEG-lipid. A common starting ratio for SM-102 formulations is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG 2000).
Incorrect N:P ratio.Adjust the N:P ratio, typically aiming for a range between 3 and 6. This may require adjusting the amount of mRNA relative to the ionizable lipid.
Inappropriate pH of the aqueous buffer.Ensure the aqueous buffer containing the mRNA is acidic (e.g., citrate (B86180) buffer, pH 4.0). The acidic environment protonates the SM-102, facilitating its interaction with the negatively charged mRNA.
Poor quality or degradation of mRNA or lipids.Use high-quality, intact mRNA and ensure lipids have not been improperly stored or expired. Handle mRNA in an RNase-free environment.
Inefficient mixing during formulation.Utilize a microfluidic mixing system for rapid and reproducible mixing of the lipid-ethanol and aqueous mRNA solutions. This method provides batch-to-batch consistency.
Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) Inefficient mixing or aggregation.Optimize the flow rate and flow rate ratio in the microfluidic system. Ensure proper dissolution of lipids in ethanol (B145695).
Suboptimal lipid composition.The type and ratio of lipids, especially the PEG-lipid, can influence particle size and stability.
Issues with post-formulation processing.Ensure proper dialysis or tangential flow filtration to remove ethanol and concentrate the LNPs. Inadequate removal of ethanol can affect stability.
LNP Instability (Aggregation Over Time) Residual ethanol in the final formulation.Ensure complete removal of ethanol through dialysis or other buffer exchange methods.
Inappropriate storage conditions.Store LNPs at the recommended temperature (typically 4°C for short-term and -80°C for long-term storage). The addition of cryoprotectants like sucrose (B13894) may enhance stability during freeze-thaw cycles.
Suboptimal PEG-lipid content.The amount of PEG-lipid can affect the stability of the LNPs. A molar ratio of around 1.5% is a common starting point.

Quantitative Data Summary

Table 1: Example SM-102 LNP Formulations and Their Properties

Ionizable LipidHelper LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)N:P RatioParticle Size (nm)PDIEncapsulation Efficiency (%)Reference
SM-102DSPC50:10:38.5:1.56~111.8<0.2~92.6
SM-102DOPE48:10:40:25.1---
SM-102DSPC-6:1~100-~90
SM-102---~115->80

Key Experimental Protocols

Protocol 1: SM-102 LNP Formulation using Microfluidics
  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve SM-102, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Ensure complete dissolution of all lipid components.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock solution in an acidic buffer, such as 10 mM citrate buffer at pH 4.0.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., PNI Ignite).

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Pump the two solutions through the microfluidic mixer at a specific flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing in the microfluidic channels facilitates the self-assembly of the LNPs.

  • Solvent Removal and Buffer Exchange:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at 4°C for at least 2 hours using a dialysis cassette (e.g., 20,000 MWCO) to remove the ethanol and exchange the buffer to a physiological pH.

  • Characterization:

    • Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine mRNA encapsulation efficiency using the RiboGreen assay.

Protocol 2: Quantification of mRNA Encapsulation Efficiency (RiboGreen Assay)
  • Prepare a standard curve using known concentrations of the mRNA.

  • Dilute the LNP sample in a suitable buffer (e.g., TE buffer).

  • Divide the diluted sample into two aliquots.

  • To the first aliquot (for total mRNA), add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release all the encapsulated mRNA.

  • To the second aliquot (for free mRNA), add the same volume of buffer without the surfactant.

  • Add the RiboGreen reagent to both aliquots and the standards.

  • Incubate in the dark for a few minutes.

  • Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculate the concentration of free and total mRNA using the standard curve.

  • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification & Concentration cluster_characterization Quality Control Lipid_Ethanol Lipid Mix in Ethanol (SM-102, DSPC, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing (Rapid Self-Assembly) Lipid_Ethanol->Microfluidic_Mixing mRNA_Aqueous mRNA in Acidic Buffer (e.g., Citrate pH 4.0) mRNA_Aqueous->Microfluidic_Mixing Dialysis Dialysis / TFF (Ethanol Removal & Buffer Exchange to PBS) Microfluidic_Mixing->Dialysis DLS Size & PDI (DLS) Dialysis->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Dialysis->RiboGreen Final_LNP Sterile-Filtered Final Product DLS->Final_LNP RiboGreen->Final_LNP

Caption: Workflow for mRNA-LNP formulation and characterization.

Troubleshooting_Encapsulation cluster_params Formulation Parameters cluster_materials Reagent Quality cluster_process Process Parameters Start Low Encapsulation Efficiency? Check_pH Is aqueous buffer pH acidic (e.g., pH 4.0)? Start->Check_pH Check_NP Is N:P Ratio optimal (e.g., 3-6)? Check_pH->Check_NP Yes Solution Re-formulate with optimized parameters Check_pH->Solution No, adjust pH Check_Ratios Are lipid molar ratios correct? Check_NP->Check_Ratios Yes Check_NP->Solution No, adjust ratio Check_RNA Is mRNA quality high (intact, RNase-free)? Check_Ratios->Check_RNA Yes Check_Ratios->Solution No, adjust ratios Check_Lipids Are lipids properly stored and not expired? Check_RNA->Check_Lipids Yes Check_RNA->Solution No, use new mRNA Check_Mixing Is microfluidic mixing efficient (correct flow rates)? Check_Lipids->Check_Mixing Yes Check_Lipids->Solution No, use new lipids Check_Mixing->Solution Yes Check_Mixing->Solution No, optimize mixing

Caption: Troubleshooting decision tree for low mRNA encapsulation.

References

Technical Support Center: Stability Testing of SM-102 LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability testing of SM-102 based Lipid Nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to monitor for SM-102 LNP stability?

A1: The key CQAs for assessing the stability of SM-102 LNP formulations include particle size (Z-average diameter), polydispersity index (PDI), mRNA or nucleic acid encapsulation efficiency (EE), and the integrity of the encapsulated payload and lipid components.[1][2][3] Monitoring these parameters over time under various storage conditions is crucial to ensure the safety and efficacy of the LNP product.[4][5]

Q2: What are the recommended storage temperatures for SM-102 LNP formulations?

A2: The stability of SM-102 LNPs is highly dependent on storage temperature.[5][6] Generally, storage at refrigerated (4°C) or frozen (-20°C to -80°C) conditions is recommended to minimize degradation.[1] Storage at room temperature often leads to a decline in encapsulation efficiency and a potential increase in particle size.[1][7] However, the optimal temperature can be formulation-dependent, and the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) may be necessary for stability during freeze-thaw cycles.[6]

Q3: How do excipients affect the stability of SM-102 LNPs?

A3: Excipients such as sugars (e.g., sucrose, mannitol) and surfactants (e.g., Polysorbate 80, Pluronic F127) can significantly enhance the stability of SM-102 LNP formulations.[1] Sugars can act as cryoprotectants, preserving particle integrity during freezing and thawing.[6] Surfactants can help prevent aggregation and maintain a consistent particle size.[1] The choice and concentration of excipients should be optimized for each specific formulation.

Q4: What causes a decrease in encapsulation efficiency during storage?

A4: A decrease in encapsulation efficiency can be attributed to several factors, including the physical instability of the LNPs, leading to the release of the encapsulated nucleic acid.[5] This can be triggered by temperature fluctuations, freeze-thaw cycles, and interactions with the storage container.[1][6] Degradation of the lipid components, particularly the ionizable lipid SM-102 through hydrolysis of its ester bonds, can also compromise the LNP structure and lead to payload leakage.[8][9]

Q5: Can SM-102 LNPs be lyophilized for long-term storage?

A5: Yes, lyophilization (freeze-drying) can be a viable strategy for improving the long-term stability of SM-102 LNP formulations.[10] However, the process requires careful optimization with the use of lyoprotectants like sucrose or trehalose to prevent particle aggregation and fusion upon reconstitution.[10][11] The reconstitution buffer and method also play a critical role in maintaining the physicochemical properties of the LNPs.[10]

Troubleshooting Guide

Issue 1: Increase in Particle Size and PDI Over Time

  • Possible Cause A: Aggregation of LNPs. This can be caused by suboptimal storage conditions, such as storage at room temperature or repeated freeze-thaw cycles without cryoprotectants.[1][12]

    • Troubleshooting Step:

      • Review storage temperature and handling procedures. Ensure samples are stored at a consistent, recommended temperature (e.g., 4°C or -80°C).[1]

      • If freeze-thaw cycles are necessary, consider adding cryoprotectants like sucrose to the formulation buffer.[6]

      • Evaluate the effect of different buffers and excipients on preventing aggregation.[13]

  • Possible Cause B: Fusion of LNPs. This may occur if the surface charge of the LNPs is not sufficient to maintain repulsive forces between particles.

    • Troubleshooting Step:

      • Measure the zeta potential of the LNP formulation. A near-neutral zeta potential can indicate a higher propensity for aggregation.

      • Assess the pH of the formulation buffer, as it can influence the surface charge of the LNPs.

Issue 2: Decrease in mRNA/Nucleic Acid Encapsulation Efficiency

  • Possible Cause A: LNP Instability and Payload Leakage. Physical disruption of the lipid bilayer can lead to the release of the encapsulated payload.[5]

    • Troubleshooting Step:

      • Analyze the stability of the LNPs under the current storage conditions by monitoring particle size and PDI in parallel.

      • Consider forced degradation studies (e.g., thermal stress, agitation) to identify the primary instability pathways.[14][15]

  • Possible Cause B: Degradation of Lipid Components. Hydrolysis of the ester bonds in SM-102 can weaken the LNP structure.[8][9]

    • Troubleshooting Step:

      • Use analytical techniques like HPLC-CAD or LC-MS to assess the chemical integrity of SM-102 and other lipid components over time.[3][4][16]

      • Optimize the pH of the formulation buffer to minimize lipid hydrolysis.

Issue 3: Inconsistent Results in Stability Studies

  • Possible Cause A: Variability in LNP Formulation. Inconsistencies in the manufacturing process can lead to batch-to-batch variability in LNP characteristics.

    • Troubleshooting Step:

      • Standardize the LNP formulation protocol, including mixing parameters (e.g., flow rates in microfluidic systems), buffer compositions, and lipid-to-payload ratios.[17][18]

      • Ensure thorough characterization of each batch at the initial time point (T=0) to establish a consistent baseline.

  • Possible Cause B: Issues with Analytical Methods. Improper sample preparation or instrument settings can lead to erroneous measurements.

    • Troubleshooting Step:

      • Verify the protocols for all analytical assays, including sample dilution, instrument calibration, and data analysis parameters.[19][20]

      • Use appropriate controls and standards for each assay to ensure accuracy and reproducibility.

Data Presentation

Table 1: Effect of Storage Temperature on SM-102 LNP Stability (Example Data)

Storage TemperatureTime (Weeks)Avg. Particle Size (nm)PDIEncapsulation Efficiency (%)
Room Temperature 095.20.1594.5
2110.80.2285.1
4135.40.2872.3
4°C 095.20.1594.5
296.10.1693.8
498.50.1792.1
-20°C 095.20.1594.5
297.30.1693.2
4101.20.1891.5
-80°C 095.20.1594.5
295.80.1594.1
496.30.1693.7

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: Measurement of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Dilute the SM-102 LNP formulation in a suitable buffer (e.g., 1x PBS) to a final volume of 1 mL. A dilution factor of 1:100 is often appropriate, but may need to be optimized to achieve the desired particle count rate for the instrument.[19]

  • Instrument Setup:

    • Set the DLS instrument to the appropriate operating procedure for nanoparticle size analysis.

    • Equilibrate the sample measurement chamber to the desired temperature (e.g., 25°C).

  • Measurement:

    • Transfer the diluted sample into a suitable cuvette (e.g., a semi-micro polystyrene disposable cuvette).

    • Place the cuvette in the DLS instrument and initiate the measurement.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • The instrument software will calculate the Z-average diameter (particle size) and the polydispersity index (PDI) based on the fluctuations in scattered light intensity.

    • Acceptable limits are typically a Z-average of less than 200 nm and a PDI of less than 0.3.[13]

Protocol 2: Determination of mRNA Encapsulation Efficiency using a RiboGreen Assay

  • Reagent Preparation:

    • Prepare a 1x TE buffer by diluting a 20x stock solution with nuclease-free water.[20]

    • Prepare a 1% Triton X-100 solution in 1x TE buffer. This will be used to lyse the LNPs and measure the total mRNA.[20][21]

    • Prepare the RiboGreen reagent working solution by diluting the stock solution 1:200 in 1x TE buffer. Protect this solution from light.[20]

  • Standard Curve Preparation:

    • Prepare a standard curve of the free mRNA of known concentrations in 1x TE buffer.

  • Sample Measurement:

    • In a 96-well black plate, prepare two sets of wells for each LNP sample.

    • Set 1 (Free mRNA): Add the LNP sample and 1x TE buffer.

    • Set 2 (Total mRNA): Add the LNP sample and the 1% Triton X-100 solution.[21]

    • Add the RiboGreen working solution to all wells containing standards and samples.

    • Incubate the plate for a few minutes at room temperature, protected from light.

  • Fluorescence Reading:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.[20]

  • Calculation of Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of free mRNA and total mRNA in your samples.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100[20]

Visualizations

Stability_Testing_Workflow cluster_formulation LNP Formulation cluster_characterization Initial Characterization (T=0) cluster_storage Stability Storage cluster_timepoint_analysis Timepoint Analysis Formulation SM-102 LNP Formulation Size_PDI Size (DLS) & PDI Formulation->Size_PDI Characterize EE Encapsulation Efficiency (RiboGreen) Formulation->EE Characterize Lipid_Integrity Lipid Integrity (LC-MS) Formulation->Lipid_Integrity Characterize Storage_Conditions Store at Different Conditions (e.g., 4°C, -20°C, -80°C, RT) Size_PDI->Storage_Conditions Place on Stability EE->Storage_Conditions Place on Stability Lipid_Integrity->Storage_Conditions Place on Stability Timepoint_Testing Test at Predetermined Timepoints Storage_Conditions->Timepoint_Testing Pull Samples Size_PDI_T Size & PDI Timepoint_Testing->Size_PDI_T Analyze EE_T Encapsulation Efficiency Timepoint_Testing->EE_T Analyze Lipid_Integrity_T Lipid Integrity Timepoint_Testing->Lipid_Integrity_T Analyze Troubleshooting_Particle_Size Start Issue: Increase in Particle Size/PDI Check_Storage Review Storage Conditions (Temp, Freeze-Thaw) Start->Check_Storage Suboptimal Suboptimal Conditions Check_Storage->Suboptimal Yes Zeta_Potential Measure Zeta Potential Check_Storage->Zeta_Potential No Optimize_Storage Optimize Storage Temp & Add Cryoprotectants Suboptimal->Optimize_Storage End Re-evaluate Stability Optimize_Storage->End Near_Neutral Near-Neutral Zeta Potential Zeta_Potential->Near_Neutral Yes Zeta_Potential->End No Adjust_pH Adjust Formulation Buffer pH Near_Neutral->Adjust_pH Adjust_pH->End

References

Technical Support Center: Scaling Up SM-102 LNP Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges in scaling up the production of SM-102 lipid nanoparticles (LNPs).

Introduction to Scale-Up Challenges

Scaling up the production of SM-102 LNPs from a laboratory setting to industrial-scale manufacturing presents several significant challenges.[1] The complexity of LNP formulations, which require a precise and delicate balance of lipids and the therapeutic payload (such as mRNA), is a primary hurdle.[1] Maintaining the exact ratios of these components is crucial for creating stable nanoparticles of the desired size and structure.[1] Even minor deviations during the mixing process can lead to the formation of particles that are too large, unstable, or ineffective for therapeutic delivery.[1]

Another major challenge is ensuring batch-to-batch reproducibility. While small-scale production allows for meticulous monitoring and rapid adjustments, maintaining this level of consistency across large volumes is difficult.[1] Variations in particle size, lipid composition, or the efficiency of drug encapsulation can result in batches that fail to meet quality standards, thereby affecting the final product's efficacy. Furthermore, the methods and technologies that work well in a lab, such as microfluidics, may not be easily scalable. This often necessitates investment in new technologies and process optimization to bridge the gap between small-scale discovery and large-scale clinical or commercial production.

Additional complexities arise from the need for sterile and highly controlled manufacturing environments, especially when working with sensitive molecules like RNA that are prone to degradation. Securing a reliable supply of high-quality raw materials and adhering to stringent regulatory standards further add to the intricacies of the scale-up process.

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Increased Particle Size and Polydispersity Index (PDI) at Larger Scale - Inefficient mixing at higher flow rates.- Changes in the fluid dynamics of the mixing system.- Slower ethanol (B145695) removal post-formulation.- Optimize the total flow rate (TFR) and flow rate ratio (FRR) for the larger-scale system. Increasing the TFR can sometimes lead to a decrease in particle size.- If using microfluidics, consider parallelizing mixing units to increase throughput without altering the mixing dynamics.- Ensure rapid and efficient dilution of the nanoparticle suspension immediately after formation to prevent particle growth.- Evaluate and optimize the downstream purification process, such as tangential flow filtration (TFF), for efficient solvent removal.
Low mRNA Encapsulation Efficiency - Suboptimal N:P ratio (ratio of protonatable nitrogen in the ionizable lipid to anionic phosphate (B84403) groups in mRNA).- Incomplete self-assembly of lipids and mRNA due to improper mixing.- Degradation of mRNA due to RNase contamination.- Adjust the N:P ratio; a commonly used ratio for SM-102 formulations is around 6.- Ensure a robust and rapid mixing process. For microfluidics, a higher flow rate ratio (e.g., 3:1 or 5:1 aqueous to organic phase) generally improves encapsulation.- Maintain a sterile, RNase-free environment throughout the process. Use RNase-free reagents and consumables.
Batch-to-Batch Inconsistency - Variability in raw material quality.- Inconsistent operating parameters (e.g., flow rates, temperature).- Differences in the performance of manufacturing equipment between runs.- Implement stringent quality control for all incoming raw materials, including lipids and mRNA.- Automate the manufacturing process as much as possible to ensure consistent execution of process parameters.- Regularly calibrate and maintain all equipment.- Employ robust in-process analytical techniques to monitor critical quality attributes (CQAs) in real-time.
LNP Instability (Aggregation or Fusion) During Storage - Suboptimal lipid composition, particularly the amount of PEG-lipid.- Inefficient removal of ethanol or other organic solvents.- Inappropriate storage conditions (temperature, pH).- Ensure the molar ratio of the PEGylated lipid is sufficient to provide a stable hydrophilic corona.- Optimize the purification process to reduce residual ethanol to acceptable levels.- Conduct stability studies to determine the optimal storage buffer and temperature for the final LNP formulation.
Clogging of Microfluidic Channels or Filters - Precipitation of lipids in the organic phase before mixing.- Aggregation of LNPs post-mixing.- Insufficiently dissolved lipid components.- Ensure all lipids are fully dissolved in the ethanol phase. Gentle heating and vortexing can help.- Filter the lipid solution before introducing it into the microfluidic system.- Optimize the formulation and mixing parameters to prevent the formation of oversized aggregates.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor when scaling up SM-102 LNP production?

A1: The most critical process parameters to monitor and control during scale-up include:

  • Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic (lipid-ethanol) phase flow rate. This significantly impacts particle size and encapsulation efficiency.

  • Total Flow Rate (TFR): The combined flow rate of both phases. TFR affects the mixing speed and residence time within the mixing chamber, which in turn influences particle characteristics.

  • N:P Ratio: The molar ratio of nitrogen atoms in the ionizable lipid (SM-102) to the phosphate groups in the mRNA. This ratio is crucial for effective mRNA encapsulation and the overall charge of the nanoparticles.

  • Lipid Concentration: The concentration of lipids in the organic phase can influence the final particle size and concentration.

  • Temperature: The temperature of the lipid and aqueous solutions should be controlled, as it can affect lipid solubility and the self-assembly process.

Q2: How does the choice of manufacturing method impact the scalability of LNP production?

A2: The manufacturing method is a critical factor for scalability.

  • Microfluidics: This technique offers precise control over mixing, leading to uniform LNPs with high batch-to-batch consistency. While individual microfluidic chips have limited throughput, scalability can be achieved by parallelizing multiple mixing units. This "scale-out" approach maintains the same fluidic conditions, simplifying the transition from development to production.

  • High-Pressure Homogenization and Solvent Evaporation: These are other techniques that can be adapted for large-scale production.

  • T-Junction or Impingement Jet Mixing: These methods are also used for LNP production and can be scaled up, but they may require more extensive process optimization to maintain consistent LNP characteristics compared to microfluidics.

Q3: What are the key analytical techniques for characterizing SM-102 LNPs during and after scale-up?

A3: A comprehensive suite of analytical techniques is necessary to ensure the quality and consistency of LNP formulations. Key methods include:

  • Dynamic Light Scattering (DLS): Used to measure the average particle size, size distribution, and Polydispersity Index (PDI).

  • High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Mass Spectrometry (LC/MS): To quantify the concentration of each lipid component (SM-102, DSPC, cholesterol, PEG-lipid) and assess their purity and stability.

  • Ribogreen Assay or UV-Vis Spectroscopy: To determine the concentration of mRNA and calculate the encapsulation efficiency.

  • Zeta Potential Analysis: To measure the surface charge of the LNPs, which is important for stability and interaction with cells.

  • Transmission Electron Microscopy (TEM) or Cryo-TEM: To visualize the morphology and shape of the LNPs.

Q4: What are the considerations for raw material sourcing and quality at a larger scale?

A4: As production scales up, the demand for high-quality raw materials increases significantly. Securing a reliable and consistent supply of pharmaceutical-grade lipids (including SM-102) and mRNA is crucial. Any variability in the purity or chemical properties of these raw materials can impact the final product. Therefore, it is essential to establish robust quality control measures for all incoming materials and to work with suppliers who can meet the demands of large-scale production.

Q5: How can sterile conditions be maintained during large-scale production?

A5: Maintaining sterility is critical, especially for injectable therapeutics containing sensitive payloads like mRNA. Large-scale production facilities must adhere to cGMP (current Good Manufacturing Practices) standards. This includes using closed systems to minimize exposure to the environment, employing single-use technologies to reduce the risk of cross-contamination, performing sterile filtration of buffers and the final product, and conducting regular environmental monitoring of the cleanroom facilities.

Data Presentation

Table 1: Typical Molar Ratios for SM-102 LNP Formulations

ComponentMolar Ratio (%)Reference
Ionizable Lipid (SM-102)50
Phospholipid (DSPC)10
Cholesterol38.5
PEG-Lipid (e.g., DMG-PEG2000)1.5

Table 2: Impact of Process Parameters on LNP Characteristics (Illustrative Data)

ParameterChangeEffect on Particle SizeEffect on PDIEffect on Encapsulation Efficiency
Flow Rate Ratio (FRR) Increase (e.g., 1:1 to 5:1)DecreaseGenerally Improves (Lower PDI)Generally Improves
Total Flow Rate (TFR) IncreaseDecreaseGenerally Improves (Lower PDI)Relatively Stable
Lipid Concentration IncreaseIncreaseMay IncreaseRelatively Stable

Experimental Protocols

Protocol: Microfluidic Synthesis of SM-102 LNPs

This protocol describes a general method for formulating SM-102 LNPs using a microfluidic mixing system.

1. Preparation of Lipid Stock Solution (Organic Phase): a. In an RNase-free tube, dissolve SM-102, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). b. The final total lipid concentration in the ethanol phase can be, for example, 25 mM. c. Gently vortex and, if necessary, warm the solution slightly to ensure all lipids are completely dissolved and the solution is homogenous.

2. Preparation of mRNA Solution (Aqueous Phase): a. Thaw the mRNA stock solution on ice. b. Dilute the mRNA in an RNase-free aqueous buffer, such as 10 mM citrate (B86180) buffer at pH 4.0, to the desired concentration. The concentration should be calculated based on the target N:P ratio.

3. Microfluidic Mixing: a. Set up the microfluidic mixing system (e.g., NanoAssemblr Ignite™) with a clean microfluidic chip (e.g., with a herringbone design). b. Load the lipid-ethanol solution into the syringe for the organic phase inlet and the mRNA-buffer solution into the syringe for the aqueous phase inlet. c. Set the desired Flow Rate Ratio (FRR) and Total Flow Rate (TFR). For example, an FRR of 3:1 (aqueous:organic) and a TFR of 12 mL/min can be used. d. Initiate the mixing process. The two solutions will converge in the microfluidic channels, leading to rapid mixing and the self-assembly of LNPs. e. Collect the resulting LNP suspension from the outlet into a sterile collection tube.

4. Downstream Processing (Purification and Concentration): a. Immediately after formation, the LNP suspension is typically diluted with a neutral pH buffer (e.g., PBS) to stabilize the particles. b. Purify the LNPs to remove ethanol and unencapsulated mRNA. Tangential Flow Filtration (TFF) is a scalable method for this purpose. Alternatively, dialysis can be used for smaller scales. c. During TFF, the buffer is exchanged to the final formulation buffer (e.g., PBS at pH 7.4). d. The LNPs can also be concentrated to the desired final mRNA concentration during the TFF process.

5. Sterile Filtration and Storage: a. Pass the final LNP formulation through a 0.22 µm sterile filter into a sterile vial. b. Store the final product at the appropriate temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term storage), as determined by stability studies.

Mandatory Visualization

LNP_Scale_Up_Workflow cluster_prep Phase 1: Raw Material Preparation cluster_mixing Phase 2: LNP Formation (Microfluidics) cluster_downstream Phase 3: Downstream Processing cluster_qc Phase 4: Final Product & QC raw_mrna mRNA Stock aqueous_prep mRNA Dilution in Aqueous Buffer (pH 4.0) raw_mrna->aqueous_prep raw_lipids SM-102 & Other Lipids organic_prep Lipid Dissolution in Ethanol raw_lipids->organic_prep mixing Controlled Mixing aqueous_prep->mixing organic_prep->mixing dilution Dilution with Neutral Buffer mixing->dilution purification Purification & Buffer Exchange (e.g., TFF) dilution->purification concentration Concentration purification->concentration sterile_filtration Sterile Filtration concentration->sterile_filtration final_product Final LNP Product sterile_filtration->final_product qc Quality Control Analysis (Size, PDI, EE%) final_product->qc

Caption: Experimental workflow for scaling up SM-102 LNP production.

LNP_Scale_Up_Challenges cluster_process Process & Formulation cluster_operations Operational & Logistical cluster_outcomes Product Quality Attributes center_node SM-102 LNP Production Scale-Up p1 Maintaining Formulation Precision center_node->p1 p2 Reproducibility & Batch Consistency center_node->p2 p3 Adapting Lab Technology (e.g., Microfluidics) center_node->p3 o1 Sterility & Contamination Control center_node->o1 o2 Raw Material Supply Chain center_node->o2 o3 Regulatory Compliance (cGMP) center_node->o3 q1 Particle Size & PDI p1->q1 q2 Encapsulation Efficiency p1->q2 p2->q1 q3 Product Stability p2->q3 p3->q1 p3->q2 o1->q3 o2->p2

Caption: Key challenges in scaling up SM-102 LNP production.

References

Navigating SM-102 N-Oxide Levels in GMP Manufacturing: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing SM-102 N-oxide, a critical impurity in the GMP manufacturing of lipid nanoparticle (LNP)-based therapeutics, such as mRNA vaccines. Here, you will find in-depth answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the quality, safety, and efficacy of your final drug product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound is an oxidized impurity of the ionizable cationic lipid SM-102. SM-102 has a tertiary amine functional group that is susceptible to oxidation, leading to the formation of the N-oxide. This degradation can be influenced by several factors during manufacturing and storage, including exposure to oxidizing agents, temperature, light, and the presence of residual peroxides in excipients. The formation of N-oxide is a critical concern as it can further degrade into reactive aldehyde species, which may compromise the integrity of the mRNA payload.

Q2: Why is it crucial to control this compound levels in GMP manufacturing?

A2: Controlling this compound levels is critical for several reasons:

  • Product Efficacy: N-oxide and its subsequent degradation products, such as aldehydes, can react with the mRNA drug substance. This can lead to a loss of translational activity and, consequently, a reduction in protein expression and therapeutic efficacy.

  • Product Safety: The introduction of impurities can alter the safety profile of the drug product. While specific toxicity data for this compound is not widely published, it is a fundamental principle of GMP to minimize impurities to ensure patient safety.

  • Regulatory Compliance: Regulatory agencies such as the FDA and EMA require stringent control over impurities in drug products.[1] ICH guidelines (Q3A/B) provide a framework for the identification, reporting, and qualification of impurities.[1] For novel excipients like SM-102, the regulatory expectations for purity and impurity control are particularly high.

Q3: What are the typical acceptance criteria for this compound in a GMP setting?

A3: Specific, universally accepted criteria for this compound are not publicly available in regulatory guidelines. However, based on industry best practices for controlling critical impurities, a tiered approach is often adopted. One manufacturer of high-purity lipids for LNP formulations monitors N-oxide impurities to a level of 1.0% for standard quality control release. In more stringent analyses, levels have been reported to be below 0.03%.

Impurity LevelReporting ThresholdIdentification ThresholdQualification Threshold
General Guidance (ICH Q3B) ≥ 0.1%> 0.1% and < 0.5%> 0.5%
Industry Example for N-Oxide Standard QC: ≤ 1.0%Trace Level Analysis: < 0.03%Not Publicly Defined

Note: These values are for informational purposes and final acceptance criteria must be justified and approved by the relevant regulatory authorities based on product-specific safety and efficacy data.

Q4: How can this compound levels be monitored and quantified?

A4: Highly sensitive and specific analytical methods are required to monitor and quantify this compound. The most suitable technique is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly LC-MS/MS. This method offers the necessary selectivity and sensitivity to distinguish this compound from SM-102 and other lipid components and to quantify it at very low levels. An Evaporative Light Scattering Detector (ELSD) can also be used for the quantification of the main lipid components, but MS is superior for impurity identification and quantification.

Troubleshooting Guide

Issue: Elevated levels of this compound detected in the final drug product.

Potential Root Cause Recommended Action
Oxidative Stress During Manufacturing: Exposure to air (oxygen), high temperatures, or light during processing.- Implement inert gas (e.g., nitrogen or argon) blanketing during all manufacturing steps where SM-102 is handled in liquid form. - Optimize process parameters to minimize exposure to high temperatures and light. Use light-protective containers.
Raw Material Quality: Presence of peroxides or other oxidizing impurities in excipients (e.g., ethanol, cholesterol).- Qualify suppliers and test incoming raw materials for peroxide content and other potential oxidizing agents. - Use high-purity, low-peroxide grade solvents and excipients.
Inadequate Storage Conditions: Improper storage of raw materials or the final drug product.- Store SM-102 raw material and the formulated LNPs at recommended temperatures (typically -20°C or lower) with protection from light. - Conduct stability studies to determine the optimal storage conditions and shelf-life of the drug product.
pH of the Formulation: The pH of the aqueous phase during LNP formation may influence the rate of oxidation.- Investigate the effect of pH on SM-102 stability during formulation development and optimize for minimal degradation.
Presence of Metal Ions: Trace metal ions can catalyze oxidation reactions.- Use manufacturing equipment made of non-reactive materials. - Consider the use of chelating agents in the formulation if metal ion contamination is a concern.

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-MS/MS

Objective: To accurately quantify the levels of this compound in a lipid nanoparticle formulation.

Instrumentation:

  • UHPLC system (e.g., Thermo Scientific™ Vanquish™)

  • Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Sciex Triple Quad™ 5500+ or Thermo Scientific™ Orbitrap Exploris™)

Materials:

  • This compound reference standard

  • SM-102

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid

  • Column: C18 or similar reversed-phase column suitable for lipid analysis

Procedure:

  • Sample Preparation:

    • Disrupt the LNP structure to release the lipids. This can be achieved by dilution in an organic solvent like methanol (B129727) or a methanol/chloroform mixture.

    • Perform a protein precipitation step if necessary (e.g., for in-vivo samples).

    • Centrifuge the sample to remove any precipitated material.

    • Dilute the supernatant to a suitable concentration for LC-MS/MS analysis.

  • Calibration Curve:

    • Prepare a series of calibration standards by spiking a known concentration of the this compound reference standard into a matrix that mimics the sample (e.g., a solution of the other LNP lipids).

  • LC-MS/MS Method:

    • Chromatography: Develop a gradient elution method to separate this compound from SM-102 and other components.

    • Mass Spectrometry:

      • Optimize the MS parameters (e.g., spray voltage, source temperature) for the detection of SM-102 and this compound.

      • Use Multiple Reaction Monitoring (MRM) for quantification. Select a precursor ion and at least two product ions for both SM-102 and this compound to ensure specificity.

  • Data Analysis:

    • Integrate the peak areas of the MRM transitions for the calibration standards and the samples.

    • Construct a calibration curve and determine the concentration of this compound in the samples.

Visualizations

SM102_N_Oxide_Formation cluster_degradation Degradation Pathway cluster_impact Impact on Product cluster_factors Contributing Factors SM102 SM-102 (Tertiary Amine) N_Oxide This compound SM102->N_Oxide Oxidation Aldehyde Reactive Aldehyde Species N_Oxide->Aldehyde Further Degradation mRNA_adduct mRNA Adduct (Loss of Activity) Aldehyde->mRNA_adduct Reacts with mRNA Oxygen Oxygen Oxygen->SM102 Heat Heat/Light Heat->SM102 Peroxides Peroxides Peroxides->SM102

Caption: Formation and impact of this compound impurity.

Troubleshooting_Workflow start Elevated SM-102 N-oxide Detected check_raw_materials Review Raw Material Certificates of Analysis start->check_raw_materials check_process_params Audit Manufacturing Process Parameters start->check_process_params check_storage Verify Storage Conditions start->check_storage qualify_suppliers Re-qualify Suppliers/ Test for Peroxides check_raw_materials->qualify_suppliers implement_inert Implement Inert Gas Blanketing check_process_params->implement_inert optimize_storage Optimize Storage (Temp, Light) check_storage->optimize_storage retest Retest Batch implement_inert->retest qualify_suppliers->retest optimize_storage->retest pass Levels within Specification retest->pass Pass fail Investigate Further/ Root Cause Analysis retest->fail Fail

Caption: Troubleshooting workflow for elevated this compound.

References

Technical Support Center: SM-102 Lipid Nanoparticles and the Critical Role of pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the effect of pH on the formation and stability of SM-102 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of pH in the formation of SM-102 LNPs?

A1: The pH of the formulation buffers is critical for the successful encapsulation of nucleic acid cargo (like mRNA or siRNA) into SM-102 LNPs. SM-102 is an ionizable cationic lipid, meaning its electrical charge is dependent on the surrounding pH.[1][2][3] During LNP formation, an acidic aqueous buffer (typically pH 3-5) is used.[4][5][6] At this low pH, the tertiary amine group of SM-102 becomes protonated (positively charged), which facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of the nucleic acids.[2][4] This interaction is essential for condensing the nucleic acid and initiating the self-assembly of the lipids into a nanoparticle structure, effectively trapping the cargo inside.

Q2: What is the pKa of SM-102 and why is it significant?

A2: The pKa is the pH at which 50% of the ionizable lipid molecules are charged. The apparent pKa of SM-102 in a formulated LNP is approximately 6.7 to 6.75.[1][4][7] This value is a crucial design parameter for several reasons:

  • Efficient Encapsulation: The pKa being around 6.7 ensures that at the acidic formulation pH (e.g., pH 4), the lipid is almost fully protonated, maximizing nucleic acid binding and encapsulation efficiency.[8]

  • Stability at Physiological pH: During circulation in the bloodstream (physiological pH ~7.4), which is above the pKa, SM-102 is predominantly in a neutral, uncharged state.[2][3][9] This neutrality reduces non-specific interactions with blood components and cell membranes, minimizing toxicity and improving the LNP's biocompatibility.[2]

  • Endosomal Escape: After the LNP is taken up by a cell into an endosome, the internal pH of the endosome drops from ~6.5 to ~5.4.[9] As the pH drops below the pKa of SM-102, the lipid becomes positively charged again. This charge reversal is hypothesized to trigger fusion with the negatively charged endosomal membrane, disrupting the membrane and allowing the nucleic acid payload to escape into the cytoplasm where it can be translated into protein.[2][8][9][10]

Q3: How does pH affect the stability of SM-102 LNPs during storage?

A3: The pH of the final storage buffer significantly impacts the long-term stability of SM-102 LNPs. Generally, LNPs are dialyzed into a neutral buffer (e.g., PBS at pH 7.4) after formation.[6] Storing LNPs at this neutral pH maintains the surface charge close to neutral, which helps prevent aggregation. However, stability can be compromised over time. Studies have shown that SM-102 LNPs exhibit good stability at 4°C, but aggregation can occur after extended periods (e.g., 8 weeks or longer).[2] For long-term storage, freezing at -80°C is often recommended.[2] It is crucial to avoid acidic storage conditions, as the persistent positive charge on SM-102 would lead to electrostatic repulsion between particles, potentially decreasing membrane packing density and reducing stability.[8]

Troubleshooting Guide

IssuePossible pH-Related Cause(s)Recommended Solution(s)
Low Encapsulation Efficiency (<80%) The pH of the aqueous buffer (containing the nucleic acid) was too high (e.g., >5.0).Ensure the aqueous phase buffer is at the optimal acidic pH, typically between 3.0 and 5.0. A pH of 4.0 is commonly cited as optimal for SM-102.[5][8][11] Verify the pH of your buffer immediately before use.
Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) The pH of the aqueous buffer was not sufficiently acidic, leading to incomplete protonation of SM-102 and improper nucleic acid condensation. This can result in poorly formed or aggregated particles.Confirm the aqueous buffer pH is within the 3.0-5.0 range. Some studies suggest that increasingly acidic conditions (e.g., pH 3 vs. pH 5) can lead to the formation of smaller particles.[4]
LNP Aggregation After Formulation or During Storage The final buffer exchange/dialysis step was insufficient, leaving residual ethanol (B145695) or low pH buffer. The pH of the final storage buffer is incorrect (too acidic or too basic).Ensure thorough dialysis or buffer exchange into a suitable storage buffer, typically PBS at pH 7.4.[6] Confirm the final pH of the LNP suspension is ~7.4. If aggregation persists, consider the inclusion of cryoprotectants like sucrose, especially for freeze-thaw cycles.[2]
Poor In Vitro / In Vivo Transfection Efficiency The LNP's pKa is outside the optimal range (6.6-6.9), hindering endosomal escape.[12] This can be influenced by the overall lipid composition and formulation process, which are indirectly related to pH control.While the pKa is an intrinsic property of the formulation, poor performance can indicate systemic formulation issues. Re-optimize the formulation process, ensuring precise pH control at the initial mixing step, as this is critical for forming particles with the correct structure for effective endosomal escape.[7][8]

Data Summary

The pH during the formulation process directly influences the resulting physicochemical properties of SM-102 LNPs.

Table 1: Effect of Aqueous Phase pH on SM-102 LNP Characteristics

Aqueous Phase pHParticle Size (Z-average, nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Rationale
3.0 - 5.0 (Optimal) ~70 - 100< 0.2> 90%At low pH, SM-102 is highly protonated, leading to strong electrostatic interaction with RNA, rapid particle formation, and efficient encapsulation.[4]
> 5.5 Variable, often larger> 0.2Significantly DecreasedAs pH approaches the pKa of SM-102, the lipid is less charged, resulting in weaker interactions with RNA, inefficient condensation, and poor LNP formation.[4]

Note: Absolute values can vary based on lipid ratios, flow rates, and nucleic acid cargo. This table represents general trends.

Key Experimental Protocols

Protocol 1: SM-102 LNP Formulation via Microfluidic Mixing

This protocol describes the standard method for producing SM-102 LNPs using a microfluidic device.

  • Aqueous Phase Preparation:

    • Dissolve the nucleic acid (e.g., mRNA) in a 25-50 mM citrate (B86180) buffer, pH 4.0.[6][11]

    • Ensure the nucleic acid is fully dissolved and the solution is clear. Filter if necessary.

  • Organic Phase Preparation:

    • Dissolve SM-102, DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in 100% ethanol. A common molar ratio is 50:10:38.5:1.5 (SM-102:DSPC:Chol:PEG-Lipid).[11][13]

    • Ensure all lipids are completely dissolved. Gentle warming or vortexing may be required.[13]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system (e.g., NanoAssemblr) with a suitable microfluidic cartridge.

    • Load the aqueous phase and the organic phase into separate syringes.

    • Pump the two phases through the microfluidic mixer at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (FRR), typically 3:1 (Aqueous:Organic).[14]

    • The rapid mixing of the ethanol stream with the acidic aqueous buffer causes a drop in solvent polarity, triggering the self-assembly of the LNP structure with the nucleic acid encapsulated.

  • Purification and Buffer Exchange:

    • Immediately following formation, dilute the LNP solution with a neutral buffer.

    • Purify the LNPs and exchange the buffer from the ethanol/citrate mixture to a final storage buffer (e.g., 1X PBS, pH 7.4). This is typically achieved by dialysis, tangential flow filtration (TFF), or using spin columns.[6][13]

  • Characterization and Storage:

    • Characterize the LNPs for size, PDI (using Dynamic Light Scattering), and encapsulation efficiency (using a RiboGreen assay).

    • Store the final LNP solution at 4°C for short-term use or at -80°C for long-term stability.[2]

Visualizations

pH_Effect_Workflow cluster_prep Phase Preparation cluster_form LNP Formation cluster_post Downstream Processing Aqueous Aqueous Phase (Nucleic Acid in Citrate Buffer pH 4.0) Mixer Microfluidic Mixing Aqueous->Mixer FRR 3:1 Organic Organic Phase (SM-102 & other lipids in Ethanol) Organic->Mixer LNP_acid LNPs Formed (in Ethanol/Citrate) Mixer->LNP_acid Self-Assembly Dialysis Buffer Exchange (Dialysis / TFF) LNP_acid->Dialysis Final_LNP Final LNPs (in PBS pH 7.4) Dialysis->Final_LNP Purification

Endosomal_Escape cluster_blood Bloodstream (pH ~7.4) LNP_neutral LNP with Neutral SM-102 (Surface Charge ~0 mV) endosome endosome LNP_neutral->endosome Endocytosis cytoplasm Cytoplasm (Cargo Release) late_endosome late_endosome endosome->late_endosome pH drops late_endosome->cytoplasm SM-102 Protonated Membrane Disruption Endosomal Escape

References

Validation & Comparative

A Comparative Guide to SM-102 N-oxide as a Reference Standard for Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid development of mRNA-based therapeutics and vaccines has underscored the critical need for well-characterized raw materials and robust analytical methods. Ionizable lipids, such as SM-102, are key components of lipid nanoparticle (LNP) delivery systems. The presence of impurities, such as SM-102 N-oxide, can impact the efficacy and safety of the final product. Therefore, the availability of high-purity reference standards for these impurities is essential for accurate quantification and quality control. This guide provides a comparative overview of the this compound reference standard, its performance in analytical assays, and a comparison with other relevant lipid nanoparticle standards.

Performance Comparison of Ionizable Lipid Reference Standards

The selection of an appropriate reference standard is critical for the development and validation of analytical methods. Key performance indicators for a reference standard include purity, stability, and accurate characterization. While direct comparative studies of different N-oxide reference standards are not extensively published, a comparison can be drawn based on the analytical methodologies used for their characterization and the typical specifications for such standards.

ParameterThis compoundALC-0315 N-oxideDLin-MC3-DMA N-oxide
Purity Typically ≥98% as per commercial suppliers[1]High purity reference material is produced for analytical studies[2]Low-level impurity in DLin-MC3-DMA preparations[3][4]
Analytical Method HPLC-CAD, HPLC-MS[2]HPLC-MSLC-MS with Electron Activated Dissociation (EAD)
Key Identifier Molecular Weight: 726.2 g/mol Detected as [M+H]⁺ at m/z 782.7237Characterized by specific fragment ions in MS/MS
Stability Stable for ≥ 1 year at -20°C in ethanolStability is a critical parameter for LNP formulationsN-oxidation is a known degradation pathway for ionizable lipids
Commercial Availability Available from multiple chemical suppliers as a reference standardAvailable as a custom synthesis or specialized standardOften identified as an impurity in DLin-MC3-DMA batches

Experimental Protocols

Accurate and reproducible analytical methods are paramount for the quality control of lipid nanoparticles. Below are detailed methodologies for the identification and quantification of this compound.

Protocol 1: Identification and Quantification of this compound by HPLC-MS

This method is suitable for the sensitive and specific detection of this compound in the presence of SM-102 and other lipid components.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and the sample containing SM-102 in an appropriate solvent, such as a mixture of methanol (B129727) and water (e.g., 90:10 v/v).

  • Prepare a series of calibration standards by diluting the this compound stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Prepare a quality control (QC) sample from a separate weighing of the reference standard.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system coupled with a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1 v/v).

  • Gradient: A suitable gradient to separate this compound from other components. For example:

    • 0-1 min: 50% B

    • 1-5 min: 50-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 50% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Extracted Ion Chromatogram (EIC) of the [M+H]⁺ ion for this compound (m/z 726.7).

  • Fragmentation Analysis: For structural confirmation, perform MS/MS analysis to obtain characteristic fragment ions.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • The purity of the this compound reference standard should be confirmed by assessing the presence of other peaks in the chromatogram.

Protocol 2: Stability-Indicating Assay for SM-102

This protocol is designed to evaluate the degradation of SM-102 to this compound under stress conditions.

1. Sample Preparation and Stress Conditions:

  • Prepare a solution of SM-102 in a suitable solvent (e.g., ethanol) at a known concentration.

  • Subject aliquots of the solution to various stress conditions:

    • Oxidative Stress: Add a small volume of 3% hydrogen peroxide and incubate at room temperature for 24 hours.

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 48 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 48 hours.

    • Thermal Stress: Incubate at 60°C for 7 days.

    • Photostability: Expose to light (ICH Q1B guidelines) for a defined period.

  • Neutralize the acidic and basic samples before analysis.

  • Prepare an unstressed control sample stored at -20°C.

2. Analysis:

  • Analyze the stressed and control samples using the HPLC-MS method described in Protocol 1.

  • Monitor the chromatograms for the appearance of the this compound peak and a decrease in the SM-102 peak area.

3. Data Analysis:

  • Calculate the percentage of SM-102 degraded and the percentage of this compound formed under each stress condition.

  • This data will establish the stability-indicating nature of the analytical method and provide insights into the degradation pathway of SM-102.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound as a reference standard.

Analytical_Workflow Analytical Workflow for this compound Reference Standard cluster_0 Reference Standard Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing and Reporting prep Weighing and Dissolution cal_curve Calibration Curve Preparation prep->cal_curve qc_prep QC Sample Preparation prep->qc_prep hplc HPLC Separation cal_curve->hplc qc_prep->hplc ms Mass Spectrometry Detection hplc->ms msms MS/MS Fragmentation ms->msms integration Peak Integration ms->integration quant Quantification integration->quant report Certificate of Analysis quant->report

Caption: Analytical workflow for the qualification of this compound reference standard.

Comparison_Flowchart Comparison of Ionizable Lipid N-oxide Reference Standards cluster_sm102 This compound cluster_alc0315 ALC-0315 N-oxide cluster_mc3 DLin-MC3-DMA N-oxide start Select Ionizable Lipid Reference Standard sm102_purity Purity: ≥98% start->sm102_purity alc0315_purity Purity: High start->alc0315_purity mc3_purity Purity: Variable (Impurity) start->mc3_purity sm102_method Method: HPLC-MS/CAD sm102_purity->sm102_method sm102_avail Availability: Commercial sm102_method->sm102_avail alc0315_method Method: HPLC-MS alc0315_purity->alc0315_method alc0315_avail Availability: Custom alc0315_method->alc0315_avail mc3_method Method: LC-MS/EAD mc3_purity->mc3_method mc3_avail Availability: Not Commercial mc3_method->mc3_avail

Caption: Key attributes for comparing ionizable lipid N-oxide reference standards.

References

Navigating the Analytical Maze: A Comparative Guide to Validating SM-102 Purity Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of lipid excipients like SM-102 is a critical step in the development of mRNA-based therapeutics. The choice of analytical method and the rigor of its validation are paramount to guaranteeing the quality, safety, and efficacy of the final drug product. This guide provides an objective comparison of common analytical methods for SM-102 purity assessment, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable technique.

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[1] For purity analysis of a drug substance like SM-102, this involves a comprehensive evaluation of several performance characteristics as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Comparative Analysis of Analytical Methods for SM-102 Purity

The selection of an analytical method for SM-102 purity is often a balance between the desired level of sensitivity, selectivity, and the practicalities of implementation in a quality control environment. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent techniques.

HPLC-Based Methods: CAD vs. ELSD

For molecules like SM-102 that lack a UV chromophore, universal detectors such as the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD) are commonly employed with HPLC.[2][3]

Table 1: Comparison of HPLC-CAD and HPLC-ELSD for Lipid Analysis

Performance ParameterHPLC-CADHPLC-ELSDKey Considerations
Sensitivity High (low ng detection)[4]ModerateCAD is generally more sensitive, allowing for the detection of lower-level impurities.[5]
Dynamic Range Wide (>4 orders of magnitude)Narrower (typically around 2 orders of magnitude)A wider dynamic range is advantageous for simultaneously quantifying the main component (SM-102) and trace impurities.
Linearity Good, with a linear range over approximately two orders of magnitudeNon-linear responseCAD offers a more linear response, simplifying quantification.
Inter-analyte Response More consistent and independent of chemical structureCan be influenced by analyte properties (e.g., refractive index)CAD provides a more uniform response for different lipid structures, which is beneficial for impurity profiling.
Precision Typically <4% RSD for amounts >10 ngAcceptable for routine analysisBoth detectors can offer good precision, but CAD may provide better performance at lower concentrations.
The Power of Mass Spectrometry: LC-MS for Unambiguous Identification

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers unparalleled specificity and sensitivity for the identification and quantification of SM-102 and its impurities. High-resolution mass spectrometry (HRMS) techniques, such as time-of-flight (TOF) and Orbitrap, provide accurate mass measurements that facilitate the confident identification of unknown impurities.

Table 2: Performance Characteristics of LC-MS for SM-102 Analysis

Performance ParameterUPLC-HRAM-MS / LC-Q-TOFKey Considerations
Specificity Very HighMS provides structural information, allowing for unambiguous peak identification and differentiation from potential interferences.
Sensitivity Very High (pg to fmol level)The high sensitivity is crucial for detecting and identifying trace-level impurities and degradation products.
Linearity Excellent (often >4 orders of magnitude)Wide linear range allows for accurate quantification of both SM-102 and its impurities in a single run.
Accuracy & Precision HighWith the use of appropriate internal standards, LC-MS methods can achieve high accuracy and precision.
Impurity Profiling ComprehensiveHRMS enables the elucidation of elemental compositions and fragmentation patterns, facilitating the structural characterization of unknown impurities.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of SM-102 using HPLC-CAD and UPLC-HRAM-MS.

Protocol 1: HPLC-CAD Method for SM-102 Quantification

This protocol is adapted from validated methods for the analysis of lipids in LNP formulations.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Charged Aerosol Detector (CAD)

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).

    • Mobile Phase B: A mixture of organic solvents such as acetonitrile (B52724) and methanol (B129727) (e.g., 80:20 v/v).

    • Gradient: A suitable gradient to separate SM-102 from other lipid components and potential impurities. For example, a linear gradient from 60% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10-20 µL.

  • CAD Settings:

    • Gas: Nitrogen.

    • Pressure: 35-60 psi.

    • Evaporation Temperature: 35-50 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve the SM-102 sample in a suitable organic solvent (e.g., ethanol (B145695) or a mixture of chloroform (B151607) and methanol).

    • Dilute the sample to a concentration within the linear range of the method.

  • Validation Parameters:

    • Linearity: Prepare a series of calibration standards of SM-102 (e.g., 5-250 µg/mL) and inject them in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.

    • Accuracy: Perform recovery studies by spiking a known amount of SM-102 into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

    • Precision:

      • Repeatability: Analyze at least six replicate injections of the same sample and calculate the relative standard deviation (RSD), which should be ≤ 2%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be within acceptable limits.

Protocol 2: UPLC-HRAM-MS Method for SM-102 Purity and Impurity Profiling

This protocol is based on methodologies for the characterization and quantification of lipids in biological matrices and LNP formulations.

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • High-Resolution Accurate-Mass (HRAM) Mass Spectrometer (e.g., Orbitrap or Q-TOF).

  • Chromatographic Conditions:

    • Column: A high-efficiency reversed-phase column suitable for UHPLC (e.g., C18 or C30, 2.1 x 150 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.

    • Gradient: A steep gradient to ensure rapid elution and good peak shape. For example, from 30% to 100% B in 10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 50 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for quantification and data-dependent MS/MS (dd-MS2) for impurity identification.

    • Mass Range: m/z 150-1500.

    • Resolution: ≥ 70,000.

    • Collision Energy: Stepped collision energy for dd-MS2 to obtain comprehensive fragmentation spectra.

  • Sample Preparation:

    • Dissolve the SM-102 sample in an appropriate solvent (e.g., methanol or isopropanol).

    • For quantitative analysis, prepare a calibration curve by spiking known amounts of SM-102 standard into a control matrix.

  • Data Analysis:

    • Process the data using specialized software to identify and quantify SM-102 and its impurities based on accurate mass, retention time, and fragmentation patterns.

    • For impurity identification, use software tools to predict elemental compositions and search databases for potential structures.

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for SM-102 purity, from initial planning to final documentation.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Documentation cluster_conclusion 4. Conclusion define_purpose Define Intended Purpose (Purity Assay) select_method Select Analytical Method (e.g., HPLC-CAD, LC-MS) define_purpose->select_method define_params Define Validation Parameters & Acceptance Criteria select_method->define_params write_protocol Write Validation Protocol define_params->write_protocol specificity Specificity (Interference Check) write_protocol->specificity linearity Linearity (Calibration Curve) specificity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Method Variations) lod_loq->robustness data_analysis Analyze & Process Data robustness->data_analysis compare_criteria Compare Results with Acceptance Criteria data_analysis->compare_criteria investigate_deviations Investigate Deviations compare_criteria->investigate_deviations Deviations? validation_report Prepare Validation Report compare_criteria->validation_report No Deviations investigate_deviations->validation_report method_validated Analytical Method is Validated for Intended Use validation_report->method_validated

References

A Head-to-Head Battle of the Lipids: SM-102 vs. ALC-0315 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of mRNA therapeutics and vaccines, the delivery vehicle is as critical as the mRNA sequence itself. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic mRNA delivery, with the ionizable cationic lipid being the cornerstone of their success. This guide provides a detailed comparative analysis of two of the most clinically advanced ionizable lipids: SM-102, utilized in Moderna's Spikevax vaccine, and ALC-0315, a key component of the Pfizer-BioNTech Comirnaty vaccine.[1][2] This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to select the appropriate lipid for their specific application.

Overview and Mechanism of Action

At physiological pH (around 7.4), both SM-102 and ALC-0315 are neutrally charged, which minimizes interactions with blood components and reduces toxicity.[3][4] Upon cellular uptake into the acidic environment of the endosome (pH 5.0-6.5), the tertiary amine groups of these lipids become protonated, leading to a positive charge.[5] This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated mRNA to be released into the cytoplasm where it can be translated into the therapeutic protein.

mRNA_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Cellular Interior cluster_endosome Endosome (Acidic pH) LNP LNP with Neutral Ionizable Lipid Protonated_LNP LNP Protonation (Positive Charge) LNP->Protonated_LNP Endocytosis mRNA_Release mRNA Release Protonated_LNP->mRNA_Release Endosomal Escape Cytoplasm Cytoplasm mRNA_Release->Cytoplasm mRNA Translation Protein Translation (Ribosomes) Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein

Caption: General mechanism of LNP-mediated mRNA delivery and endosomal escape.

Physicochemical and Formulation Properties

The physicochemical properties of the ionizable lipid influence the characteristics of the final LNP formulation, such as particle size, stability, and encapsulation efficiency. Both lipids are formulated with helper lipids, including a phospholipid (DSPC), cholesterol, and a PEGylated lipid, to form the final LNP structure.

PropertySM-102ALC-0315
IUPAC Name heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoate[(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate)
pKa ~6.7~6.09
Typical Particle Size 70-100 nm70-100 nm
Typical Polydispersity Index (PDI) < 0.2< 0.2
Typical mRNA Encapsulation Efficiency >90%>90%

Comparative Performance Data

Direct comparative studies have been conducted to evaluate the efficacy of LNPs formulated with either SM-102 or ALC-0315.

In Vitro Transfection Efficiency

In vitro results can vary depending on the cell type used. However, a recurring observation is that SM-102 often demonstrates superior protein expression in various immortalized and primary immune cell lines compared to ALC-0315. One study found that SM-102 induced significantly higher protein expression than other formulations in immortalized and immune cells.

In Vivo Protein Expression & Immunogenicity

In vivo studies in mice provide a more clinically relevant comparison.

Performance MetricSM-102 LNPALC-0315 LNPKey Findings
Luciferase Expression (Intramuscular) Higher ExpressionLower ExpressionSM-102 demonstrated moderately more efficient mRNA delivery and higher luciferase expression in mice after intramuscular injection.
Total Luciferase Signal (28 Days) HighHighBoth SM-102 and ALC-0315 LNPs resulted in significantly higher protein expression in vivo compared to other lipids, with no significant difference between the two.
Antibody Generation Strong ResponseStrong ResponseBoth lipids induced robust and significant anti-luciferase antibody titers, with no significant difference between the two groups, indicating a potent Th1-biased immune response.
LNP Stability (at 4 °C) More StableLess StableSM-102 LNPs exhibited better long-term stability when stored at 4 °C compared to ALC-0315 LNPs.

These findings suggest that while in vitro performance can differ, both lipids are highly potent in vivo, achieving high levels of protein expression and eliciting strong immune responses. SM-102 may offer an advantage in terms of initial expression levels and stability.

Experimental Protocols

Reproducible formulation and characterization are key to successful LNP development.

LNP Formulation via Microfluidic Mixing

This method allows for rapid and controlled mixing of the lipid and mRNA components to produce uniform LNPs.

LNP_Formulation_Workflow Aqueous_Phase mRNA in Aqueous Citrate (B86180) Buffer (pH 4.0) Microfluidic_Mixer Rapid Microfluidic Mixing Aqueous_Phase->Microfluidic_Mixer Lipid_Phase Lipids in Ethanol (B145695) (SM-102 or ALC-0315, DSPC, Cholesterol, PEG-Lipid) Lipid_Phase->Microfluidic_Mixer Dialysis Dialysis / TFF (Buffer exchange to PBS, pH 7.4) Microfluidic_Mixer->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Final_LNPs Characterized mRNA-LNPs Sterilization->Final_LNPs

Caption: Standard workflow for producing mRNA-LNPs using a microfluidic device.

Methodology:

  • Solution Preparation : Prepare a lipid stock solution by dissolving the ionizable lipid (SM-102 or ALC-0315), DSPC, cholesterol, and a PEGylated lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). Prepare a separate solution of mRNA in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 3-4).

  • Mixing : Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly combine the ethanolic lipid solution and the aqueous mRNA solution at a defined flow rate ratio (typically 3:1 aqueous to ethanol).

  • Purification : The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. Tangential flow filtration (TFF) can be used for larger scales.

  • Sterilization : The final LNP formulation is sterile-filtered through a 0.22 µm filter and stored at 4°C.

Key Characterization Assays
ParameterMethodPurpose
Particle Size and Polydispersity Dynamic Light Scattering (DLS)To measure the mean hydrodynamic diameter and the breadth of the size distribution of the LNPs.
mRNA Encapsulation Efficiency RiboGreen AssayA fluorescence-based assay to quantify the percentage of mRNA successfully encapsulated within the LNPs.
Zeta Potential Laser Doppler ElectrophoresisTo measure the surface charge of the LNPs, which is indicative of stability and cellular interaction.

Conclusion for Researchers

Both SM-102 and ALC-0315 are exceptionally potent ionizable lipids that have been clinically validated for mRNA delivery.

  • SM-102 may offer advantages in terms of higher in vitro transfection efficiency, slightly better in vivo expression upon intramuscular delivery, and enhanced stability at refrigerated temperatures. This makes it an excellent candidate for vaccines and therapeutics where maximizing protein expression and ensuring a stable product profile are paramount.

  • ALC-0315 demonstrates robust in vivo performance and immunogenicity comparable to SM-102, validating its use in a highly successful commercial vaccine. Its high efficacy makes it a strong choice for applications where rapid and potent immune activation is the primary goal.

The choice between these two lipids may ultimately depend on the specific therapeutic application, desired expression kinetics, stability requirements, and intellectual property landscape. The data suggests that while there are measurable differences, both lipids represent the pinnacle of current LNP technology for mRNA delivery.

References

A Comparative Guide to Ionizable Lipids: SM-102 vs. MC3 and cKK-E12 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal ionizable lipid is a critical step in the formulation of lipid nanoparticles (LNPs) for mRNA-based therapeutics and vaccines. This guide provides an objective comparison of three prominent ionizable lipids: SM-102, DLin-MC3-DMA (MC3), and cKK-E12, supported by experimental data on their performance, physicochemical properties, and formulation protocols.

This document delves into the structural and functional nuances of these lipids, offering a side-by-side look at their efficacy in mRNA delivery, safety profiles, and the experimental methodologies used for their evaluation.

At a Glance: Key Performance and Physicochemical Properties

The efficacy of an ionizable lipid is multifactorial, depending on its chemical structure, pKa, and how it interacts with other components in the LNP formulation. The following tables summarize key quantitative data for SM-102, MC3, and cKK-E12.

Physicochemical Properties
PropertySM-102DLin-MC3-DMA (MC3)cKK-E12
Apparent pKa 6.68 - 6.7[1][2]6.44[3][4]~6.5
Molecular Weight ( g/mol ) 710.17[1]642.09993.62
CAS Number 2089251-47-61224606-06-71432494-65-9
Chemical Structure Features Contains biodegradable ester bonds.Contains biodegradable ester bonds.Four lipid tails and a diketopiperazine core-based head.
In Vivo Performance and LNP Characteristics
ParameterSM-102 based LNPMC3 based LNPcKK-E12 based LNP
Particle Size (nm) ~75.5 - 100~100 - 120~88.2 - 150
mRNA Encapsulation Efficiency >95%~90%>95%
In Vivo Protein Expression HighModerateHigh
Immunogenicity Lower inflammatory response compared to cKK-E12.-Stronger inflammatory response (higher IL-6, IFN-γ, MCP-1) compared to SM-102.

Delving Deeper: Experimental Insights

The comparative performance of these ionizable lipids is best understood through the lens of specific experimental findings.

In Vivo Efficacy Comparison

A study directly comparing LNPs formulated with SM-102, and cKK-E12 for the delivery of Firefly Luciferase (Fluc) mRNA in BALB/c mice revealed significant differences in protein expression. While all formulations exhibited high mRNA encapsulation efficiency of over 95%, the in vivo results varied. LNPs formulated with SM-102 demonstrated approximately 60% higher mean bioluminescence compared to those with cKK-E12. In terms of immunogenicity, cKK-E12 LNPs triggered a more potent inflammatory response, characterized by higher production of IL-6, IFN-γ, and MCP-1, as compared to SM-102. Interestingly, this heightened inflammatory response correlated with a higher neutralizing antibody titer in the context of a SARS-CoV-2 vaccine model.

Another study comparing SM-102 and MC3-based LNPs for intravenous delivery of human ACE2 mRNA in mice showed that at a 6:1 N/P ratio, the MC3-based LNP resulted in a slightly higher, though not statistically significant, overall reporter gene expression (RLU) than the SM-102 formulation. Both formulations had similar particle sizes of around 100 nm and encapsulation efficiencies of approximately 90%.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of typical experimental protocols for LNP formulation and in vivo evaluation.

Lipid Nanoparticle (LNP) Formulation

The formulation of LNPs typically involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA. Microfluidic mixing is a common and reproducible method.

1. Preparation of Lipid Stock Solutions:

  • The ionizable lipid (SM-102, MC3, or cKK-E12), helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) are dissolved in absolute ethanol (B145695) to create individual stock solutions.

2. Preparation of the Ethanolic Lipid Mixture:

  • The individual lipid stock solutions are combined in a specific molar ratio to form the final lipid mixture in ethanol. A commonly used molar ratio for SM-102 and MC3 formulations is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

3. Preparation of the Aqueous mRNA Solution:

  • The mRNA is diluted in an acidic buffer, typically a 10-50 mM sodium acetate (B1210297) or citrate (B86180) buffer with a pH of 3-5. The acidic pH ensures the protonation of the ionizable lipid's amine group, facilitating its interaction with the negatively charged mRNA backbone.

4. LNP Formation via Microfluidic Mixing:

  • The ethanolic lipid solution and the aqueous mRNA solution are loaded into separate syringes and driven through a microfluidic mixing device. The rapid mixing at a controlled flow rate ratio (typically 3:1 aqueous to organic) leads to the self-assembly of the LNPs.

5. Downstream Processing:

  • The resulting LNP solution is then dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. The LNPs can then be sterile-filtered and concentrated if necessary.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_mixing LNP Assembly cluster_purification Purification Lipids Ionizable Lipid (SM-102, MC3, or cKK-E12) + Helper Lipids Lipid_Mix Ethanolic Lipid Mixture Lipids->Lipid_Mix Ethanol Ethanol Ethanol->Lipid_Mix Mixing Microfluidic Mixing Lipid_Mix->Mixing mRNA mRNA mRNA_Solution Aqueous mRNA Solution mRNA->mRNA_Solution Buffer Acidic Buffer (pH 3-5) Buffer->mRNA_Solution mRNA_Solution->Mixing Dialysis Dialysis vs. PBS Mixing->Dialysis Filtering Sterile Filtration Dialysis->Filtering Final_LNP Final LNP Formulation Filtering->Final_LNP

Lipid Nanoparticle (LNP) Formulation Workflow.
In Vivo mRNA Delivery and Efficacy Assessment

The evaluation of LNP efficacy in vivo often involves administering the formulated LNPs to animal models and measuring the expression of a reporter protein, such as Firefly Luciferase (Fluc).

1. Animal Model and Administration:

  • BALB/c or C57BL/6 mice are commonly used animal models.

  • LNPs encapsulating the reporter mRNA (e.g., Fluc mRNA) are diluted in a sterile buffer like PBS and administered via various routes, including intravenous (i.v.), intramuscular (i.m.), or subcutaneous (s.c.) injection.

2. Bioluminescence Imaging (for Luciferase Reporter):

  • At specific time points post-injection (e.g., 6, 24, 48 hours), the mice are anesthetized.

  • A D-luciferin substrate solution is administered intraperitoneally.

  • The mice are then placed in an in vivo imaging system (IVIS) to detect and quantify the bioluminescent signal produced by the luciferase enzyme. The intensity of the signal correlates with the level of protein expression.

3. Data Analysis:

  • The bioluminescent signal is quantified as total flux (photons/second) in specific regions of interest (e.g., the whole body, liver, or injection site).

InVivo_Workflow LNP_Prep LNP-mRNA Formulation Injection Animal Injection (e.g., i.v., i.m.) LNP_Prep->Injection Time_Points Incubation (Various Time Points) Injection->Time_Points Substrate_Admin D-luciferin Administration Time_Points->Substrate_Admin Imaging In Vivo Imaging (IVIS) Substrate_Admin->Imaging Data_Analysis Quantification of Protein Expression Imaging->Data_Analysis

In Vivo mRNA Delivery and Efficacy Assessment Workflow.

Mechanism of Action: From Injection to Protein Expression

The journey of an mRNA molecule encapsulated within an LNP from the point of injection to the production of the desired protein is a multi-step process heavily influenced by the properties of the ionizable lipid.

  • Neutral at Physiological pH: In the bloodstream (pH ~7.4), ionizable lipids like SM-102 and MC3 are nearly neutral. This is a crucial feature that reduces non-specific interactions with blood components and cell membranes, thereby minimizing toxicity and prolonging circulation time.

  • Cellular Uptake: LNPs are primarily taken up by cells through endocytosis.

  • Endosomal Escape: Once inside the endosome, the environment becomes increasingly acidic. This drop in pH protonates the tertiary amine headgroup of the ionizable lipid, giving it a positive charge. This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the mRNA payload into the cytoplasm. The cone-like shape adopted by some protonated ionizable lipids is thought to promote this transition from a bilayer to an inverted hexagonal phase, aiding in endosomal escape.

  • Translation and Biodegradation: In the cytoplasm, the mRNA is translated by the cellular machinery to produce the encoded protein. Importantly, ionizable lipids like SM-102 and MC3 contain biodegradable ester bonds. These bonds are hydrolyzed by cellular enzymes, leading to the breakdown of the lipid into smaller, more easily cleared components, which enhances the safety profile of the delivery system.

Mechanism_of_Action cluster_extracellular Extracellular Space (pH ~7.4) cluster_cellular Cellular Uptake cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm LNP_Neutral LNP with Neutral Ionizable Lipid Endocytosis Endocytosis LNP_Neutral->Endocytosis LNP_Charged Protonation of Ionizable Lipid (+ charge) Endocytosis->LNP_Charged Membrane_Destabilization Endosomal Membrane Destabilization LNP_Charged->Membrane_Destabilization mRNA_Release mRNA Release Membrane_Destabilization->mRNA_Release Translation mRNA Translation mRNA_Release->Translation Lipid_Degradation Lipid Biodegradation (Ester Hydrolysis) mRNA_Release->Lipid_Degradation Protein_Expression Protein Expression Translation->Protein_Expression

Mechanism of LNP-mediated mRNA Delivery.

Conclusion

The choice between SM-102, MC3, and cKK-E12 will depend on the specific application, desired therapeutic outcome, and acceptable safety profile. SM-102 has demonstrated high transfection efficiency and a favorable inflammatory profile in several studies, making it a strong candidate for vaccine applications. MC3 has a well-established track record in siRNA delivery and also shows promise for mRNA. cKK-E12, while potent in eliciting an immune response, may be associated with a higher inflammatory profile.

The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the selection and application of ionizable lipids for their mRNA delivery platforms. Further optimization of LNP formulations, including the molar ratios of lipid components and the lipid-to-mRNA ratio, is often necessary to achieve maximal efficacy for a specific mRNA therapeutic.

References

A Head-to-Head Comparison: Novel Ionizable Lipids Versus the Benchmark SM-102 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of mRNA therapeutics, the composition of lipid nanoparticle (LNP) delivery systems is a critical determinant of both efficacy and safety. For years, the ionizable lipid SM-102 has been a cornerstone of commercially successful mRNA vaccines. However, the quest for enhanced performance has spurred the development of novel ionizable lipids designed to offer superior transfection efficiency, improved safety profiles, and targeted delivery. This guide provides a detailed comparison of emerging ionizable lipids against the established SM-102, supported by experimental data from recent studies.

Physicochemical Properties: A Comparative Analysis

The foundational characteristics of LNPs, including particle size, polydispersity index (PDI), and zeta potential, are pivotal for their biological activity. A recent study introduced ARV-T1, a novel ionizable lipid with a cholesterol moiety in its tail, and compared its LNP formulations to those containing SM-102. The data reveals that ARV-T1 LNPs exhibit a smaller particle size, lower PDI, and a higher absolute zeta potential, characteristics often associated with improved stability and cellular uptake.[1][2][3]

PropertyARV-T1 LNPSM-102 LNPReference
Particle Size (nm)Smaller than SM-102 LNPs-[1][2]
Polydispersity Index (PDI)Lower than SM-102 LNPs-
Zeta Potential (mV)-10 mV-5 mV
Encapsulation Efficiency>90% (slightly higher than SM-102)>90%
Apparent pKa6.736.7

Another novel lipid, iso-A11B5C1, was designed for muscle-selective mRNA delivery and also demonstrated a lower pKa compared to SM-102. This lower pKa may contribute to its distinct in vivo behavior.

In Vitro Performance: Transfection Efficiency

The primary function of an LNP is to efficiently deliver its mRNA cargo into the cytoplasm of target cells to enable protein translation. In vitro assays are crucial for the initial screening and characterization of novel lipids.

When tested in HEK293T cells, LNPs formulated with ARV-T1 demonstrated significantly more efficient mRNA delivery compared to those formulated with SM-102. In contrast, a separate study found that while SM-102-based LNPs were efficiently taken up by immune cells, they were superior in inducing protein expression and antigen-specific T cell proliferation compared to LNPs containing other clinically approved lipids like Dlin-MC3-DMA and ALC-0315. This highlights that performance can be cell-type dependent. The muscle-selective lipid, iso-A11B5C1, showed lower transfection efficiency in HepG2 cells and splenocytes compared to SM-102, which was attributed to its lower pKa.

In Vivo Efficacy: Protein Expression and Biodistribution

Ultimately, the true test of a novel ionizable lipid lies in its in vivo performance. Studies in animal models provide critical insights into delivery efficiency, protein expression levels, and biodistribution.

LNPs formulated with ARV-T1 encapsulating firefly luciferase mRNA showed significantly higher and more sustained protein expression in mice compared to SM-102 LNPs, as measured by in vivo imaging. Furthermore, when used in a vaccine model, ARV-T1 LNPs induced a more than 10-fold higher potency in generating SARS-CoV-2 spike protein binding antibodies and neutralizing antibodies in mice compared to SM-102 LNPs.

In a different approach, the iso-A11B5C1 LNP formulation was optimized to achieve comparable in vivo muscle transfection to SM-102. Remarkably, biodistribution studies revealed that iso-A11B5C1 LNP transfection was restricted to muscle tissue, whereas SM-102 LNPs showed significant off-target transfection in the liver and spleen. This demonstrates the potential for novel lipids to achieve tissue-specific delivery.

Experimental Protocols

The following are summarized methodologies for the key experiments cited in the comparison of these ionizable lipids.

LNP Formulation

Lipid nanoparticles are typically formed by the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA.

  • Lipid Stock Preparation : The ionizable lipid (e.g., SM-102, ARV-T1), helper lipids (e.g., DSPC, DOPE), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) are dissolved in ethanol (B145695) to create a lipid stock solution. The molar ratios of these components are critical and are often optimized for specific applications. A common molar ratio for SM-102 formulations is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG2000).

  • mRNA Preparation : The mRNA is diluted in an acidic aqueous buffer, such as a citrate (B86180) or acetate (B1210297) buffer at a pH of 4.0-5.0.

  • Mixing : The lipid-ethanol solution is rapidly mixed with the mRNA-aqueous solution at a defined ratio (e.g., 1:3 volume ratio of organic to aqueous). This can be achieved using methods like pipette mixing, vortexing, or a microfluidic device.

  • Downstream Processing : The resulting LNP solution is typically dialyzed against PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA. The final formulation is then sterile-filtered.

In Vitro Transfection Assay
  • Cell Culture : Adherent cell lines (e.g., HEK293T, HepG2, A549) are seeded in multi-well plates and allowed to adhere overnight.

  • LNP Treatment : The mRNA-LNPs are diluted in a complete cell culture medium and added to the cells.

  • Incubation : Cells are incubated with the LNPs for a specified period (e.g., 24-48 hours) to allow for cellular uptake and protein expression.

  • Quantification of Protein Expression : If the mRNA encodes a reporter protein like enhanced Green Fluorescent Protein (eGFP) or luciferase, protein expression can be quantified. eGFP expression is often measured by flow cytometry or fluorescence microscopy, while luciferase activity is measured using a luminometer.

In Vivo mRNA Delivery and Efficacy Studies
  • Animal Models : Mice (e.g., BALB/c, C57BL/6) are commonly used for in vivo studies.

  • Administration : mRNA-LNPs are administered to the animals, typically via intravenous or intramuscular injection.

  • In Vivo Imaging : If the mRNA encodes a bioluminescent reporter like firefly luciferase, protein expression can be monitored non-invasively over time using an in vivo imaging system.

  • Biodistribution Analysis : To determine the tissue distribution of mRNA delivery, major organs (e.g., liver, spleen, muscle) are harvested at specific time points post-injection. Reporter protein activity can then be measured in tissue homogenates.

  • Immunogenicity Studies (for vaccines) : For vaccine applications, blood samples are collected to measure antibody titers (e.g., via ELISA), and splenocytes can be isolated to assess T-cell responses.

Visualizing the Path to Protein Expression

The following diagrams illustrate the key processes involved in LNP-mediated mRNA delivery and the experimental workflow for comparing different ionizable lipids.

mRNA_LNP_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment LNP Lipid Nanoparticle (LNP) (Neutral Surface Charge) endocytosis Endocytosis LNP->endocytosis Cellular Uptake endosome Endosome (Acidifying) endocytosis->endosome escape Endosomal Escape endosome->escape Ionizable Lipid Protonation (pH < 6.5) cytoplasm Cytoplasm escape->cytoplasm mRNA Release translation mRNA Translation (Ribosome) cytoplasm->translation protein Protein Expression translation->protein

LNP-mediated mRNA delivery pathway.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing lipid_prep Prepare Lipid Stocks (Novel Lipid vs. SM-102) mixing Microfluidic Mixing lipid_prep->mixing mrna_prep Prepare mRNA in Aqueous Buffer mrna_prep->mixing characterization Physicochemical Characterization (Size, PDI, Zeta, pKa) mixing->characterization transfection Transfection with LNPs characterization->transfection injection Animal Injection (e.g., IV, IM) characterization->injection cell_culture Cell Seeding (e.g., HEK293T) cell_culture->transfection assay_vitro Quantify Reporter Protein Expression (e.g., Luciferase Assay) transfection->assay_vitro assay_vitro->injection Proceed if promising imaging In Vivo Imaging (Bioluminescence) injection->imaging biodistribution Biodistribution Analysis (Organ Harvest) injection->biodistribution efficacy Efficacy Readout (e.g., Antibody Titer) injection->efficacy

Workflow for comparing novel lipids to SM-102.

References

A Comparative Guide to the Immunogenicity of Cationic Lipids in mRNA Delivery: SM-102 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The advent of mRNA vaccines has spotlighted the critical role of delivery systems, with lipid nanoparticles (LNPs) emerging as the clinical standard. At the heart of these LNPs are ionizable cationic lipids, which are pivotal for encapsulating mRNA and facilitating its entry into cells. However, these lipids are not inert carriers; they can significantly influence the immunogenicity of the vaccine, a crucial factor in vaccine efficacy and safety. This guide provides a comparative analysis of the immunogenicity of SM-102, a key component in the Moderna COVID-19 vaccine, against other widely used cationic lipids such as ALC-0315 (Pfizer-BioNTech COVID-19 vaccine) and DLin-MC3-DMA (the first FDA-approved LNP-based therapeutic, Onpattro).

Comparative Immunogenicity: Data Overview

The immunogenicity of LNP formulations is a multifaceted issue, encompassing humoral (antibody) and cellular (T-cell) responses, as well as the induction of innate immunity. The choice of cationic lipid is a primary determinant of these outcomes.

Humoral and Cellular Immune Responses

Studies have consistently shown that both SM-102 and ALC-0315 are highly effective at inducing robust immune responses. In mice, mRNA-LNP vaccines formulated with either SM-102 or ALC-0315 were found to be the most potent and immunogenic compared to other formulations like those containing KC2.[1][2][3][4]

One comparative study assessing anti-spike IgG responses in mice found that ALC-0315 and SM-102 LNPs induced the strongest responses, with ALC-0315 showing slightly higher IgG reactivity by day 14.[5] In the same study, neutralizing antibody titers were highest in the ALC-0315 group, followed closely by the SM-102 group. Another study concluded that while both ALC-0315 and DLin-MC3-DMA (MC3) exhibited good stability and immunogenicity, the ALC-0315-based mRNA-LNP vaccine demonstrated higher efficacy in both humoral and cellular immune responses compared to MC3. Specifically, mice immunized with the ALC-0315-LNP vaccine showed higher levels of IgG and its subclasses, along with enhanced activation of dendritic cells and T cells in draining lymph nodes.

The route of administration can also influence the type of immune response. For instance, LNPs containing DLin-MC3-DMA administered intramuscularly in mice led to a Th1-biased cellular immune response, which is generally desired for vaccines against intracellular pathogens. However, a Th2-biased antibody response was observed when the same LNP formulation was injected subcutaneously.

Cationic LipidKey Immunogenicity FindingsReference
SM-102 - Potent and immunogenic, comparable to ALC-0315.- Induces strong anti-spike IgG responses, slightly lower than ALC-0315 in one study.- Superior to ALC-0315 in inducing protein expression and antigen-specific T cell proliferation in in-vitro studies with mouse primary bone marrow dendritic cells.
ALC-0315 - Highly potent and immunogenic.- Elicited the highest neutralizing antibody titers in a comparative study with SM-102 and DODMA.- Showed higher efficacy in humoral and cellular immune responses compared to DLin-MC3-DMA.
DLin-MC3-DMA - Induces a Th1-biased cellular immune response when administered intramuscularly.- Subcutaneous administration can lead to a Th2-biased antibody response.- Less effective at inducing humoral and cellular immune responses compared to ALC-0315.
DOTAP - Incorporation of 5% DOTAP into ALC-0315-based LNPs enhanced total IgG responses after the prime dose in mice.
Innate Immune Activation

The intrinsic adjuvant activity of LNPs is largely attributed to the activation of innate immune pathways. Ionizable lipids can be recognized by intracellular pattern-recognition receptors. For example, LNPs containing SM-102 have been shown to potently activate the NLRP3 inflammasome pathway, leading to the release of pro-inflammatory cytokines such as IL-1β. This innate immune stimulation is crucial for initiating and shaping the subsequent adaptive immune response. In contrast, LNPs formulated with DLin-MC3-DMA were found to be less potent at stimulating IL-1β release.

Experimental Protocols

The assessment of LNP immunogenicity involves a series of in vitro and in vivo experiments. Below are generalized methodologies based on published studies.

LNP Formulation
  • Lipid Preparation : The cationic lipid (e.g., SM-102), DSPC, cholesterol, and a PEG-lipid are dissolved in ethanol (B145695).

  • mRNA Preparation : The mRNA encoding the antigen of interest is diluted in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing : The lipid-ethanol solution and the mRNA-aqueous solution are mixed using a microfluidic device (e.g., NanoAssemblr). The rapid mixing leads to the self-assembly of LNPs with encapsulated mRNA.

  • Purification and Characterization : The resulting LNP suspension is dialyzed against a storage buffer (e.g., PBS) to remove ethanol and non-encapsulated mRNA. The LNPs are then characterized for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Immunogenicity Studies in Mice
  • Animal Model : BALB/c or C57BL/6 mice are commonly used.

  • Immunization : Mice are immunized via intramuscular injection with a defined dose of the mRNA-LNP vaccine. A control group receiving a placebo (e.g., empty LNPs or buffer) is included.

  • Sample Collection : Blood samples are collected at various time points (e.g., days 14, 28, 42) to assess antibody responses. Spleens and draining lymph nodes may be harvested at the end of the study to analyze cellular immune responses.

  • Antibody Titer Measurement (ELISA) :

    • ELISA plates are coated with the recombinant antigen.

    • Serially diluted serum samples from immunized mice are added to the plates.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes mouse IgG is added.

    • A substrate is added, and the resulting colorimetric change is measured to quantify antigen-specific IgG titers. IgG1 and IgG2a subclasses can be measured to assess the Th1/Th2 bias of the immune response.

  • Neutralizing Antibody Assay :

    • Serum samples are heat-inactivated and serially diluted.

    • The diluted serum is incubated with a known amount of live virus or pseudovirus.

    • The mixture is then added to cells susceptible to viral infection.

    • The neutralization titer is determined as the highest serum dilution that inhibits a certain percentage (e.g., 50%) of infection.

  • T-cell Response Analysis (ELISpot or Intracellular Cytokine Staining) :

    • Splenocytes or lymphocytes from draining lymph nodes are isolated.

    • The cells are restimulated in vitro with the specific antigen.

    • ELISpot assays can be used to quantify the number of antigen-specific, cytokine-secreting T cells (e.g., IFN-γ for Th1 response).

    • Alternatively, intracellular cytokine staining followed by flow cytometry can be used to identify and quantify different T-cell subsets (e.g., CD4+, CD8+) producing specific cytokines.

Visualizing Experimental Workflows and Pathways

To better understand the processes involved in assessing immunogenicity, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.

G cluster_formulation LNP Formulation cluster_invivo In Vivo Immunogenicity Assessment Lipids Cationic Lipid, DSPC, Cholesterol, PEG-Lipid (in Ethanol) Mixer Microfluidic Mixing Lipids->Mixer mRNA mRNA in Aqueous Buffer mRNA->Mixer LNP mRNA-LNP Formulation Mixer->LNP Immunization Intramuscular Injection in Mice LNP->Immunization Blood Blood Collection (Serum) Immunization->Blood Spleen Spleen/Lymph Node Harvesting Immunization->Spleen ELISA Antigen-Specific Antibody Titer (ELISA) Blood->ELISA Tcell T-cell Response (ELISpot/Flow Cytometry) Spleen->Tcell

Caption: A generalized workflow for the formulation and in vivo immunogenicity assessment of mRNA-LNP vaccines.

G cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) LNP mRNA-LNP Endosome Endosome LNP->Endosome Endocytosis mRNA_release mRNA Release (Endosomal Escape) Endosome->mRNA_release TLR TLR7/8 Endosome->TLR Translation mRNA Translation mRNA_release->Translation MyD88 MyD88 TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Antigen Antigen Production Translation->Antigen MHC Antigen Presentation (MHC Class I & II) Antigen->MHC T_cell_activation T-cell Activation MHC->T_cell_activation

Caption: Simplified signaling pathway for innate and adaptive immune activation by mRNA-LNPs within an antigen-presenting cell.

References

A Comparative Guide to the Validation of SM-102 LNP Characterization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical methods for the characterization of SM-102 lipid nanoparticles (LNPs). It includes supporting experimental data, detailed methodologies for critical experiments, and visual workflows to aid in the validation of these essential assays. The accurate characterization of LNPs is a critical quality attribute that ensures their safety, efficacy, and reproducibility in therapeutic applications.

Comparison of Key SM-102 LNP Characterization Assays

The primary characteristics of SM-102 LNPs that require rigorous validation are particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency. The following tables summarize the performance of common analytical techniques used to measure these attributes and compare SM-102 LNPs with an alternative formulation, ALC-0315 LNPs.

Table 1: Performance Comparison of Particle Size and Polydispersity Index (PDI) Assays
ParameterDynamic Light Scattering (DLS)Nanoparticle Tracking Analysis (NTA)
Principle Measures the fluctuation of scattered light intensity due to the Brownian motion of particles.Visualizes and tracks the Brownian motion of individual particles to determine their size.
Resolution Lower resolution, provides an intensity-weighted average size (Z-average).[1]Higher resolution, provides a number-weighted size distribution.[2]
Polydispersity Less sensitive to small subpopulations.[2]Capable of detecting distinct subpopulations in a polydisperse sample.
Concentration Less sensitive to sample concentration.Can provide an estimation of particle concentration.
SM-102 LNP Data Size: ~75-90 nm, PDI: <0.2Size: Consistent with DLS, can reveal minor populations.
Alternative (ALC-0315 LNP) Size: ~80-100 nm, PDI: <0.2Size: Consistent with DLS, can resolve different populations.
Table 2: Performance Comparison of Zeta Potential Assays
ParameterElectrophoretic Light Scattering (ELS)
Principle Measures the velocity of charged particles in an electric field. The scattered light from the moving particles is measured to determine their electrophoretic mobility and, consequently, their zeta potential.
SM-102 LNP Data Near-neutral to slightly positive zeta potential.
Alternative (ALC-0315 LNP) Slightly negative zeta potential.
Table 3: Performance Comparison of mRNA Encapsulation Efficiency Assays
ParameterQuant-iT RiboGreen AssayCapillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF)
Principle A fluorescent dye (RiboGreen) intercalates with RNA, causing a significant increase in fluorescence. The difference in fluorescence before and after LNP lysis with a detergent (e.g., Triton X-100) is used to calculate encapsulation efficiency.Separates free mRNA from intact LNPs based on size and charge. The amount of free and total mRNA (after lysis) is quantified by fluorescence.
Throughput High-throughput, suitable for plate-based assays.Lower throughput, more suitable for detailed characterization.
Accuracy Can be influenced by interactions between the dye and LNP components.Provides a direct measurement of free and encapsulated mRNA, potentially offering higher accuracy.
SM-102 LNP Data >90% encapsulation efficiency.Correlates well with the RiboGreen assay, showing >90% encapsulation.
Alternative (ALC-0315 LNP) >95% encapsulation efficiency.Consistent results with the RiboGreen assay.
Table 4: Performance Comparison of Lipid Purity and Composition Assays
ParameterHigh-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Principle Separates lipid components based on their physicochemical properties using a reverse-phase column. The eluted lipids are nebulized, and the charged aerosol particles are detected, providing a mass-proportional response.
Validation The method can be validated for accuracy, precision, linearity, and robustness according to ICH guidelines.
Linearity Good linearity (R² > 0.99) is achievable for SM-102 and other lipid components.
Accuracy High accuracy with recovery rates typically between 80% and 120%.
Precision High precision with RSD values generally less than 10%.

Experimental Protocols

Detailed methodologies for the key characterization assays are provided below.

Particle Size and Polydispersity Index (PDI) Measurement by DLS
  • Sample Preparation: Dilute the SM-102 LNP suspension with 1x PBS (pH 7.4) to a suitable concentration to achieve a scattering intensity within the instrument's linear range.

  • Instrument Setup: Use a Malvern Zetasizer or similar instrument. Set the temperature to 25°C.

  • Measurement:

    • Equilibrate the sample in the instrument for at least 60 seconds.

    • Perform at least three replicate measurements.

    • Analyze the data using the instrument's software to obtain the Z-average diameter and PDI.

Zeta Potential Measurement by ELS
  • Sample Preparation: Dilute the SM-102 LNP suspension with deionized water or a low ionic strength buffer to minimize the effects of buffer salts on the measurement.

  • Instrument Setup: Use a Malvern Zetasizer or a similar instrument equipped with a zeta potential cell. Set the temperature to 25°C.

  • Measurement:

    • Load the sample into the folded capillary cell, ensuring no air bubbles are present.

    • Perform the measurement in triplicate.

    • The instrument software will calculate the zeta potential from the electrophoretic mobility using the Smoluchowski equation.

mRNA Encapsulation Efficiency by Quant-iT RiboGreen Assay
  • Reagent Preparation:

    • Prepare a 1% Triton X-100 solution in nuclease-free water.

    • Prepare a RiboGreen working solution by diluting the stock reagent 1:200 in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5). Protect from light.

    • Prepare a standard curve of the free mRNA in TE buffer.

  • Assay Procedure:

    • In a 96-well black plate, add two sets of the LNP sample.

    • To one set of wells (for total RNA), add the 1% Triton X-100 solution to a final concentration of 0.1% to lyse the LNPs. Incubate for 10 minutes at 37°C.

    • To the second set of wells (for free RNA), add TE buffer.

    • Add the RiboGreen working solution to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.

  • Calculation:

    • Determine the concentration of total RNA and free RNA from the standard curve.

    • Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100.

Lipid Composition and Purity by HPLC-CAD
  • Sample Preparation: Disrupt the LNP structure by diluting the sample in a mixture of methanol (B129727) and chloroform (B151607) (1:1 v/v) to solubilize the lipids.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile/isopropanol).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detector: Charged Aerosol Detector (CAD).

  • Analysis:

    • Inject the prepared sample.

    • Identify and quantify each lipid (SM-102, DSPC, cholesterol, PEG-lipid) based on the retention time and peak area relative to a standard curve for each lipid.

    • Assess purity by identifying any unexpected peaks.

Mandatory Visualizations

Experimental Workflow for SM-102 LNP Characterization

G cluster_sample Sample Preparation cluster_assays Characterization Assays cluster_results Results LNP SM-102 LNP Sample Dilute_DLS Dilute with PBS LNP->Dilute_DLS Dilute_Zeta Dilute with DI Water LNP->Dilute_Zeta Dilute_HPLC Disrupt with Solvent LNP->Dilute_HPLC Prep_Ribo Prepare for RiboGreen Assay LNP->Prep_Ribo DLS DLS Analysis Dilute_DLS->DLS Zeta Zeta Potential Analysis Dilute_Zeta->Zeta HPLC HPLC-CAD Analysis Dilute_HPLC->HPLC RiboGreen RiboGreen Assay Prep_Ribo->RiboGreen Size_PDI Size & PDI DLS->Size_PDI Zeta_Potential Zeta Potential Zeta->Zeta_Potential Encapsulation Encapsulation Efficiency RiboGreen->Encapsulation Lipid_Comp Lipid Composition & Purity HPLC->Lipid_Comp

Caption: Workflow for the characterization of SM-102 LNPs.

Logical Relationship of Assay Validation Parameters

G cluster_validation Validation Parameters Assay Characterization Assay Accuracy Accuracy (Closeness to true value) Assay->Accuracy Precision Precision (Repeatability) Assay->Precision Linearity Linearity (Proportionality to concentration) Assay->Linearity Robustness Robustness (Unaffected by small changes) Assay->Robustness

Caption: Key parameters for the validation of analytical assays.

References

Comparative Analysis of SM-102 and its N-oxide Metabolite in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the ionizable lipid SM-102, a critical component in mRNA-based therapeutics and vaccines, and its potential N-oxide metabolite. The information presented herein is based on existing literature for SM-102 and established principles of drug metabolism and lipid nanoparticle (LNP) chemistry for the inferred properties of SM-102 N-oxide, as direct comparative studies on the biological effects of this compound are not extensively available.

Executive Summary

SM-102 is a well-characterized ionizable lipid essential for the formulation of lipid nanoparticles (LNPs) that encapsulate and deliver mRNA into cells. Its key feature is its pH-dependent charge, which facilitates mRNA encapsulation at acidic pH and promotes a relatively neutral surface charge at physiological pH, reducing nonspecific interactions in the bloodstream. Upon cellular uptake and endosomal acidification, SM-102 becomes protonated, leading to endosomal escape and the release of mRNA into the cytoplasm. The metabolism of SM-102 is primarily understood to occur through ester hydrolysis.

The formation of this compound, a potential metabolite or degradation product resulting from the oxidation of the tertiary amine in SM-102, is a critical consideration for the stability and efficacy of LNP formulations. While direct biological data for this compound is scarce, the N-oxidation of tertiary amines is a known metabolic pathway and can also occur during manufacturing and storage. N-oxidation is expected to alter the physicochemical properties of the lipid, potentially impacting its performance in mRNA delivery and its toxicological profile.

Data Presentation: SM-102 vs. Inferred Properties of this compound

FeatureSM-102This compound (Inferred)References
Chemical Structure Tertiary amine-containing cationic lipidN-oxide of the tertiary amine in SM-102[1]
Role in LNP Key ionizable lipid for mRNA encapsulation and deliveryPotential impurity or metabolite[2]
Physicochemical Properties
pKa~6.7Expected to be lower (less basic) than SM-102[3]
PolarityAmphiphilicMore polar and water-soluble than SM-102[4][5]
Biological Function
mRNA EncapsulationEfficient at acidic pH due to protonatable aminePotentially reduced efficiency due to altered pKa and increased polarity[3]
Endosomal EscapeFacilitates endosomal escape upon protonation in the endosomeReduced ability to promote endosomal escape due to lower basicity[3]
In Vivo TransfectionHigh in vivo transfection efficiencyLikely exhibits significantly lower transfection efficiency[6][7]
Metabolism & Degradation
Primary PathwayEster hydrolysisMay be a substrate for reduction back to SM-102 or further degradation[8][9]
Degradation ProductsFatty acid and neutral metabolitesCan degrade to form reactive aldehydes, which may form adducts with mRNA[10][11]
Toxicity Profile
Known EffectsGenerally well-tolerated at therapeutic dosesUnknown, but N-oxides of some drugs have altered toxicity profiles. Reactive aldehyde byproducts could contribute to cytotoxicity.[12][13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 SM-102 Metabolism SM-102 SM-102 This compound This compound SM-102->this compound N-Oxidation (Metabolism/Degradation) Ester Hydrolysis Products Ester Hydrolysis Products SM-102->Ester Hydrolysis Products Esterase Activity Reactive Aldehydes Reactive Aldehydes This compound->Reactive Aldehydes Degradation cluster_1 LNP Performance Evaluation Workflow LNP Formulation LNP Formulation Physicochemical Characterization Physicochemical Characterization LNP Formulation->Physicochemical Characterization Size, PDI, Zeta Potential, Encapsulation Efficiency In Vitro Transfection In Vitro Transfection Physicochemical Characterization->In Vitro Transfection Cell-based Assays In Vivo Studies In Vivo Studies In Vitro Transfection->In Vivo Studies Animal Models Toxicity Assessment Toxicity Assessment In Vivo Studies->Toxicity Assessment Histopathology, Blood Chemistry cluster_2 Impact of SM-102 N-Oxidation on mRNA Delivery SM-102 SM-102 N-Oxidation N-Oxidation SM-102->N-Oxidation This compound This compound N-Oxidation->this compound Altered Physicochemical Properties Altered Physicochemical Properties This compound->Altered Physicochemical Properties Reactive Aldehyde Formation Reactive Aldehyde Formation This compound->Reactive Aldehyde Formation Reduced mRNA Encapsulation Reduced mRNA Encapsulation Altered Physicochemical Properties->Reduced mRNA Encapsulation Impaired Endosomal Escape Impaired Endosomal Escape Altered Physicochemical Properties->Impaired Endosomal Escape Decreased Transfection Efficiency Decreased Transfection Efficiency Impaired Endosomal Escape->Decreased Transfection Efficiency mRNA Adduct Formation mRNA Adduct Formation Reactive Aldehyde Formation->mRNA Adduct Formation mRNA Adduct Formation->Decreased Transfection Efficiency

References

cross-validation of SM-102 quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to SM-102 Quantification in Lipid Nanoparticle Formulations

The ionizable lipid SM-102 is a critical component in many mRNA-based lipid nanoparticle (LNP) delivery systems, playing a pivotal role in the encapsulation and intracellular release of the nucleic acid payload. Accurate and precise quantification of SM-102 is essential for formulation development, quality control, and stability testing of these advanced therapeutics. This guide provides a comparative overview of common analytical methods for SM-102 quantification, focusing on High-Performance Liquid Chromatography (HPLC) coupled with various detection techniques.

Overview of Quantification Methods

The quantification of lipid components within LNPs presents analytical challenges due to their structural similarity and lack of strong UV-absorbing chromophores. Consequently, methods offering high sensitivity and selectivity are preferred. The most prevalent techniques for SM-102 analysis include Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC coupled with a Charged Aerosol Detector (CAD).[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity, allowing for the precise identification and quantification of lipids based on their mass-to-charge ratio.[3] It is particularly powerful for characterizing lipid components and identifying impurities.[4] Methods like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Accurate Mass (HRAM) Mass Spectrometry can provide detailed molecular-level information and are suitable for analyzing complex biological matrices.

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): CAD is a universal detection method that is not dependent on the optical properties of the analyte. It generates a response proportional to the mass of the non-volatile analyte, making it well-suited for quantifying lipids like SM-102. HPLC-CAD is often considered a robust and efficient method for quality control and release testing in manufacturing environments.

Quantitative Method Performance

The choice of an analytical method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or detailed structural information. The following tables summarize the performance characteristics of commonly employed LC-MS and HPLC-CAD methods for SM-102 quantification.

Table 1: Performance Comparison of SM-102 Quantification Methods

ParameterUHPLC-HRAM-MSLC/Q-TOF-MSHPLC-CAD
Linearity (Dynamic Range) > 4 orders0.1 fmol - 1000 pmol60 - 240 µg/mL
Precision (%CV or %RSD) < 5%High precision reported< 9%
Detector Orbitrap Exploris 480 MSAgilent 6545XT AdvanceBio LC/Q-TOFCharged Aerosol Detector
Primary Application Characterization, Metabolite ID, QuantificationLipid Identification, Quantification, StabilityQuality Control, Content Determination

Data compiled from multiple sources.

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are representative experimental methodologies for the LC-MS and HPLC-CAD analysis of SM-102.

Method 1: UHPLC-HRAM-MS for SM-102 Quantification

This method is designed for the simultaneous characterization and targeted quantification of SM-102 in biological samples.

  • Sample Preparation:

    • Lipids are extracted from plasma or tissue samples using a chloroform (B151607) and methanol (B129727) mixture.

    • The chloroform layer containing the lipids is dried and reconstituted in an appropriate solvent mixture (e.g., isopropanol/methanol 1:1).

    • For calibration curves, a stock solution of SM-102 is serially diluted and can be spiked into control matrix lipid extracts.

  • Chromatography:

    • System: Thermo Scientific™ Vanquish™ Horizon UHPLC.

    • Column: Specific column details can vary, but a C18 or similar reversed-phase column is common.

    • Column Temperature: 50 °C.

    • Injection Volume: 1-2 µL.

    • Mobile Phase: Gradient elution is typically used, often with a combination of aqueous and organic solvents with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometry:

    • System: Thermo Scientific™ Orbitrap Exploris™ 480 Mass Spectrometer.

    • Mode: A data-dependent MS/MS experiment followed by a targeted MS/MS experiment is performed for simultaneous characterization and quantification.

    • Data Analysis: Quantification is performed using the targeted MS/MS data.

Method 2: HPLC-CAD for SM-102 Content Determination in Vaccines

This method is validated for the quality control of LNP-encapsulated mRNA vaccines.

  • Sample Preparation:

    • Prepare a stock solution of SM-102 standard in methanol.

    • Create a series of working standard solutions by diluting the stock solution.

    • Dilute the LNP vaccine sample with the mobile phase B to bring the SM-102 concentration within the calibration range.

  • Chromatography:

    • System: HPLC system compatible with CAD detection.

    • Detector: Charged Aerosol Detector (CAD).

    • Mobile Phase A: Water.

    • Mobile Phase B: Organic eluent (e.g., ethyl alcohol with 0.01 M triethylamine (B128534) acetate).

    • Gradient: A suitable gradient program is run to separate the lipid components.

  • Data Analysis:

    • The content of SM-102 in the sample is calculated from the standard curve generated from the peak areas of the standard solutions.

Workflow Visualizations

The following diagrams illustrate the general experimental workflows for the quantification of SM-102 using LC-MS and HPLC-CAD.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Start LNP Sample (e.g., Vaccine, Plasma) Extract Lipid Extraction (e.g., Chloroform/Methanol) Start->Extract Reconstitute Dry & Reconstitute Extract->Reconstitute Inject Inject into UHPLC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect HRAM-MS Detection (MS/MS) Separate->Detect Quantify Quantification using Targeted MS/MS Data Detect->Quantify Result Report SM-102 Concentration Quantify->Result

Caption: General workflow for SM-102 quantification using LC-MS.

HPLC_CAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing Sample LNP Vaccine Sample DiluteSample Dilute Sample with Mobile Phase Sample->DiluteSample Standard SM-102 Standard DiluteStandard Prepare Calibration Standards Standard->DiluteStandard Inject Inject into HPLC System DiluteSample->Inject DiluteStandard->Inject Separate Reversed-Phase Separation Inject->Separate Detect Charged Aerosol Detection (CAD) Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Calculate Calculate Concentration from Curve Detect->Calculate CalCurve->Calculate Result Report SM-102 Content Calculate->Result

Caption: General workflow for SM-102 quantification using HPLC-CAD.

Conclusion

Both LC-MS and HPLC-CAD are powerful techniques for the quantification of SM-102 in lipid nanoparticle formulations. LC-MS, particularly with high-resolution systems, provides unparalleled sensitivity and specificity, making it ideal for research, development, and in-depth characterization studies. HPLC-CAD offers a robust, reliable, and more universally applicable method for routine quality control and content uniformity testing in a manufacturing setting, where the primary goal is accurate quantification rather than structural elucidation. The selection of the most appropriate method should be based on the specific analytical needs, available instrumentation, and the stage of drug development.

References

Navigating the Labyrinth of Lipid Impurities: A Regulatory and Performance Comparison of Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unprecedented success of mRNA vaccines has thrust lipid nanoparticles (LNPs) into the spotlight as a revolutionary platform for nucleic acid delivery. At the heart of these delivery vehicles lies the ionizable lipid, a critical component that orchestrates the encapsulation, delivery, and endosomal escape of the mRNA payload. SM-102, a key ionizable lipid in the Moderna COVID-19 vaccine, has demonstrated remarkable efficacy. However, the presence of impurities, particularly N-oxides, presents a significant challenge from both a manufacturing and regulatory standpoint. This guide provides a comprehensive comparison of SM-102 with other prominent ionizable lipids, focusing on regulatory perspectives concerning N-oxide impurities and presenting supporting experimental data to inform your research and development endeavors.

Regulatory Landscape: A Framework for Impurity Control

While specific regulatory limits for SM-102 N-oxide are not publicly available, a robust framework for controlling impurities in pharmaceutical products is well-established by international regulatory bodies. The International Council for Harmonisation (ICH) provides key guidelines that are widely adopted by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Key principles from these guidelines applicable to this compound impurities include:

  • Reporting and Identification Thresholds: Impurities present above a certain level (typically 0.05% to 0.1% for new drug substances) must be reported and identified.[1][2]

  • Qualification of Impurities: Impurities exceeding a qualification threshold require toxicological assessment to ensure their safety.[3] The EMA is actively discussing alternative, non-animal approaches for qualifying non-mutagenic impurities.[4][5][6]

  • Genotoxic Impurities: Impurities with the potential to cause genetic mutations are subject to much stricter control, often with a Threshold of Toxicological Concern (TTC) approach.[7][8] While N-oxides are not always genotoxic, their potential to degrade into reactive species necessitates careful evaluation.

  • Process-Related and Degradation Impurities: Both impurities formed during the manufacturing process and those that arise from degradation over time must be characterized and controlled.[9] Forced degradation studies are crucial to understanding the degradation pathways of the lipid components.[10]

The FDA and EMA have also issued specific guidance on nitrosamine (B1359907) impurities, which, although chemically distinct from N-oxides, highlight the regulatory scrutiny on potentially mutagenic impurities.[11][12][13][14][15][16] The FDA's guidance on nanomaterials also emphasizes the importance of controlling the purity of lipid components in liposomes.[17][18]

The following diagram illustrates the general workflow for the assessment and control of pharmaceutical impurities, based on ICH guidelines.

G cluster_0 Impurity Assessment Workflow start Start: New Drug Substance (e.g., SM-102) detect_impurity Detect Impurity (e.g., this compound) start->detect_impurity compare_reporting Impurity > Reporting Threshold? detect_impurity->compare_reporting identify_impurity Identify Impurity Structure compare_reporting->identify_impurity Yes no_action No Action Required compare_reporting->no_action No compare_qualification Impurity > Qualification Threshold? identify_impurity->compare_qualification safety_assessment Safety Assessment (Toxicology Studies) compare_qualification->safety_assessment Yes establish_limit Establish Acceptance Criteria (Specification) compare_qualification->establish_limit No safety_assessment->establish_limit end End: Controlled Impurity establish_limit->end

Caption: General workflow for the assessment and control of pharmaceutical impurities.

Performance Comparison of Key Ionizable Lipids

The choice of ionizable lipid significantly impacts the efficacy, stability, and safety profile of an mRNA LNP formulation. This section compares SM-102 with other clinically relevant ionizable lipids: ALC-0315 (used in the Pfizer-BioNTech COVID-19 vaccine) and DLin-MC3-DMA (used in the first FDA-approved siRNA therapeutic, Onpattro).

Quantitative Performance Data
Parameter SM-102 ALC-0315 DLin-MC3-DMA Reference(s)
mRNA Delivery Efficiency (in vivo) Superior to ALC-0315Less efficient than SM-102Potent, but newer lipids show superiority for mRNA[1][19][20]
Antibody Production (in vivo) Higher than ALC-0315Lower than SM-102-[1]
Long-term Stability (4°C) More stable than ALC-0315Less stable than SM-102-[1]
Hepatotoxicity (at high doses) -Higher than DLin-MC3-DMALower than ALC-0315[2]
siRNA Delivery to Hepatocytes -More potent than DLin-MC3-DMALess potent than ALC-0315[2]

Note: Direct head-to-head comparisons across all three lipids under identical conditions are limited in the public domain. The data presented is a synthesis of available literature.

The following diagram illustrates the signaling pathway for mRNA-LNP uptake and endosomal escape, a critical process influenced by the ionizable lipid.

G cluster_0 mRNA-LNP Cellular Uptake and Endosomal Escape lnp Lipid Nanoparticle (LNP) (with Ionizable Lipid) cell_membrane Cell Membrane lnp->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome protonation Ionizable Lipid Protonation endosome->protonation destabilization Endosomal Membrane Destabilization protonation->destabilization mrna_release mRNA Release into Cytoplasm destabilization->mrna_release translation mRNA Translation -> Protein Production mrna_release->translation

Caption: Cellular uptake and endosomal escape pathway of mRNA-LNPs.

Experimental Protocols for Impurity Analysis

Accurate and robust analytical methods are paramount for the detection and quantification of SM-102 and its N-oxide impurity. High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.

Protocol 1: HPLC-CAD for Lipid Quantification and Impurity Profiling

This method is suitable for the simultaneous quantification of the main lipid components and the detection of non-volatile impurities.

Methodology:

  • Sample Preparation:

    • Dissolve LNP samples in a mixture of methanol (B129727) and chloroform (B151607) (1:1 v/v) to a final concentration of approximately 1 mg/mL.

    • Perform serial dilutions in the same solvent to create calibration standards.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Methanol.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the lipids based on their hydrophobicity. A typical gradient might run from 85% B to 100% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 50°C.

    • Injection Volume: 10 µL.

  • CAD Detector Settings:

    • Follow the manufacturer's recommendations for the specific instrument. General settings may include a gas pressure of 35 psi and an evaporation temperature of 35°C.

  • Data Analysis:

    • Quantify the main lipid components using a calibration curve generated from the standards.

    • Identify and quantify impurities based on their retention times and peak areas relative to the main components. The sensitivity of CAD allows for the detection of impurities at low levels (e.g., 0.1%).[9]

Protocol 2: LC-MS for Identification and Quantification of this compound

LC-MS provides high sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities like this compound.

Methodology:

  • Sample Preparation:

    • Prepare samples as described in the HPLC-CAD protocol.

  • Chromatographic Conditions:

    • Utilize similar chromatographic conditions as the HPLC-CAD method to achieve separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) is recommended for accurate mass measurements to confirm the identity of impurities. A triple quadrupole mass spectrometer can be used for targeted quantification in Multiple Reaction Monitoring (MRM) mode for higher sensitivity and specificity.

    • Data Acquisition: Acquire data in both full scan mode for impurity identification and in MRM mode for targeted quantification of SM-102 and its N-oxide.

  • Data Analysis:

    • Identify this compound by its accurate mass and fragmentation pattern.

    • Develop an MRM method for the specific precursor-to-product ion transitions of SM-102 and this compound for sensitive and accurate quantification.

The following diagram outlines the experimental workflow for the analysis of SM-102 and its N-oxide impurity.

G cluster_0 Experimental Workflow for SM-102 Impurity Analysis sample_prep LNP Sample Preparation (Dissolution & Dilution) hplc Reverse-Phase HPLC Separation (C18 Column) sample_prep->hplc cad Charged Aerosol Detection (CAD) (Quantification of Lipids) hplc->cad ms Mass Spectrometry (MS) (Identification & Quantification of N-oxide) hplc->ms data_analysis Data Analysis (Purity Assessment) cad->data_analysis ms->data_analysis

Caption: Workflow for the analysis of SM-102 and its N-oxide impurity.

Conclusion

The control of impurities, such as N-oxides in ionizable lipids like SM-102, is a critical aspect of ensuring the quality, safety, and efficacy of mRNA-based therapeutics and vaccines. While specific regulatory limits for this compound are not yet publicly defined, the existing ICH framework provides a clear pathway for their assessment and control. The choice of ionizable lipid has a profound impact on the performance of LNP-delivered mRNA, with SM-102 demonstrating advantages in delivery efficiency and stability in some studies. The development and validation of robust analytical methods, such as HPLC-CAD and LC-MS, are essential for monitoring and controlling impurities throughout the product lifecycle. As the field of mRNA therapeutics continues to evolve, a deeper understanding of the impact of lipid impurities and a collaborative approach between industry and regulatory agencies will be crucial for the development of safe and effective medicines.

References

Safety Operating Guide

Navigating the Disposal of SM-102 N-oxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of SM-102 N-oxide, a component often found as an impurity in SM-102 preparations used in the development of lipid nanoparticles for mRNA delivery systems. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known properties of the parent compound, SM-102, and general best practices for handling chemical and nanoparticle waste.

Key Safety and Handling Preamble

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines and to ensure compliance with local, regional, and national regulations. The toxicological properties of this compound are not fully known, and therefore, it should be handled with caution in a laboratory setting, utilizing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

Quantitative Data on SM-102

The disposal procedure for this compound is informed by the characteristics of SM-102. The following table summarizes key quantitative data for SM-102.

PropertyValueSource
GHS Classification Flammable liquids (Category 2), Acute toxicity - oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A)[1][2]
Hazard Statements H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[1][2][3]
Solubility Soluble in organic solvents such as ethanol (B145695) and chloroform.

Experimental Protocols for Disposal

The recommended disposal of this compound follows a multi-step process to ensure safety and regulatory compliance. This process is predicated on the assumption that this compound shares the hazardous characteristics of SM-102.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Labeled, sealed, and compatible waste containers.

  • Absorbent, non-combustible material (e.g., vermiculite, sand) for liquid waste.

  • Chemical fume hood.

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EH&S guidelines.

    • Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.

  • Handling of Liquid Waste:

    • If dealing with a solution of this compound, absorb the liquid using a non-combustible absorbent material.

    • Place the saturated absorbent material into the designated hazardous waste container.

    • Avoid disposing of liquid this compound directly down the drain.

  • Handling of Solid Waste:

    • Contaminated solids such as gloves, bench paper, and empty vials should be placed directly into the hazardous waste container.

  • Container Management:

    • Ensure the waste container is kept tightly closed when not in use.

    • Store the waste container in a well-ventilated area, away from sources of ignition, as the parent compound SM-102 is highly flammable.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's EH&S department or a licensed chemical waste disposal contractor.

    • Disposal must be in accordance with all applicable federal, state, and local regulations. It should not be disposed of with household garbage.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_segregation Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Obtain Labeled Hazardous Waste Container ppe->container waste_type Identify Waste Type container->waste_type liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated labware) waste_type->solid_waste Solid absorb Absorb with Inert Material (e.g., Vermiculite) liquid_waste->absorb collect_solid Place in Waste Container solid_waste->collect_solid collect_absorbent Place Saturated Absorbent in Waste Container absorb->collect_absorbent seal_container Securely Seal Waste Container collect_solid->seal_container collect_absorbent->seal_container store Store in a Well-Ventilated Area Away from Ignition Sources seal_container->store ehs_contact Contact Institutional EH&S for Pickup store->ehs_contact final_disposal Disposal by Licensed Contractor in Accordance with Regulations ehs_contact->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: The disposal procedures outlined above are based on the available safety data for SM-102. Given the absence of a specific Safety Data Sheet for this compound, users should handle this compound with the assumption that it presents similar hazards to its parent compound. Always prioritize guidance from your institution's Environmental Health and Safety department and adhere to all relevant regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.